molecular formula C19H17NO B188625 4-(benzyloxy)-N-phenylaniline CAS No. 60709-95-7

4-(benzyloxy)-N-phenylaniline

Cat. No.: B188625
CAS No.: 60709-95-7
M. Wt: 275.3 g/mol
InChI Key: PJNPCSKARBTURZ-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-phenylaniline is a useful research compound. Its molecular formula is C19H17NO and its molecular weight is 275.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 165865. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-phenyl-4-phenylmethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c1-3-7-16(8-4-1)15-21-19-13-11-18(12-14-19)20-17-9-5-2-6-10-17/h1-14,20H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNPCSKARBTURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304473
Record name 4-(benzyloxy)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60709-95-7
Record name NSC165865
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165865
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(benzyloxy)-N-phenylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 4-(Benzyloxy)-N-phenylaniline: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-(benzyloxy)-N-phenylaniline, a valuable scaffold in medicinal chemistry, starting from the readily available 4-nitrophenol. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathway, including mechanistic insights, step-by-step experimental protocols, and critical safety considerations.

Introduction

Diarylamine moieties are privileged structures in a vast array of biologically active molecules and functional materials. Their synthesis is a cornerstone of modern medicinal chemistry. This guide delineates a robust and efficient three-step synthesis of this compound. The chosen synthetic strategy involves:

  • Protection of the phenolic hydroxyl group of 4-nitrophenol as a benzyl ether via the Williamson ether synthesis. This initial step prevents unwanted side reactions in subsequent transformations.

  • Reduction of the nitro group to an aniline, a critical transformation to enable the final C-N bond formation.

  • N-arylation of the resulting aniline with a phenyl group donor, employing the powerful palladium-catalyzed Buchwald-Hartwig amination. An alternative approach using the Ullmann condensation is also discussed.

This guide emphasizes not only the "how" but also the "why" behind each procedural step, providing the scientific rationale for the choice of reagents, catalysts, and reaction conditions.

Overall Synthetic Scheme

The synthesis of this compound from 4-nitrophenol is accomplished through the following three-step sequence:

Synthetic_Scheme A 4-Nitrophenol B 4-(Benzyloxy)nitrobenzene A->B Step 1: Williamson Ether Synthesis Benzyl bromide, K2CO3, Acetonitrile C 4-(Benzyloxy)aniline B->C Step 2: Nitro Group Reduction SnCl2·2H2O, Ethanol, HCl D This compound C->D Step 3: Buchwald-Hartwig Amination Bromobenzene, Pd(OAc)2, Ligand, Base

Figure 1: Overall synthetic workflow for the preparation of this compound.

Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)nitrobenzene

The initial step in this synthesis is the protection of the acidic phenolic proton of 4-nitrophenol as a benzyl ether. The Williamson ether synthesis is a classic and highly effective method for this transformation, proceeding via an SN2 mechanism.

Mechanism: The reaction is initiated by the deprotonation of 4-nitrophenol with a suitable base, typically a mild inorganic base like potassium carbonate, to form the more nucleophilic phenoxide. This phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group to form the desired ether.

Williamson_Ether_Synthesis 4-Nitrophenol 4-Nitrophenol 4-Nitrophenoxide 4-Nitrophenoxide 4-Nitrophenol->4-Nitrophenoxide + K2CO3 - KHCO3 4-(Benzyloxy)nitrobenzene 4-(Benzyloxy)nitrobenzene 4-Nitrophenoxide->4-(Benzyloxy)nitrobenzene + Benzyl bromide - KBr

Figure 2: Reaction scheme for the Williamson ether synthesis of 4-(Benzyloxy)nitrobenzene.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-Nitrophenol139.11506.95 g
Benzyl bromide171.04556.5 mL
Potassium carbonate (anhydrous)138.2110013.82 g
Acetonitrile (anhydrous)41.05-250 mL

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (6.95 g, 50 mmol) and anhydrous potassium carbonate (13.82 g, 100 mmol).

  • Add 250 mL of anhydrous acetonitrile to the flask.

  • Stir the suspension at room temperature for 15 minutes.

  • Slowly add benzyl bromide (6.5 mL, 55 mmol) to the reaction mixture using a dropping funnel.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Filter the solid salts and wash them with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals of 4-(benzyloxy)nitrobenzene.

Step 2: Reduction of 4-(Benzyloxy)nitrobenzene to 4-(Benzyloxy)aniline

The reduction of the aromatic nitro group to an amine is a pivotal step. A variety of reducing agents can accomplish this transformation; however, stannous chloride (tin(II) chloride) in an acidic medium is a reliable and high-yielding method that is tolerant of the benzyl ether protecting group.

Mechanism: The reduction of a nitro group with SnCl₂ in the presence of a strong acid like HCl is a complex process involving a series of single electron transfers from Sn(II) to the nitro group, with protonation of the oxygen atoms leading to the eventual elimination of water and formation of the amine.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-(Benzyloxy)nitrobenzene229.24409.17 g
Stannous chloride dihydrate (SnCl₂·2H₂O)225.6316036.1 g
Ethanol (95%)46.07-200 mL
Concentrated Hydrochloric Acid (HCl)36.46-As required
Sodium hydroxide (NaOH) solution (10 M)40.00-As required

Procedure:

  • In a 500 mL round-bottom flask, dissolve 4-(benzyloxy)nitrobenzene (9.17 g, 40 mmol) in 200 mL of 95% ethanol.

  • To this solution, add stannous chloride dihydrate (36.1 g, 160 mmol).

  • Heat the mixture to reflux and then cautiously add concentrated hydrochloric acid dropwise until a clear solution is obtained.

  • Continue refluxing for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Carefully neutralize the mixture by the slow addition of a 10 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4-(benzyloxy)aniline can be purified by column chromatography on silica gel.

Step 3: N-Arylation via Buchwald-Hartwig Amination

The final step is the formation of the C-N bond between 4-(benzyloxy)aniline and a phenyl group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that is highly efficient for this purpose.[1]

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination is well-established and involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired diarylamine and regenerate the Pd(0) catalyst.[1]

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L]+X- [Ar-Pd(II)(NHR'R'')L]+X- Ar-Pd(II)(X)L->[Ar-Pd(II)(NHR'R'')L]+X- + HNR'R'' Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L]+X-->Ar-Pd(II)(NR'R'')L + Base - Base-H+X- Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination (Ar-NR'R'')

Figure 3: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol:

Materials:

Reagent/SolventMolar Mass ( g/mol )Amount (mmol)Volume/Mass
4-(Benzyloxy)aniline199.25101.99 g
Bromobenzene157.01121.2 mL
Palladium(II) acetate [Pd(OAc)₂]224.500.122.5 mg
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)476.660.295.3 mg
Sodium tert-butoxide (NaOtBu)96.10141.35 g
Toluene (anhydrous)92.14-50 mL

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-(benzyloxy)aniline (1.99 g, 10 mmol), sodium tert-butoxide (1.35 g, 14 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), and XPhos (95.3 mg, 0.2 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe, followed by bromobenzene (1.2 mL, 12 mmol).

  • Heat the reaction mixture to 100-110°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Alternative N-Arylation: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. While it often requires harsher conditions than the Buchwald-Hartwig amination, modern ligand-accelerated protocols have improved its scope and mildness.[2]

Brief Protocol: A mixture of 4-(benzyloxy)aniline, an aryl iodide (e.g., iodobenzene), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or an amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent (e.g., DMF or DMSO) is heated to afford the diarylamine.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the two phenyl rings and the benzylic methylene protons.

  • ¹³C NMR: The carbon NMR will show distinct signals for all the unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₉H₁₇NO, MW: 275.35 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the secondary amine, C-O-C stretch of the ether, and C=C stretching of the aromatic rings.

Safety Considerations

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.

  • 4-Nitrophenol: Toxic if swallowed, in contact with skin, or if inhaled.[3] May cause damage to organs through prolonged or repeated exposure.[3]

  • Benzyl bromide: Lachrymator and corrosive.[4] Causes skin and eye irritation.[4]

  • Stannous chloride: Corrosive and can cause burns to the skin and eyes.[5]

  • Palladium catalysts and phosphine ligands: Often air-sensitive and should be handled under an inert atmosphere. They can be toxic and should be handled with care.

  • Sodium tert-butoxide: A strong, corrosive base. Handle with care to avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This technical guide provides a detailed and reliable synthetic route to this compound from 4-nitrophenol. The described protocols, based on well-established and robust chemical transformations, are suitable for laboratory-scale synthesis and can be optimized for larger-scale production. The inclusion of mechanistic insights and safety information aims to equip researchers with the necessary knowledge for the safe and efficient execution of this synthesis, facilitating the development of novel diarylamine-containing molecules for pharmaceutical and other applications.

References

  • A Different Approach to Anilines - GalChimia. (2020). Retrieved from [Link]

  • 4-Benzyloxyaniline. PubChem. (n.d.). Retrieved from [Link]

  • What is the best reagent system for N,N-di arylation of aniline with bulky substrates? ResearchGate. (2013). Retrieved from [Link]

  • Hazardous Substance Fact Sheet: Stannous Chloride. New Jersey Department of Health. (n.d.). Retrieved from [Link]

  • Synthetic Methods for Primary Anilines. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. (2024). Retrieved from [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. (n.d.). Retrieved from [Link]

  • Supplementary Material - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Electronic Supporting Information. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications. (2024). Retrieved from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]

  • Approaches Towards Atropisomerically Stable and Conformationally Pure Diarylamines. PMC. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions for the Buchwald-Hartwig... ResearchGate. (n.d.). Retrieved from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]

  • The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. (n.d.). Retrieved from [Link]

  • Ullmann Reaction. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

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An In-depth Technical Guide to the Health and Safety of 4-(Benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for 4-(benzyloxy)-N-phenylaniline, a compound often utilized as a building block in biochemical synthesis.[1] As a Senior Application Scientist, this document is intended to equip researchers and laboratory personnel with the necessary knowledge to handle this chemical safely and effectively, ensuring personal safety and maintaining the integrity of experimental work.

Chemical Identification and Properties

This compound is an organic compound with the molecular formula C₁₉H₁₇NO.[2] It is also known by synonyms such as p-(Benzyloxy)diphenylamine. The hydrochloride salt of this compound is also commonly used and has the molecular formula C₁₃H₁₄ClNO.[1] It is crucial to distinguish between the free base and its salt forms, as their physicochemical and toxicological properties may differ.

PropertyValueSource
Molecular Formula C₁₉H₁₇NO (free base)[2]
Molecular Weight 275.35 g/mol (free base)[2]
CAS Number 60709-95-7 (free base)[2]
Molecular Formula (HCl salt) C₁₃H₁₄ClNO[1]
Molecular Weight (HCl salt) 235.71 g/mol [1]
CAS Number (HCl salt) 51388-20-6[3]
Appearance Solid

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound and its hydrochloride salt are classified as hazardous. The primary hazards are related to skin and eye irritation, with the potential for allergic skin reactions.[2][4]

GHS Pictogram:



Signal Word: Warning[4][5]

Hazard Statements:

  • H302: Harmful if swallowed.[6]

  • H312: Harmful in contact with skin.[7]

  • H315: Causes skin irritation.[4][5]

  • H317: May cause an allergic skin reaction.[2][6][8]

  • H319: Causes serious eye irritation.[2][4][5]

  • H332: Harmful if inhaled.[7]

  • H335: May cause respiratory irritation.[4][5]

Precautionary Statements:

A comprehensive list of precautionary statements is provided by suppliers and should be strictly followed.[4][9] Key precautions include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][9]

  • P264: Wash skin thoroughly after handling.[9][10]

  • P270: Do not eat, drink or smoke when using this product.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[11]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4][9]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][9]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5][9]

  • P501: Dispose of contents/container to an approved waste disposal plant.[9][12]

Toxicological Information

Key Toxicological Endpoints:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[2][4][5]

  • Respiratory or Skin Sensitization: May cause an allergic skin reaction.[2][8]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[4][5]

At present, there is no available data to classify the substance for germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity (repeated exposure).[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are recommended:

General Advice: Take off contaminated clothing immediately.[3] If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[5]

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[9]

In Case of Skin Contact: Gently wash with plenty of soap and water.[5] If skin irritation or a rash occurs, get medical advice/attention.[8]

In Case of Eye Contact: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing.[5][9] If eye irritation persists, get medical advice/attention.[5]

If Swallowed: Rinse mouth with water.[3] Do NOT induce vomiting. Call a doctor or poison control center immediately.[12]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the chemical's stability.

Handling:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[3]

  • Use only in a well-ventilated area or under a fume hood.[9][10]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles with side shields, and a lab coat.[10]

  • Wash hands thoroughly after handling.[5]

Storage:

  • Store in a tightly closed, original container in a dry and well-ventilated place.[5][9]

  • Keep away from incompatible materials such as strong oxidizing agents.[7]

  • Store at room temperature.[1]

Experimental Workflow for Safe Handling:

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment A Review SDS B Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood) B->C D Weigh/Transfer Chemical C->D E Perform Experiment D->E F Decontaminate Work Area E->F G Dispose of Waste F->G H Remove PPE G->H I Wash Hands H->I

Caption: A logical workflow for the safe handling of this compound.

Fire and Explosion Hazard

While not classified as flammable, this substance is combustible. In case of a fire, hazardous combustion products such as carbon monoxide, carbon dioxide, and nitrogen oxides may be liberated.[7]

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, or carbon dioxide (CO₂).[5]

Unsuitable Extinguishing Media: Do not use a heavy water stream.[5]

Advice for Firefighters: Wear self-contained breathing apparatus and full protective gear.[3][11] Do not attempt to take action without suitable protective equipment.[5]

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

Personal Precautions:

  • Evacuate unnecessary personnel.[5]

  • Avoid contact with the spilled material and avoid breathing dust.[3]

  • Ensure adequate ventilation.[8]

  • Wear appropriate personal protective equipment.[5]

Environmental Precautions:

  • Prevent the product from entering drains, surface water, or ground water.[3][12]

Methods for Cleaning Up:

  • For small spills, sweep up or vacuum the material and place it in a suitable container for disposal.[5]

  • Avoid generating dust.[7]

  • Ventilate the affected area.[3]

Accidental Release Response Protocol:

Accidental_Release_Protocol A SPILL OCCURS B Evacuate Area A->B C Don Appropriate PPE B->C D Contain Spill C->D E Clean Up Spill (Sweep/Vacuum) D->E F Place in Labeled Waste Container E->F G Decontaminate Area F->G H Dispose of Waste Properly G->H

Caption: Step-by-step protocol for responding to an accidental release.

Disposal Considerations

This material and its container must be disposed of as hazardous waste.[3][7] Do not empty into drains.[3] Disposal should be in accordance with local, regional, and national regulations. Contaminated packaging should be handled in the same way as the substance itself.[3]

References

  • This compound - Matrix Scientific.

  • 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS CAS No - Loba Chemie.

  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.

  • 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem - NIH.

  • 4-(Benzyloxy)aniline hydrochloride - GoldBio.

  • Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride - Carl ROTH.

  • 4-(Benzyloxy)aniline 98 51388-20-6 - Sigma-Aldrich.

  • 4-BENZYLOXYANILINE - Safety Data Sheet - ChemicalBook.

  • SAFETY DATA SHEET - TCI Chemicals.

  • Material Safety Data Sheet.

  • 4-(4-Aminophenoxy)-3-phenylaniline - AK Scientific, Inc.

  • SAFETY DATA SHEET - Fisher Scientific.

  • MATERIAL SAFETY DATA SHEETS (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)METHANOL - Cleanchem Laboratories.

  • SAFETY DATA SHEET - Fisher Scientific.

  • 51388-20-6|4-(Benzyloxy)aniline hydrochloride|BLD Pharm.

  • 4-Benzyloxy-N-methylaniline , 97 , 1142-18-3 - CookeChem.

  • 4-Benzyloxyaniline hydrochloride | C13H14ClNO | CID 2723831 - PubChem.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • 39860-75-8|N-(4-(Benzyloxy)benzyl)aniline - BLDpharm.

  • Safety Data Sheet 4 . First Aid Measures - Qualitek.

  • 4-Benzyloxy-N-methylaniline | CAS 1142-18-3 | SCBT - Santa Cruz Biotechnology.

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A Technical Guide to the Research Applications of Diphenylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Enduring Versatility of the Diphenylamine Scaffold

First prepared in 1863, diphenylamine (DPA) has evolved from an early industrial chemical into a foundational scaffold of significant interest across a remarkable breadth of scientific disciplines.[1] Its deceptively simple structure—an amine bridge linking two phenyl rings—belies a rich chemical reactivity and steric flexibility that researchers have harnessed for applications ranging from industrial materials science to cutting-edge medicinal chemistry.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere catalog of uses. Instead, it aims to provide a deeper understanding of the core chemical principles that underpin the utility of DPA derivatives, explaining the causality behind their application and offering practical, validated methodologies for their synthesis and evaluation. We will explore how the fundamental properties of the DPA core—its antioxidant potential, redox activity, and capacity to serve as a privileged scaffold in medicinal chemistry—are leveraged to create molecules of immense practical and therapeutic value.

Industrial and Analytical Foundations: Harnessing Redox and Radical Scavenging

The earliest and most widespread applications of DPA and its derivatives are rooted in their fundamental redox chemistry. These applications provide a crucial context for understanding their more complex biological activities.

The Antioxidant Mechanism: A Controlled Radical Interruption

The primary industrial use of DPA derivatives is as antioxidants, particularly in lubricants, polymers, and rubber manufacturing, and as stabilizers in propellants.[2][4][5] The efficacy of DPA as an antioxidant is almost entirely attributable to the hydrogen atom on the secondary amine.

Causality of Action: In an oxidizing environment, hydrocarbon molecules can form highly reactive peroxyl radicals (ROO•) that initiate a damaging chain reaction.[4] The DPA molecule acts as a "chain-breaking" antioxidant. The N-H bond is relatively weak and can donate its hydrogen atom to the peroxyl radical, neutralizing it. This process creates a diphenylaminyl radical ( (C₆H₅)₂N• ), which is significantly more stable due to the delocalization of the unpaired electron across both aromatic rings. This stability prevents it from propagating the chain reaction, effectively terminating the oxidative cycle.[4]

Antioxidant_Mechanism cluster_0 Oxidative Chain Reaction cluster_1 DPA Intervention RH Hydrocarbon (RH) R_dot Alkyl Radical (R•) RH->R_dot + O2 ROO_dot Peroxyl Radical (ROO•) R_dot->ROO_dot + O2 ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + RH ROO_dot_2 Peroxyl Radical (ROO•) ROO_dot->ROO_dot_2 Termination ROOH->R_dot Chain Propagation DPA Diphenylamine ((C₆H₅)₂NH) DPA_dot Stable DPA Radical ((C₆H₅)₂N•) DPA->DPA_dot - H• Termination_Product Stable Products DPA_dot->Termination_Product Further Reactions (Non-propagating) ROOH_2 Neutralized Product (ROOH) ROO_dot_2->ROOH_2 + H from DPA

Caption: DPA interrupts the oxidative cycle by donating a hydrogen atom to reactive peroxyl radicals.

Field Insight: It is critical for researchers to recognize that the antioxidant activity of DPA can be complex. In studies of lipid peroxidation, DPA has been shown to markedly inhibit the generation of thiobarbituric acid reactive substances (TBARS), a common marker of oxidative stress.[6] However, under the same conditions, it can paradoxically promote the formation of lipid hydroperoxides (LOOH).[6][7][8] This highlights a critical lesson: reliance on a single assay, such as TBARS, can be misleading. A multi-faceted approach, measuring different products of peroxidation, is essential for accurately characterizing the antioxidant or pro-oxidant effects of a DPA derivative in a given biological system.

Redox Indicators: Visualizing Chemical Change

Many DPA derivatives serve as reliable redox indicators, particularly in titrations involving oxidizing agents like dichromate or nitrate ions.[2] The most common derivative for this purpose is diphenylamine sulfonic acid, which has improved aqueous solubility over the parent compound.[2]

Mechanism of Indication: The function of DPA as a redox indicator relies on its oxidation to a highly colored species. In an acidic solution, DPA undergoes a two-step oxidation. The first, irreversible step forms colorless N,N'-diphenylbenzidine. This intermediate is then reversibly oxidized to diphenylbenzidine violet, a quinone-diimine structure, which has a deep blue-violet color in solution. The appearance of this color signals the endpoint of the titration.[9][10] This same principle is exploited in the classic diphenylamine test for nitrates, where the nitrate ion acts as the oxidant, producing the characteristic blue color.[2][9]

Medicinal Chemistry: The DPA Scaffold in Drug Discovery

The DPA scaffold is considered a "privileged structure" in medicinal chemistry. Its steric and electronic properties allow it to bind to a wide range of biological targets, and its synthetic tractability enables the creation of large libraries of derivatives for screening.

Anti-inflammatory Agents: From NSAIDs to Novel Macrocycles

The most famous DPA-based drug is Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID).[1] Like other NSAIDs, its primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins. The DPA core in these molecules correctly orients the substituted phenyl rings to fit within the active site of the COX enzymes.

More recently, research has expanded to complex macrocyclic DPA derivatives. These compounds have shown remarkable anti-inflammatory potency, in some cases exceeding that of established drugs like indomethacin.[11][12]

Quantitative Data: Anti-inflammatory Potency

Compound Type ID₅₀ (μM per ear)[11][12]
Indomethacin Reference NSAID 0.24
Celecoxib Reference COX-2 Inhibitor 0.91

| Macrocycle 5e | DPA Derivative | 0.18 |

This data demonstrates that novel DPA architectures can significantly enhance biological activity, making them a fertile ground for the development of new anti-inflammatory leads.

Anticancer Agents: Targeting Dysregulated Kinases

A rapidly growing area of DPA research is in oncology, particularly in the design of protein kinase inhibitors.[13][14][15] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The DPA scaffold is adept at fitting into the ATP-binding pocket of various kinases, acting as a competitive inhibitor.

Mechanism of Kinase Inhibition: DPA derivatives are designed to mimic the purine ring of ATP. The N-H group can form critical hydrogen bonds with the "hinge region" of the kinase active site, a key interaction for potent inhibition. The two phenyl rings can be functionalized with various substituents to extend into other pockets of the active site, enhancing both potency and selectivity for the target kinase over others in the kinome.

  • EGFR Tyrosine Kinase: DPA hydrazones have been reported to inhibit the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overactive in breast and other cancers.[13]

  • CDK8: Diphenylamine and diphenylether derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 8 (CDK8), with some compounds showing potent effects on osteoblast differentiation, suggesting applications in osteoporosis and potentially bone-related cancers.[16]

  • FLT3/CDK2: A novel oxindole-based derivative incorporating a DPA-like structure was found to be a potent dual inhibitor of FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinase 2 (CDK2), both of which are implicated in leukemia and other cancers.[15]

Kinase_Inhibition cluster_0 Normal Kinase Function cluster_1 Inhibition by DPA Derivative Kinase_A Kinase Active Site Hinge Region pSubstrate_A Phosphorylated Substrate (Signal Propagation) Kinase_A->pSubstrate_A Phosphorylation ATP_A ATP ATP_A->Kinase_A:f0 Substrate_A Substrate Protein Substrate_A->Kinase_A:f0 Kinase_B Kinase Active Site Hinge Region No_Reaction No Signal Propagation Kinase_B->No_Reaction DPA_Inhibitor DPA Derivative DPA_Inhibitor->Kinase_B:f0 Competitive Binding ATP_B ATP ATP_B->Kinase_B:f0 Blocked

Caption: DPA derivatives can act as competitive inhibitors, blocking the ATP binding site of kinases.

Antimicrobial and Anticonvulsant Applications

The DPA scaffold is also a promising starting point for developing other therapeutic agents.

  • Antimicrobial Activity: Numerous studies have demonstrated that synthetic DPA derivatives possess significant antibacterial and antifungal properties.[17][18] The presence of the diphenylamino moiety is considered key to this activity. Research has shown that substitutions on the phenyl rings, such as electron-releasing groups (e.g., methoxy, methyl), can enhance antibacterial effects.

  • Anticonvulsant Activity: The drug Retigabine is a DPA derivative that functions as a neuronal potassium channel opener, demonstrating the utility of the scaffold for developing agents that act on the central nervous system.

Experimental Protocols for the Researcher

To be a self-validating system, any synthetic or screening protocol must include steps for verification and comparison against standards. The following protocols are designed with this principle in mind.

Protocol: Synthesis of 2-(2-Benzylidenehydrazinyl)-N,N-diphenylacetamide (A Representative DPA Derivative)

This three-step protocol is adapted from methodologies reported for creating novel antimicrobial DPA derivatives.[18]

Step 1: Synthesis of 2-chloro-N,N-diphenylacetamide

  • Dissolve diphenylamine (0.04 M) in 200 mL of toluene in a round-bottom flask equipped with a reflux condenser.

  • Slowly add chloroacetyl chloride (0.04 M) to the solution.

  • Reflux the reaction mixture for 4 hours.

  • Pour the hot mixture into a beaker containing crushed ice to precipitate the product.

  • Allow the mixture to stand overnight to ensure complete precipitation.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Validation: Recrystallize the crude product from ethanol. Determine the melting point and characterize by IR and NMR spectroscopy to confirm the structure and purity.

Step 2: Synthesis of 2-Hydrazino-N,N-diphenylacetamide

  • Dissolve the 2-chloro-N,N-diphenylacetamide (0.002 M) from Step 1 in 100 mL of methanol.

  • Add hydrazine hydrate (0.004 M) to the solution.

  • Reflux the mixture for 48 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and store it in a refrigerator overnight.

  • Filter the resulting product and wash with a small amount of cold ethanol.

  • Validation: Recrystallize the product from ethanol. Obtain IR and ¹H NMR spectra to confirm the substitution of chlorine with the hydrazino group.

Step 3: Synthesis of the Final Hydrazone Derivative

  • Dissolve the 2-hydrazino-N,N-diphenylacetamide (from Step 2) in methanol.

  • Add an equimolar amount of benzaldehyde (or other desired aromatic aldehyde).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux the mixture for 6-8 hours.

  • Cool the solution to allow the final product to crystallize.

  • Filter the solid, wash with cold methanol, and dry.

  • Validation: Characterize the final compound using IR, ¹H NMR, and elemental analysis to confirm its structure and purity.[18]

Protocol: Screening for Antimicrobial Activity (Cup-Plate Method)

This is a standard and reliable method for initial screening of novel compounds for antibacterial or antifungal activity.[18]

  • Preparation: Prepare sterile nutrient agar plates for bacteria or Sabouraud dextrose agar plates for fungi.

  • Inoculation: Spread a standardized inoculum (e.g., 0.5 McFarland standard) of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) evenly over the surface of the agar plates.

  • Well Creation: Using a sterile cork borer, create uniform wells (e.g., 6 mm diameter) in the agar.

  • Sample Loading:

    • Test Wells: Add a defined volume (e.g., 100 µL) of the synthesized DPA derivative dissolved in a suitable solvent (e.g., DMSO) at a specific concentration into the wells.

    • Negative Control: Add the same volume of the solvent (DMSO) alone to one well. This is crucial to ensure the solvent itself has no antimicrobial activity.

    • Positive Control: Add a standard antibiotic solution (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) at a known concentration to another well. This validates that the assay is working and provides a benchmark for activity.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 28°C for 48-72 hours (for fungi).

  • Data Collection & Validation: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. The activity of the test compound is validated by the absence of a zone around the negative control and the presence of a clear zone around the positive control. The potency is assessed by comparing the zone size to that of the positive control.

Conclusion and Future Perspectives

The diphenylamine scaffold continues to demonstrate its immense value in scientific research. From its origins as an industrial antioxidant, its derivatives are now at the forefront of medicinal chemistry research, providing promising leads for anti-inflammatory, anticancer, and antimicrobial agents. The future of DPA research likely lies in the continued rational design of more complex and selective derivatives. The integration of computational modeling with high-throughput synthesis and screening will undoubtedly accelerate the discovery of new DPA-based molecules that can address significant challenges in materials science and human health. The key to unlocking this potential will be a continued focus on understanding the fundamental structure-activity relationships that govern the diverse applications of this remarkable chemical entity.

References

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  • Kumar, A., & Mishra, A. K. (2015). Synthesis and antimicrobial activity of some new diphenylamine derivatives. ResearchGate. [Link]

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  • Chávez-Riveros, A., et al. (2019). Synthesis of diphenylamine macrocycles and their anti-inflammatory effects. PubMed. [Link]

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  • Gudimella, K. K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. National Center for Biotechnology Information. [Link]

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  • Chávez-Riveros, A., et al. (2019). Synthesis of diphenylamine macrocycles and their anti-inflammatory effect. ResearchGate. [Link]

  • Brainly.in. (2021). How does diphenylamine act as a redox indicator?. Brainly.in. [Link]

  • Gudimella, K. K., et al. (2023). Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. PubMed. [Link]

  • Aremu, A. J. (2024). Antioxidant and anticancer activity prediction of diphenylamine deriva. Chula Digital Collections. [Link]

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  • ResearchGate. (2022). (PDF) Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review. ResearchGate. [Link]

  • Ohta, Y., et al. (2022). Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. PubMed. [Link]

  • Google Patents. (n.d.). Substitute diphenylamine compounds use thereof as antitumor agents.
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  • Google Patents. (n.d.). Process for the preparation of diphenylamine and derivatives thereof.
  • IEEE Xplore. (2023). Density Functional Theory Investigation of Antioxidant Properties in Diphenylamine-Bridged Phenols with Diverse Ortho-Substitu. IEEE Xplore. [Link]

  • Drzyzga, O. (2003). Diphenylamine and derivatives in the environment: a review. PubMed. [Link]

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understanding the benzyloxy group's role in molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Role of the Benzyloxy Group in Molecular Structure

Authored by Gemini, Senior Application Scientist

Preamble: The Enduring Utility of the Benzyloxy Group

In the intricate world of organic synthesis and drug development, the benzyloxy group (often abbreviated as Bn or OBn) stands as a cornerstone of molecular design. Its structure, a benzyl group (C₆H₅CH₂–) linked to an oxygen atom, imparts a unique combination of stability and reactivity that chemists have harnessed for decades.[1][2] This guide offers an in-depth exploration of the benzyloxy group, moving beyond a simple definition to provide researchers, scientists, and drug development professionals with a nuanced understanding of its strategic application. We will delve into its paramount role as a protecting group for hydroxyl functionalities, analyze its subtle but significant electronic and steric influences, and examine its direct incorporation as a key pharmacophoric element in medicinal chemistry.

Part 1: The Benzyloxy Group as a Strategic Protecting Group

The primary and most widespread application of the benzyloxy group is the temporary masking of hydroxyl groups.[3] In multi-step syntheses, it is often necessary to prevent a reactive alcohol from interfering with transformations occurring elsewhere in the molecule.[4] The benzyl ether serves this purpose admirably due to its ease of introduction, general stability across a wide range of reaction conditions, and, most importantly, the variety of mild methods available for its removal.[5][6]

Introduction of the Benzyl Ether (Benzylation)

The formation of a benzyl ether is a routine yet critical step in synthetic planning. The choice of method is dictated by the substrate's sensitivity to acidic or basic conditions and the need for selectivity.

The most common method is the Williamson Ether Synthesis , which involves the deprotonation of an alcohol to form an alkoxide, followed by its reaction with a benzyl halide like benzyl bromide.[7][8] The use of a strong base like sodium hydride (NaH) is effective, but for substrates requiring milder conditions, bases such as silver oxide (Ag₂O) can provide greater selectivity, for instance, in the monobenzylation of diols.[7] For acid-sensitive substrates, benzyl trichloroacetimidate can be employed under acidic conditions.[7]

Method Reagents Conditions Advantages Limitations
Williamson Ether Synthesis Alcohol, Base (e.g., NaH, KOH), Benzyl Halide (BnBr, BnCl)Anhydrous solvent (e.g., THF, DMF)High yield, common reagentsRequires strong base, not suitable for base-sensitive substrates
Acid-Catalyzed Benzylation Alcohol, Benzyl Trichloroacetimidate, Triflic Acid (TfOH, cat.)Aprotic solvent (e.g., CH₂Cl₂)Mild conditions for base-sensitive substratesRequires acidic conditions
Neutral Benzylation Alcohol, 2-Benzyloxy-1-methylpyridinium triflateWarming in solventNeutral conditions, good for sensitive substratesReagent may not be as readily available
Experimental Protocol: Benzylation of 4-Phenyl-1-butanol via Williamson Ether Synthesis

This protocol describes a standard, self-validating procedure for the protection of a primary alcohol.

Objective: To synthesize 1-(benzyloxy)-4-phenylbutane.

Materials:

  • 4-phenyl-1-butanol (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Benzyl bromide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for TLC and chromatography)

Procedure:

  • Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon). 4-phenyl-1-butanol is dissolved in anhydrous THF.

  • Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. The mixture is stirred at 0 °C for 30 minutes, allowing for complete formation of the sodium alkoxide.

  • Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Monitoring: The reaction progress is monitored by Thin-Layer Chromatography (TLC) until the starting alcohol spot is consumed.

  • Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C to neutralize the excess NaH.

  • Workup: The mixture is transferred to a separatory funnel and diluted with diethyl ether and water. The organic layer is separated, washed sequentially with water and brine, dried over anhydrous Na₂SO₄, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient.

  • Characterization: The purified fractions are combined, and the solvent is evaporated. The final product is characterized by ¹H and ¹³C NMR to confirm the structure and purity.

cluster_start Starting Materials Alcohol Alcohol (R-OH) Alkoxide Alkoxide Formation R-O⁻Na⁺ Alcohol->Alkoxide Deprotonation Base Base (e.g., NaH) Base->Alkoxide BnBr Benzyl Bromide Ether Benzyl Ether (R-OBn) BnBr->Ether Alkoxide->Ether SN2 Reaction cluster_hydro Catalytic Hydrogenolysis cluster_cth Catalytic Transfer Hydrogenation BnEther Benzyl Ether (R-OBn) H2 H₂, Pd/C BnEther->H2 CTH H-Donor (e.g., NH₄HCO₂) Pd/C BnEther->CTH Alcohol Alcohol (R-OH) H2->Alcohol CTH->Alcohol

Caption: Primary reductive pathways for benzyl ether cleavage.

Orthogonal Protection Strategies

A key concept in complex synthesis is the ability to deprotect one hydroxyl group while leaving others intact. [5]The benzyl ether is an excellent component of such "orthogonal" strategies. For example, a molecule can be protected with both a benzyl ether and a silyl ether (e.g., TBDMS). The silyl ether can be selectively removed with a fluoride source (like TBAF), leaving the benzyl ether untouched. Subsequently, the benzyl ether can be removed by hydrogenolysis, which will not affect the newly revealed hydroxyl group. [5]This orthogonality provides chemists with precise control over the synthetic sequence.

Start Molecule with -OH (Bn protected) -OH (Silyl protected) Mid1 Silyl group removed -OH (Bn protected) -OH (free) Start->Mid1 Fluoride (TBAF) Mid2 Benzyl group removed -OH (free) -OH (Silyl protected) Start->Mid2 Hydrogenolysis End1 Both groups removed Mid1->End1 Hydrogenolysis End2 Both groups removed Mid2->End2 Fluoride (TBAF)

Caption: Orthogonal deprotection of benzyl and silyl ethers.

Part 2: Electronic and Steric Influence in Molecular Scaffolds

Beyond its role as a passive shield, the benzyloxy group actively influences a molecule's properties through electronic and steric effects. [2][9]

  • Electronic Effects: The benzene ring of the benzyloxy group is electron-rich and can participate in π-π stacking interactions. [10]Furthermore, substituents on the para-position of the benzyl ring can modulate the reactivity of the molecule. For instance, an electron-donating p-methoxybenzyl (PMB) ether can increase the reactivity of a glycosyl donor compared to an electron-withdrawing p-cyanobenzyl ether. [11]This allows for fine-tuning of reactivity in complex systems.

  • Steric Effects: The benzyloxy group is sterically bulky. This bulk can direct the approach of reagents to a specific face of a molecule, a critical factor in stereoselective synthesis. [12]In medicinal chemistry, this steric hindrance can influence how a drug candidate fits into a protein's binding pocket. [2]

Part 3: The Benzyloxy Group in Drug Design and Medicinal Chemistry

The benzyloxy group is not just a synthetic tool; it is a common and important structural motif in many biologically active molecules. [13]

The Benzyloxy Pharmacophore

A pharmacophore is the ensemble of steric and electronic features that is necessary for a molecule to interact with a specific biological target. The benzyloxy group is a frequent component of pharmacophores. For example, in a series of chalcone derivatives designed as monoamine oxidase B (MAO-B) inhibitors, the presence and position of a benzyloxy group were found to be critical for potent inhibitory activity. [10]Specifically, a benzyloxy group at the para-position of one of the phenyl rings significantly enhanced MAO-B inhibition. [10][14]This suggests the benzyloxy moiety is involved in key binding interactions within the enzyme's active site, likely through hydrophobic and π-π stacking interactions.

cluster_receptor Receptor Binding Pocket cluster_ligand Drug Molecule Hydrophobic Hydrophobic Pocket PiStacking Aromatic Residue (e.g., Phe, Tyr) Core Core Scaffold Benzyloxy Benzyloxy Group Benzyloxy->Hydrophobic Hydrophobic Interaction Benzyloxy->PiStacking π-π Stacking

Sources

discovery and history of N-phenylaniline compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of N-Phenylaniline Compounds

Abstract

N-Phenylaniline, more commonly known as diphenylamine (DPA), is an aromatic amine that has carved a significant niche in the annals of organic chemistry and industrial applications. From its serendipitous discovery in the mid-19th century to its contemporary role as a crucial antioxidant, stabilizer, and synthetic precursor, the journey of N-phenylaniline is a compelling narrative of scientific inquiry and technological advancement. This guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the expanding scope of applications for N-phenylaniline and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering not just a historical account, but a technical examination of the causality behind experimental choices and the enduring relevance of this foundational molecule.

The Dawn of a Molecule: Discovery and Early Synthesis

The story of N-phenylaniline begins in the burgeoning field of organic chemistry in the 19th century, a period marked by the exploration of coal tar derivatives.[1][2][3][4]

Serendipitous Discovery

N-Phenylaniline was first identified in 1864 by the renowned German chemist August Wilhelm von Hofmann.[1][2][5] His investigation into the products from the dry distillation of aniline dyes—themselves a revolutionary class of compounds—led to the isolation of this new substance.[5] Hofmann's extensive research on aniline and its derivatives was instrumental in laying the foundation for the synthetic dye industry.[1][4][6]

The First Purposeful Synthesis

While Hofmann's discovery was a result of analyzing dye byproducts, the first intentional synthesis was achieved just two years later, in 1866, by a group of French chemists.[5] They developed a method involving the deamination of a mixture of aniline and its salts, marking a critical step from accidental observation to controlled chemical creation.[5]

This early period was characterized by high-temperature reactions in sealed vessels, a testament to the rudimentary but effective techniques of the time. The fundamental reaction, heating aniline with an acid catalyst, established the core principle for N-phenylaniline production for decades to come.

Foundational Synthesis Protocol: Aniline with Anilinium Chloride

One of the earliest and most straightforward methods for producing N-phenylaniline involves heating aniline with its own salt, aniline hydrochloride, which acts as an acid catalyst.[5][7]

Reaction: C₆H₅NH₂ + C₆H₅NH₃⁺Cl⁻ → (C₆H₅)₂NH + NH₄Cl[5]

Causality and Rationale: The use of aniline hydrochloride is a clever application of Le Châtelier's principle and acid catalysis. The anilinium ion (C₆H₅NH₃⁺) provides the acidic proton necessary to activate the aniline molecule for nucleophilic attack by another aniline molecule. Heating the mixture under pressure drives the reaction forward by facilitating the elimination of ammonia (NH₃), which is then trapped as ammonium chloride (NH₄Cl).[7] This prevents the reverse reaction and improves the overall yield. The absence of external, harsh mineral acids also simplified purification.

Step-by-Step Experimental Protocol:

  • 1. Reactant Charging: An enamelled autoclave is charged with equimolar amounts of aniline and aniline hydrochloride.[7] Note: Contact with iron should be minimized as it can reduce the yield.[7]

  • 2. Heating and Pressurization: The mixture is heated to approximately 230°C for 20-24 hours. The pressure in the autoclave will rise to about 6 atm.[7]

  • 3. Water Removal: During the reaction, any water present is cautiously vented from the autoclave. This step is critical as the presence of water significantly hinders the reaction.[7]

  • 4. Reaction Quenching and Neutralization: After cooling, the reaction mass is transferred to a basin with water and heated to 80°C. Dilute hydrochloric acid is added until the solution is just acidic to Congo Red paper to neutralize any remaining aniline.[7]

  • 5. Product Isolation: Upon cooling, crude N-phenylaniline solidifies as a cake, which can be easily separated from the aqueous mother liquor.[7]

  • 6. Purification: The crude product is washed with a dilute sodium carbonate solution and then purified via distillation, often with superheated steam, to yield a pale yellow, crystalline solid.[7]

Industrialization and the Evolution of Synthesis

The transition from a laboratory curiosity to an industrial chemical was driven by N-phenylaniline's utility as a dye intermediate, a stabilizer for smokeless powder explosives, and a potent antioxidant.[5][8] This demand spurred the development of more efficient, continuous, and cost-effective manufacturing processes.

Catalytic Vapor-Phase Deamination of Aniline

The modern industrial synthesis of N-phenylaniline is dominated by the catalytic thermal deamination of aniline in the vapor phase over a solid catalyst, typically activated alumina.[8][9][10]

Reaction: 2 C₆H₅NH₂ --(Catalyst, Heat)--> (C₆H₅)₂NH + NH₃[8]

Causality and Rationale: This method offers significant advantages over the batch-wise autoclave process. Running the reaction in the vapor phase allows for a continuous process with higher throughput. The solid catalyst provides a high surface area for the reaction to occur, increasing the reaction rate and allowing for lower operating pressures. The catalyst's specific properties, such as pore size and surface acidity, can be tuned to maximize the conversion of aniline and the selectivity towards N-phenylaniline, while minimizing the formation of byproducts like carbazole.

Industrial_Synthesis_Workflow

Caption: Industrial workflow for N-phenylaniline synthesis.

Key Parameters in Industrial Synthesis

The efficiency of the vapor-phase process is highly dependent on several critical parameters.

ParameterTypical RangeRationale and Impact on Process
Temperature 380°C - 475°CBalances reaction rate and catalyst lifespan. Temperatures below 450°C can lead to poor conversion, while excessively high temperatures can promote byproduct formation and catalyst degradation.[9]
Catalyst Activated AluminaProvides a high surface area for the reaction. Catalyst performance is crucial for yield and selectivity.
Catalyst Pore Size 120 - 200 ÅA significant volume of pores in this range has been shown to increase conversion efficiency compared to catalysts with smaller pores.[9]
Catalyst Sulfur Content < 0.02 wt% (as SO₄)Low sulfur content is critical for higher efficiency. High sulfur content in conventional catalysts can be detrimental to the process.[9]
Pressure 50 - 150 psiSufficient pressure is maintained to keep the reactants in the desired phase and control residence time in the reactor.

A History of Applications: From Reagent to Active Principle

The utility of N-phenylaniline has expanded dramatically since its discovery, reflecting major trends in analytical chemistry, materials science, and pharmacology.

Historical_Milestones

Caption: Timeline of key developments for N-phenylaniline.

Early Analytical Roles

Before its large-scale industrial use, N-phenylaniline was valued as a sensitive analytical reagent.

  • Nitrate/Nitrite Detection: In 1872, it was discovered that N-phenylaniline produces a deep blue color in the presence of oxidizing agents like nitrous acid.[5] This reaction became the basis for the "diphenylamine test," a common qualitative test for nitrates and nitrites in substances like drinking water and sulfuric acid.[5]

  • DNA Detection: In 1924, Zacharias Dische found that N-phenylaniline could be used to detect DNA.[5] The Dische diphenylamine test relies on the acid-catalyzed conversion of deoxyribose to a molecule that reacts with diphenylamine to form a blue compound, allowing for the colorimetric estimation of DNA concentration.

The Antioxidant Revolution

The primary modern use of N-phenylaniline and its derivatives is as antioxidants.[5] They are widely employed to prevent oxidative degradation in rubber, plastics, oils, and even as a post-harvest treatment for fruits to prevent scald.[5][8][11]

Mechanism of Antioxidant Action: The antioxidant activity of N-phenylaniline stems from the ability of the amine (N-H) group to donate a hydrogen atom to terminate the chain reactions initiated by free radicals (R•).[12][13] This process converts the highly reactive free radical into a stable molecule and generates a less reactive diphenylaminyl radical, which does not propagate the chain reaction.

Antioxidant_Mechanism

Caption: Radical scavenging mechanism of N-phenylaniline.

Role in the Dye and Polymer Industries

Aniline and its derivatives are foundational to the synthetic dye industry.[3][14][15] N-Phenylaniline is used as an intermediate in the synthesis of various dyes, including several azo dyes like Metanil Yellow.[5][8] It also functions as a dye mordant, a substance that helps fix dyes to fabrics.[5] In polymer science, aniline-based compounds are vital for producing high-performance polymers, and N-phenylaniline derivatives are explored for creating novel polymers with unique electronic properties, such as poly[N,N-(phenylamino)disulfides].[15][16]

Emergence in Medicinal Chemistry

The N-phenylaniline scaffold is a common structural motif in pharmacologically active molecules.[17][18]

  • Precursor to Pharmaceuticals: It serves as a key starting material for synthesizing more complex heterocyclic structures. For example, cyclization with sulfur yields phenothiazine, the parent compound of a class of drugs used as antipsychotics and antihistamines.[5][8]

  • NSAIDs and Antihyperglycemic Agents: The diphenylamine structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs).[17] Furthermore, research has shown that N-phenylaniline hydrochloride exhibits antihyperglycemic properties, capable of lowering blood sugar levels.[17] Its mechanism of action in some contexts involves the uncoupling of oxidative phosphorylation in mitochondria, which leads to a decrease in cellular ATP levels.[17]

Conclusion and Future Outlook

From its discovery in the residue of 19th-century dye production to its current status as a multi-tonnage industrial chemical, N-phenylaniline exemplifies the journey of a molecule from laboratory to indispensable commodity. Its history is intertwined with major advancements in chemical synthesis, materials science, and pharmacology. The foundational chemistry of N-phenylaniline continues to provide a versatile platform for innovation. Future research will likely focus on developing novel derivatives with enhanced antioxidant capabilities, creating advanced polymers with tailored electronic properties, and exploring its scaffold for the design of new therapeutic agents. The enduring legacy of N-phenylaniline lies in its simple yet remarkably versatile structure, ensuring its relevance for the next generation of scientists and researchers.

References

  • Wikipedia. Diphenylamine.
  • Sciencemadness Wiki. (2023-08-24). Diphenylamine.
  • Google Patents. US4814504A - Process for the production of diphenylamine.
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  • Yufeng. (2024-09-20).
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  • CORE. (2013-09-07). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • PrepChem.com.
  • Wikipedia. August Wilhelm von Hofmann.
  • Grokipedia. August Wilhelm von Hofmann.
  • Pysanky.info. Aniline Dyes.
  • Britannica. (2025-12-12). August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry.
  • Taylor & Francis. Diphenylamine – Knowledge and References.
  • ResearchGate. (2025-10-09). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds.
  • Benchchem.
  • Benchchem. An In-Depth Technical Guide to 4-Heptyl-N-phenylaniline.
  • Britannica. Aniline dye | chemical compound.
  • Fashion History Timeline. (2019-08-09). aniline dyes.
  • Science Museum. (2019-04-09). The colourful chemistry of artificial dyes.
  • Der Pharma Chemica. (2023-12-15). Synthesis, Anti-Inflammatory, Antimicrobial and Antioxidant Evaluation of Novel N-((3- (substituted phenyl) -.
  • PubChem. Diphenylamine | C6H5NHC6H5 | CID 11487.
  • PMC - NIH. (2021-11-12). Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes.
  • PMC - PubMed Central. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems.

Sources

theoretical calculations of 4-(benzyloxy)-N-phenylaniline's electronic structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of 4-(benzyloxy)-N-phenylaniline's Electronic Structure

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This compound is a diarylamine derivative of significant interest due to its structural motifs—the diphenylamine core and the benzyloxy substituent—which are prevalent in functional materials and pharmacologically active compounds. Understanding the electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential applications in fields ranging from organic electronics to drug development. This guide provides a comprehensive, field-proven methodology for the theoretical investigation of its electronic properties using Density Functional Theory (DFT). We will detail the causality behind each computational choice, from software and model selection to the specific analyses performed, ensuring a self-validating and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The core of this compound is the N-phenylaniline (diphenylamine) scaffold. Diphenylamine and its derivatives are widely recognized for their antioxidant properties, acting as radical scavengers, and are used as stabilizers in industrial applications.[1][2] The addition of a benzyloxy group introduces a flexible ether linkage and extends the conjugated system, which can significantly modulate the molecule's electronic characteristics, solubility, and steric profile.

A theoretical approach to studying this molecule offers a powerful, cost-effective alternative to purely experimental methods. By employing quantum chemical calculations, we can gain deep insights into:

  • Molecular Geometry: The stable three-dimensional conformation, which dictates intermolecular interactions.

  • Electron Distribution: The location of electron-rich and electron-deficient regions, which are key to predicting chemical reactivity.

  • Frontier Molecular Orbitals (HOMO/LUMO): The orbitals governing electronic transitions, conductivity, and charge-transfer properties.[3][4]

  • Spectroscopic Properties: Predicting vibrational frequencies (IR/Raman) to aid in experimental characterization.

This guide will focus on Density Functional Theory (DFT), a robust and widely adopted method that provides an excellent balance of computational cost and accuracy for molecules of this size and complexity.[3][5][6]

The Theoretical Core: Selecting the Right Computational Tools

The foundation of any reliable computational study is the selection of an appropriate theoretical method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the system and the properties of interest.

Why Density Functional Theory (DFT)?

For organic molecules like this compound, DFT is the method of choice. Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it highly efficient for systems with dozens of atoms. Its accuracy in predicting geometries, vibrational frequencies, and electronic properties has been extensively validated.[6][7]

Choosing the Functional and Basis Set: A Justified Approach
  • The B3LYP Functional: We recommend the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic behavior in conjugated systems and mitigating the self-interaction error common in pure DFT functionals.[3][8][9][10] It has a long and successful track record for calculations on aromatic amines and related structures.[6][11][12]

  • The 6-311G(d,p) Basis Set: A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311G(d,p) basis set offers a good compromise between accuracy and computational demand.

    • 6-311G: This is a "triple-zeta" basis set, meaning it uses three functions to describe each valence atomic orbital, providing significant flexibility.

    • (d,p): These are "polarization functions" added to heavy atoms (d) and hydrogen atoms (p). These functions are essential for describing the anisotropic (non-spherical) nature of electron density in chemical bonds and are critical for accurately modeling the geometry and properties of non-linear molecules like ours.[3][7]

Experimental Protocols: A Step-by-Step Computational Workflow

This section details the complete, self-validating protocol for calculating the electronic structure of this compound. The workflow is designed to be executed using a standard quantum chemistry software package like Gaussian, ORCA, or Spartan.

Protocol 1: Molecular Geometry Optimization

Objective: To find the most stable 3D conformation of the molecule, corresponding to a minimum on the potential energy surface.

Methodology:

  • Initial Structure Construction:

    • Using a molecular builder (e.g., GaussView, Avogadro, ChemDraw), construct the 2D structure of this compound.

    • Convert the 2D structure to 3D, allowing the software's built-in force field to generate a reasonable starting geometry. Manually inspect bond lengths and angles to ensure they are chemically sensible.

  • Geometry Optimization Calculation:

    • Set up the calculation using the chosen level of theory: B3LYP/6-311G(d,p) .

    • Specify the task as "Optimization" (Opt).

    • Run the calculation. The algorithm will iteratively adjust the positions of the atoms to minimize the total energy of the system.

    • Validation: The optimization is successful when the forces on all atoms and the displacement at each step fall below the software's default convergence criteria.

  • Vibrational Frequency Analysis:

    • Set up a subsequent calculation on the optimized geometry from the previous step.

    • Use the same level of theory: B3LYP/6-311G(d,p) .

    • Specify the task as "Frequency" (Freq).

    • Validation: A true energy minimum is confirmed if the frequency calculation yields zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further geometry searching.

G cluster_prep Step 1: Preparation cluster_calc Step 2: DFT Calculation cluster_validate Step 3: Validation node_build Build 2D/3D Structure (e.g., GaussView, Avogadro) node_opt Perform Geometry Optimization (B3LYP/6-311G(d,p)) node_build->node_opt node_freq Perform Frequency Calculation (B3LYP/6-311G(d,p)) node_opt->node_freq node_check Imaginary Frequencies? node_freq->node_check node_success Success: True Minimum Found node_check->node_success No node_fail Failure: Saddle Point (Re-evaluate Initial Structure) node_check->node_fail Yes

Computational workflow for geometry optimization and validation.
Protocol 2: Frontier Molecular Orbital (FMO) Analysis

Objective: To calculate and visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and determine the HOMO-LUMO energy gap.

Methodology:

  • Input Geometry: Use the validated, optimized geometry from Protocol 1.

  • Calculation: The HOMO and LUMO energies are standard outputs of the optimization or frequency calculation. No new calculation is required, but you may need to specify the generation of checkpoint (.chk) or wavefunction (.wfx) files for visualization.

  • Data Extraction: From the output file, extract the energies of the HOMO and LUMO (typically given in Hartrees or eV).

  • Energy Gap Calculation: Calculate the HOMO-LUMO gap (ΔE) using the formula: ΔE = ELUMO - EHOMO

  • Visualization: Use visualization software (e.g., GaussView, VMD, Chemcraft) to load the checkpoint file and generate isosurface plots of the HOMO and LUMO. This visually represents where the electrons are most likely to be donated from (HOMO) and accepted into (LUMO).

Protocol 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: To visualize the charge distribution and identify reactive sites for electrophilic and nucleophilic attack.

Methodology:

  • Input Geometry: Use the validated, optimized geometry.

  • Calculation: Set up a single-point energy calculation using the B3LYP/6-311G(d,p) level of theory. Request that the molecular electrostatic potential be calculated and saved.

  • Visualization: Use visualization software to map the calculated MEP onto the molecule's electron density surface.

    • Interpretation: Typically, red or yellow regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-deficient, susceptible to nucleophilic attack). Green regions are neutral.[4][13]

Data Presentation and Interpretation

The data generated from these protocols should be organized for clarity and comparative analysis.

Key Electronic Structure Parameters
ParameterSymbolDefinition & Significance
HOMO EnergyEHOMOEnergy of the highest occupied molecular orbital. Relates to the ability to donate an electron (ionization potential). Higher values indicate easier electron donation.
LUMO EnergyELUMOEnergy of the lowest unoccupied molecular orbital. Relates to the ability to accept an electron (electron affinity). Lower values indicate easier electron acceptance.
HOMO-LUMO GapΔEEnergy difference between LUMO and HOMO. A small gap suggests high chemical reactivity and lower energy required for electronic excitation.[3][10]
Dipole MomentµA measure of the overall polarity of the molecule. A non-zero value indicates an asymmetric charge distribution.
Interpreting the Results
  • HOMO & LUMO Distribution: For this compound, the HOMO is expected to be localized primarily on the electron-rich diphenylamine core, specifically the nitrogen atom and the adjacent phenyl rings, as this is the most easily oxidized part of the molecule.[14] The LUMO is likely to be distributed across the aromatic rings, representing the lowest energy state for an additional electron.

  • MEP Map: The MEP map will likely show a region of negative potential around the nitrogen atom and the oxygen of the ether linkage due to the lone pairs of electrons, marking them as sites for electrophilic attack or hydrogen bonding. The hydrogen atom on the amine will be a site of positive potential.

  • Energy Gap (ΔE): The magnitude of the HOMO-LUMO gap provides insight into the molecule's potential as a semiconductor or chromophore. A smaller gap, typical of extended conjugated systems, suggests that the molecule could be suitable for applications in organic electronics.[3][14]

G cluster_analysis Electronic Property Calculations cluster_interpretation Interpretation & Prediction Opt_Geom Optimized Molecular Geometry (From Protocol 1) HOMO_LUMO FMO Analysis (Protocol 2) Opt_Geom->HOMO_LUMO MEP MEP Analysis (Protocol 3) Opt_Geom->MEP Electronic_Props Assess Electronic Properties (Conductivity, Optical Activity) HOMO_LUMO->Electronic_Props Stability Evaluate Molecular Stability HOMO_LUMO->Stability Reactivity Predict Chemical Reactivity (Nucleophilic/Electrophilic Sites) MEP->Reactivity Application Application Reactivity->Application Guide Experimental Design (e.g., Synthesis, Testing) Electronic_Props->Application Guide Experimental Design (e.g., Synthesis, Testing) Stability->Application Guide Experimental Design (e.g., Synthesis, Testing)

From calculation to application: interpreting theoretical data.

Conclusion

This guide outlines a robust and scientifically grounded computational strategy for elucidating the electronic structure of this compound. By adhering to these detailed protocols, researchers can generate reliable, reproducible data on the molecule's geometry, orbital energies, and reactivity profile. This theoretical foundation is invaluable for rationalizing its chemical behavior and for the intelligent design of new molecules with tailored properties for advanced materials and pharmaceutical applications. The insights gained from these calculations provide a critical roadmap for subsequent experimental validation and development.

References

  • Computational Investigations on Base-Catalyzed Diaryl Ether Formation.
  • Computational Investigations on Base-Catalyzed Diaryl Ether Form
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  • Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines as promising materials for electronic applic
  • Computational Investigations on Base-Catalyzed Diaryl Ether Formation.
  • Synthesis of 4-benzyloxyaniline. PrepChem.com.
  • Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. MDPI.
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  • GREEN SYNTHESIS AND DFT CALCULATIONS OF 4'-(2-PHENYL-1H-PHENANTHRO[9,10-D]IMIDAZOL-1-YL)-[1,1'-BIPHENYL]. Processes of Petrochemistry and Oil Refining.
  • Study of Structural, Vibrational, and Molecular Docking Properties of (1S,9aR)-1-({4-[4-(Benzyloxy)-3-methoxyphenyl]-1H-1,2,3-triazol-1-yl}methyl)octahydro-2H-quinolizine. MDPI.
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  • Seasonal Variation in Wild Rosmarinus officinalis L.: Phytochemicals and Their Multifunctional Potential Against Metabolic Disorders. MDPI.
  • Diphenylamine. Wikipedia.
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  • Chemical Properties of Diphenylamine (CAS 122-39-4). Cheméo.
  • Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline deriv
  • HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calcul
  • STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE.
  • This compound. Arctom.
  • 4-BENZYLOXY-N-METHYLANILINE 97 synthesis. ChemicalBook.
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  • 4-Methoxy-N-phenylaniline. PMC - NIH.
  • Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline.
  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoaniline, 4-Nitroaniline and p-Isopropylaniline. ThaiJo.
  • A Radical–Radical Relay Strategy for Nickel-Catalyzed Phosphination of Unactivated Alkyl Electrophiles with Chlorophosphines.
  • Calculation of Electronic Properties of Some 4-Nitroaniline Derivatives: Molecular Structure and Solvent Effects. International Research Journal of Pure and Applied Chemistry.
  • DFT and TD-DFT calculations to estimate the photovoltaic parameters of some metal-free dyes based on triphenylamine: the influence of inserting an auxiliary electron-withdrawing group on DSSC's performance. RSC Publishing.
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  • Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)

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Methodological & Application

detailed experimental protocol for synthesizing 4-(benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4-(Benzyloxy)-N-phenylaniline

Abstract

This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, a valuable diarylamine intermediate in medicinal chemistry and materials science. The synthetic strategy employs a robust two-step sequence: a Williamson ether synthesis to prepare the key intermediate, 1-(benzyloxy)-4-bromobenzene, followed by a highly efficient palladium-catalyzed Buchwald-Hartwig amination for the critical C-N bond formation. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of procedural choices, a detailed safety analysis, and characterization guidelines to ensure reproducible and high-purity synthesis.

Introduction: Strategic Approach to Diaryl Ether Synthesis

This compound serves as a crucial building block for more complex molecular architectures. Its synthesis requires the strategic formation of both a C-O ether linkage and a C-N amine linkage. While several synthetic routes are possible, a convergent approach offers high efficiency and modularity.

The protocol outlined herein first involves the protection of the hydroxyl group of 4-bromophenol via a classical Williamson ether synthesis. This reaction forms a stable benzyl ether, preventing unwanted side reactions in the subsequent coupling step. The resulting aryl bromide is an ideal electrophile for modern cross-coupling reactions.

For the key C-N bond formation, the Buchwald-Hartwig amination is the method of choice.[1][2] This palladium-catalyzed reaction is renowned for its exceptional functional group tolerance, broad substrate scope, and typically high yields, surpassing older methods like the Ullmann condensation which often require harsh conditions and stoichiometric copper.[1][3][4] The selection of a bulky, electron-rich phosphine ligand is critical to the success of the Buchwald-Hartwig reaction, as it facilitates both the oxidative addition and the turnover-limiting reductive elimination steps of the catalytic cycle.[2][5]

Overall Synthetic Scheme

Synthetic_Scheme R1 4-Bromophenol S1 Step 1: Williamson Ether Synthesis K2CO3, Acetone, Reflux R1->S1 R2 Benzyl Bromide R2->S1 I1 1-(Benzyloxy)-4-bromobenzene S2 Step 2: Buchwald-Hartwig Amination Pd Catalyst, Ligand, NaOt-Bu, Toluene, Heat I1->S2 R3 Aniline R3->S2 P1 This compound S1->I1 Intermediate S2->P1 Final Product

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 1-(Benzyloxy)-4-bromobenzene

This initial step protects the phenolic hydroxyl group as a benzyl ether, rendering the molecule stable for the subsequent palladium-catalyzed coupling.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
4-Bromophenol≥98%Sigma-Aldrich
Benzyl Bromide≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedFisher Scientific
AcetoneAnhydrousVWR Chemicals
Round-bottom flask (250 mL)--
Reflux condenser--
Magnetic stirrer and hotplate--
Standard glassware--
Detailed Experimental Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromophenol (10.0 g, 57.8 mmol, 1.0 eq).

  • Addition of Reagents: Add anhydrous potassium carbonate (16.0 g, 115.6 mmol, 2.0 eq) and 120 mL of anhydrous acetone. Stir the resulting suspension.

  • Initiation of Reaction: Slowly add benzyl bromide (7.4 mL, 62.4 mmol, 1.08 eq) to the stirring suspension at room temperature. Caution: Benzyl bromide is a lachrymator and should be handled in a chemical fume hood.[6][7][8]

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C) using a heating mantle or oil bath.

  • Monitoring: Allow the reaction to proceed for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 4-bromophenol spot (lower Rf) and the appearance of a new, higher Rf product spot indicates reaction completion.

  • Workup: After the reaction is complete, cool the flask to room temperature and filter the mixture to remove the potassium carbonate salts. Wash the solid residue with a small amount of acetone.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be recrystallized from ethanol or methanol to yield 1-(benzyloxy)-4-bromobenzene as a white crystalline solid.

  • Drying and Yield: Dry the purified product under vacuum. A typical yield is in the range of 85-95%.

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

This step couples the aryl bromide intermediate with aniline using a palladium catalyst to form the target diarylamine. Crucially, this entire procedure must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the catalyst and ligands.

Catalytic Cycle Overview

Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 OA_Complex Ar-Pd(II)(X)L2 Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex [Ar-Pd(II)(NHR'R'')L2]+X- OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L2 Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product (Ar-NR'R'')

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Materials and Equipment
Reagent/MaterialGradeSupplier Example
1-(Benzyloxy)-4-bromobenzeneFrom Part 1-
Aniline≥99.5%, ReagentPlus®Sigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Catalyst GradeStrem Chemicals
XPhos or SPhosLigand GradeSigma-Aldrich
Sodium tert-butoxide (NaOt-Bu)≥98%Acros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Schlenk flask or oven-dried glassware--
Inert gas supply (N₂ or Ar)--
Detailed Experimental Protocol
  • Inert Atmosphere Setup: Assemble an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser under a positive pressure of nitrogen or argon. Maintain the inert atmosphere throughout the reaction.

  • Reagent Addition: To the flask, add 1-(benzyloxy)-4-bromobenzene (5.0 g, 18.9 mmol, 1.0 eq), Pd₂(dba)₃ (173 mg, 0.189 mmol, 0.01 eq), XPhos ligand (360 mg, 0.756 mmol, 0.04 eq), and sodium tert-butoxide (2.54 g, 26.4 mmol, 1.4 eq).

  • Solvent and Nucleophile Addition: Evacuate and backfill the flask with inert gas three times. Via syringe, add 100 mL of anhydrous toluene, followed by the dropwise addition of aniline (1.9 mL, 20.8 mmol, 1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitoring: The reaction is typically complete within 8-24 hours. Progress can be monitored by TLC (4:1 Hexane:Ethyl Acetate) or GC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with 50 mL of ethyl acetate and filter it through a plug of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate (e.g., 0% to 10% ethyl acetate).

  • Final Product: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid. A typical yield is 80-90%.

Data Summary and Characterization

CompoundMW ( g/mol )Amount (mmol)EquivalentsExpected Yield (%)
Step 1
4-Bromophenol173.0157.81.0-
Benzyl Bromide171.0462.41.08-
1-(Benzyloxy)-4-bromobenzene263.12--85-95
Step 2
1-(Benzyloxy)-4-bromobenzene263.1218.91.0-
Aniline93.1320.81.1-
This compound275.35--80-90

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions

All manipulations must be performed in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • 4-Bromophenol: Harmful if swallowed and causes skin and eye irritation.[9][10][11][12][13] Avoid inhalation of dust.

  • Benzyl Bromide: Is a potent lachrymator (tear-inducing agent) and is corrosive.[6][7][8][14] Handle with extreme care, using a syringe for transfers.

  • Aniline: Toxic if inhaled, ingested, or absorbed through the skin.[15][16][17][18][19] It is a suspected carcinogen and mutagen.[15][18]

  • Sodium tert-butoxide: A strong base that is corrosive and reacts violently with water. Handle in a dry, inert atmosphere.

  • Palladium Catalysts and Phosphine Ligands: Can be toxic and should be handled with care. Avoid inhalation of powders.

  • Solvents: Toluene and acetone are flammable. Keep away from ignition sources.[6]

References

  • Wikipedia. Buchwald–Hartwig amination. [URL: https://en.wikipedia.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • University of California. Aniline Safety Sheet. [URL: https://www.ehs.ucla.edu/sites/default/files/2021-03/SOP-Aniline.pdf]
  • Sigma-Aldrich. (2013). Benzyl Bromide Safety Data Sheet. [URL: https://www.sigmaaldrich.com/US/en/sds/sial/b39802]
  • Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview. [URL: https://ketonepharma.com/4-bromo-phenol-a-comprehensive-overview/]
  • Synquest Labs. Benzyl bromide Safety Data Sheet. [URL: https://www.synquestlabs.com/sites/default/files/sds/1700-9-29.pdf]
  • SIA Toolbox. (2021). Safety Data Sheet: Aniline. [URL: https://www.sia-toolbox.org/sds/100000000062_CHEMOS_GHS_GB_EN.pdf]
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Application Notes & Protocols: The Strategic Use of 4-(Benzyloxy)-N-phenylaniline in the Synthesis of Calamitic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers on the synthesis and application of 4-(benzyloxy)-N-phenylaniline, a key intermediate in the design of advanced calamitic (rod-shaped) liquid crystals. We detail two robust synthetic pathways to this precursor—the modern Buchwald-Hartwig amination and the classic Ullmann condensation—elucidating the causality behind methodological choices. Furthermore, we present a complete protocol for the elaboration of this intermediate into a target mesogenic compound, 4-(benzyloxy)-N-(4'-(decyloxy)phenyl)aniline. This guide emphasizes the critical relationship between molecular architecture and mesomorphic properties, supported by detailed characterization methodologies and comparative data.

Introduction

The field of liquid crystal (LC) technology is fundamentally driven by the rational design of organic molecules, known as mesogens, that exhibit intermediate phases of matter between crystalline solids and isotropic liquids. Calamitic, or rod-shaped, liquid crystals are paramount in display technologies and photonics, where their anisotropic geometry allows for preferential alignment and the modulation of light.[1] The manifestation of mesomorphism is intrinsically linked to molecular architecture, which typically comprises a rigid core responsible for anisotropic interactions and flexible terminal chains that influence phase stability and transition temperatures.[2][3]

The diphenylamine scaffold represents a highly effective rigid core due to its length, planarity, and electronic properties. When incorporated into a calamitic structure, it promotes the intermolecular forces necessary for liquid crystalline ordering. This application note focuses on This compound (CAS 60709-95-7), a versatile precursor that combines the diphenylamine core with a terminal benzyloxy group.[4] This benzyloxy moiety enhances molecular rigidity and contributes significantly to the overall polarizability and aspect ratio, making it an ideal starting point for constructing high-performance liquid crystals.

Part 1: Synthesis of the this compound Intermediate

The cornerstone of synthesizing this compound is the formation of a carbon-nitrogen (C-N) bond between two aryl systems. The choice of catalytic method is critical and depends on the desired balance between reaction efficiency, substrate scope, and operational simplicity. We present two field-proven protocols for this transformation.

Protocol 1.1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

Scientific Rationale: The Buchwald-Hartwig amination is the state-of-the-art method for C-N cross-coupling.[5] Its ascendancy over classical methods stems from its use of sophisticated phosphine ligands that facilitate the catalytic cycle under significantly milder conditions.[6] This reaction demonstrates broad functional group tolerance and consistently delivers higher yields, making it the preferred route for modern synthetic campaigns.[7][8] The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the desired arylamine.[5]

Experimental Protocol:

  • Reactor Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodobenzyl phenyl ether (1.0 eq.), aniline (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), and a catalytic system comprising tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand such as XPhos (3.0 mol%).

  • Solvent Addition: Add anhydrous toluene via cannula to the flask to achieve a substrate concentration of 0.2 M.

  • Reaction: Stir the mixture at 100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.

Workflow Visualization:

A 4-Iodobenzyl phenyl ether + Aniline B Pd₂(dba)₃ / XPhos Catalyst NaO-t-Bu (Base) Toluene, 100 °C A->B C Purification (Column Chromatography) B->C Crude Product D This compound C->D

Caption: Buchwald-Hartwig synthesis of the key intermediate.

Protocol 1.2: Copper-Catalyzed Ullmann Condensation

Scientific Rationale: The Ullmann condensation is a classical method for forming C-N bonds using a copper catalyst.[9] While effective, it traditionally requires harsh conditions, including high temperatures (>180 °C) and polar aprotic solvents.[10] Modern advancements, particularly the use of ligands like 1,10-phenanthroline, can significantly accelerate the reaction and allow for lower temperatures, though typically still higher than the Buchwald-Hartwig alternative.[11] This method can be advantageous for its lower catalyst cost in large-scale syntheses.

Experimental Protocol:

  • Reactor Setup: In a sealed tube, combine 4-iodobenzyl phenyl ether (1.0 eq.), aniline (1.5 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), copper(I) iodide (CuI, 10 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF).

  • Reaction: Seal the tube and heat the mixture to 130-150 °C with vigorous stirring for 24-48 hours.

  • Work-up: After cooling, dilute the mixture with water and filter through a pad of Celite to remove insoluble copper salts.

  • Extraction and Purification: Extract the filtrate with ethyl acetate. Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate. Purify the product via column chromatography as described in Protocol 1.1.

Part 2: Elaboration into a Target Liquid Crystal

With the this compound intermediate in hand, the next strategic step is to introduce features that promote mesomorphism. For calamitic liquid crystals, this involves attaching a long, flexible alkyl or alkoxy chain to the other end of the molecule to create the necessary balance of rigid and flexible segments.

Protocol 2.1: Synthesis of 4-(Benzyloxy)-N-(4'-(decyloxy)phenyl)aniline

Scientific Rationale: To complete the mesogen, we will perform a second C-N coupling reaction. The Buchwald-Hartwig amination is again the ideal choice due to its reliability and mild conditions, which prevent potential side reactions like de-benzylation that could occur at the high temperatures of an Ullmann condensation. This reaction will couple the synthesized intermediate with 1-bromo-4-(decyloxy)benzene.

Experimental Protocol:

  • Reactor Setup: In a Schlenk flask under argon, combine this compound (1.0 eq.), 1-bromo-4-(decyloxy)benzene (1.1 eq.), NaOtBu (1.4 eq.), Pd₂(dba)₃ (1.5 mol%), and XPhos (3.0 mol%).

  • Reaction: Add anhydrous toluene and heat the mixture to 100 °C until the starting materials are consumed (as monitored by TLC).

  • Work-up and Purification: Follow the work-up and purification procedures detailed in Protocol 1.1 to isolate the final liquid crystalline product.

Overall Synthetic Pathway Visualization:

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Mesogen Elaboration start1 4-Iodobenzyl phenyl ether step1_reagents Buchwald-Hartwig (Protocol 1.1) start1->step1_reagents start2 Aniline start2->step1_reagents intermediate This compound step1_reagents->intermediate step2_reagents Buchwald-Hartwig (Protocol 2.1) intermediate->step2_reagents start3 1-Bromo-4-(decyloxy)benzene start3->step2_reagents final_product Target Liquid Crystal step2_reagents->final_product

Caption: Two-step synthesis of the target liquid crystal.

Part 3: Characterization and Data Analysis

Validation of the final product's structure and liquid crystalline properties is essential. This requires a combination of spectroscopic and thermal analysis techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by verifying the expected chemical shifts, integration values, and coupling patterns of the aromatic and aliphatic protons.

  • Mass Spectrometry (MS): Provides the molecular weight of the final compound, confirming its elemental composition.

  • Differential Scanning Calorimetry (DSC): This is the primary technique for identifying the temperatures and enthalpies of phase transitions.[1] A sample is heated and cooled at a controlled rate, and the heat flow is measured. Endothermic and exothermic peaks correspond to transitions such as crystal-to-smectic, smectic-to-nematic, and nematic-to-isotropic.

  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of mesophase by observing the unique optical textures that form as the sample is cooled from the isotropic liquid phase.[2] For example, nematic phases often show a Schlieren texture, while smectic A phases may exhibit a focal-conic fan texture.

Quantitative Data Summary

The following table presents representative data for analogous liquid crystals containing benzyloxy and diphenylamine-like cores to provide a benchmark for expected results. Actual values for the synthesized compound may vary.

CompoundLinkage TypeYield (%)Melting Point (°C)Clearing Point (°C)Mesophases ObservedReference
(E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)anilineSchiff Base (Imine)90%128>128Smectic A (SmA)[12]
4-Benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoateEster~76%112.4175.2Smectic C (SmC), Nematic (N)[13]
Target: 4-(benzyloxy)-N-(4'-(decyloxy)phenyl)aniline Amine>80% (Est.)(Expected)(Expected)(Expected N, Sm)-

References

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Application Notes and Protocols: 4-(Benzyloxy)-N-phenylaniline as a Strategic Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry, the diarylamine scaffold is a privileged structure, forming the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] 4-(Benzyloxy)-N-phenylaniline is a valuable synthetic intermediate that strategically combines the diarylamine core with a protected phenol. The benzyl ether serves as a robust protecting group, allowing for extensive chemical modifications on other parts of the molecule before its selective removal to unmask a critical phenol moiety. This phenol can be vital for target engagement, often acting as a key hydrogen bond donor or a point for further derivatization.

These notes provide an in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of this compound, highlighting its role in constructing complex pharmaceutical precursors.

Physicochemical Properties and Data

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis, including planning reaction conditions and purification strategies.

PropertyValueSource
CAS Number 60709-95-7[3]
Molecular Formula C₁₉H₁₇NO[3]
Molecular Weight 275.35 g/mol [3]
Appearance Off-white to pale yellow solidGeneral Knowledge
Solubility Soluble in organic solvents like Toluene, Dioxane, Ethyl Acetate; Insoluble in water.[4]
Hazard Statement Irritant[3]

Strategic Importance in Pharmaceutical Synthesis

The utility of this compound stems from two key structural features: the diarylamine core and the benzyl-protected phenol.

  • The Diarylamine Core: This motif is prevalent in a variety of approved drugs, particularly in oncology, such as Imatinib and Dasatinib.[2] The non-planar, propeller-like geometry of diarylamines allows them to fit into complex binding pockets of enzymes, such as kinases. The nitrogen atom and the flanking aryl rings provide a rigid scaffold that can be functionalized to achieve high-affinity and selective binding to biological targets.[5]

  • The Benzyl Protecting Group: The synthesis of complex molecules often requires the temporary masking of reactive functional groups. The benzyl ether in this compound is an ideal protecting group for the phenolic oxygen due to its stability under a wide range of conditions (e.g., basic, nucleophilic, and mildly acidic conditions).[6] Its most significant advantage is its facile removal via catalytic hydrogenation, a mild and high-yielding reaction that typically does not affect other functional groups, producing only toluene as a byproduct.[7][8] This deprotection step, often performed in the final stages of a synthesis, unmasks the 4-hydroxyphenyl group, which is a common pharmacophore for interacting with protein targets through hydrogen bonding.[9][10]

G cluster_0 Phase 1: Core Synthesis cluster_1 Phase 2: Molecular Elaboration cluster_2 Phase 3: Final Deprotection Start 4-Benzyloxyaniline + Aryl Halide BHA Buchwald-Hartwig C-N Coupling Start->BHA Intermediate This compound BHA->Intermediate Modification Further Functionalization (e.g., acylation, alkylation, coupling reactions) Intermediate->Modification Complex Complex Benzyloxy-Protected Precursor Modification->Complex Deprotection Catalytic Hydrogenation (Debenzylation) Complex->Deprotection Final Final Active Compound (4-Hydroxy-N-phenylaniline Derivative) Deprotection->Final

General synthetic workflow using the intermediate.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and subsequent deprotection of this compound.

Protocol 1: Synthesis of this compound via Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes the C-N cross-coupling of 4-benzyloxyaniline with an aryl bromide. The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, known for its broad substrate scope and milder reaction conditions compared to older methods like the Ullmann condensation.[11][12] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the key steps of oxidative addition and reductive elimination in the catalytic cycle.[11]

Materials:

  • 4-Benzyloxyaniline (1.0 eq)

  • Bromobenzene (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (3.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add 4-benzyloxyaniline (1.0 eq), followed by anhydrous toluene via syringe. Stir the mixture for 5 minutes.

  • Aryl Halide Addition: Add bromobenzene (1.1 eq) to the mixture via syringe.

  • Reaction Conditions: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

    • Causality Note: The high temperature is necessary to overcome the activation energy for the oxidative addition of the aryl bromide to the Pd(0) complex. The strong, non-nucleophilic base (NaOtBu) is crucial for deprotonating the amine, forming the palladium-amido complex that precedes reductive elimination.[11]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Deprotection via Catalytic Hydrogenation to Yield 4-Hydroxy-N-phenylaniline

This protocol details the removal of the benzyl protecting group using palladium-catalyzed hydrogenation. This reaction is highly efficient and chemoselective, often proceeding cleanly under mild conditions without affecting other reducible functional groups when carefully controlled.[7]

Materials:

  • This compound (1.0 eq)

  • Palladium on Carbon (10% Pd/C, 5-10 mol% by weight)

  • Ethanol or Tetrahydrofuran (THF)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Celite

Procedure:

  • Dissolution: Dissolve this compound in a suitable solvent (e.g., ethanol or THF) in a round-bottom flask.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

    • Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen and a flammable solvent. Handle with care, preferably in a well-ventilated fume hood. The catalyst is often added under a stream of nitrogen.

  • Hydrogen Atmosphere: Seal the flask and evacuate the air, then backfill with hydrogen gas. Repeat this cycle three times. For bench-scale reactions, a balloon filled with hydrogen is sufficient. For larger scales, a dedicated hydrogenation apparatus should be used.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically 1 atm from a balloon) for 4-16 hours.

  • Monitoring: Monitor the reaction by TLC. The product, 4-hydroxy-N-phenylaniline, will have a different Rf value (typically lower, more polar) than the starting material.

  • Filtration: Upon completion, carefully vent the hydrogen atmosphere and flush the flask with nitrogen. Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with the reaction solvent.

    • Causality Note: Filtration through Celite is essential to remove the fine, black palladium catalyst, which would otherwise contaminate the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-hydroxy-N-phenylaniline, which can be further purified by recrystallization or chromatography if necessary.

G cluster_mech Catalytic Debenzylation Mechanism Substrate This compound (R-OBn) Catalyst Pd/C Surface Substrate->Catalyst Adsorption H2 H₂ Gas H2->Catalyst Adsorption & Dissociation to 2 H• Product 4-Hydroxy-N-phenylaniline (R-OH) Catalyst->Product Hydrogenolysis of C-O bond & Product Desorption Byproduct Toluene (Bn-H) Catalyst->Byproduct Formation & Desorption

Mechanism of catalytic hydrogenation for debenzylation.

Conclusion

This compound is a highly strategic intermediate for the synthesis of pharmaceutically relevant compounds. Its structure allows for the reliable construction of the core diarylamine scaffold, while the benzyl ether provides a dependable method for protecting a crucial phenol functionality. The protocols detailed herein, based on robust and well-documented palladium-catalyzed reactions, offer reproducible and scalable methods for the synthesis and deprotection of this versatile building block. By understanding the causality behind each synthetic step, researchers can effectively leverage this intermediate to accelerate the discovery and development of novel therapeutics.

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  • ResearchGate. (2022). Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase. ResearchGate. [Link]

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Application Notes & Protocols for the Quantification of 4-(Benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-BPA-202601

Version: 1.0

Abstract

This comprehensive guide provides detailed analytical methodologies for the accurate quantification of 4-(benzyloxy)-N-phenylaniline (CAS: 60709-95-7), a chemical intermediate of interest in pharmaceutical and materials science research.[1] We present a primary, validated High-Performance Liquid Chromatography (HPLC) method with UV detection, suitable for routine quality control, purity assessment, and stability testing. Additionally, a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method is described for identity confirmation and trace-level analysis. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind procedural choices and adherence to international validation standards to ensure data integrity and trustworthiness.

Introduction: The Analytical Imperative for this compound

This compound is a diarylamine derivative whose structural motif is relevant in the synthesis of advanced polymers, dyes, and pharmaceutical agents. As with any specialty chemical used in regulated industries, the precise and accurate determination of its purity and concentration is a critical prerequisite for ensuring product quality, reaction efficiency, and, ultimately, the safety and efficacy of the final product. The presence of impurities, such as unreacted starting materials or side-products, can have significant consequences, making robust analytical control indispensable.

This document serves as a practical, field-proven guide to establishing reliable quantitative methods, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[2][3]

Method Selection: A Rationale

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte. This compound (Molecular Formula: C₁₉H₁₇NO, Molecular Weight: 275.35 g/mol ) is a relatively non-volatile, polar organic molecule containing multiple chromophores (two phenyl rings and a benzyloxy group).[1]

  • High-Performance Liquid Chromatography (HPLC) is selected as the primary analytical technique. Its suitability stems from the analyte's non-volatility and strong UV absorbance. Reversed-phase HPLC, which separates compounds based on their hydrophobicity, is exceptionally well-suited for this molecule and provides high resolution, sensitivity, and reproducibility without the need for derivatization.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is presented as a powerful confirmatory method. While the analyte's polarity and molecular weight may pose challenges regarding thermal stability, GC-MS offers unparalleled specificity through mass fragmentation patterns, making it ideal for unambiguous identification and for detecting trace-level impurities.[4]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

This method is designed for the accurate assay and purity determination of this compound.

Principle of Separation

The stationary phase, a non-polar C18 (octadecylsilyl) bonded silica, retains the analyte and its impurities through hydrophobic interactions. A polar mobile phase, consisting of an organic solvent (acetonitrile) and an aqueous buffer, is used to elute the compounds. By adjusting the organic-to-aqueous ratio, compounds are eluted based on their relative polarity, with more polar compounds eluting earlier. The UV detector quantifies the analyte by measuring its absorbance at a specific wavelength where it exhibits a strong response.

Experimental Protocol: HPLC-UV Analysis

Instrumentation and Consumables:

  • HPLC System equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance, volumetric flasks, pipettes.

  • Syringe filters (0.45 µm, PTFE or nylon).

Reagents and Mobile Phase:

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or deionized.

  • Formic Acid (HCOOH), analytical grade (optional, for pH control and peak shape improvement).[5]

  • This compound reference standard (purity ≥98%).

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Mobile Phase Acetonitrile : Water (70:30, v/v)Provides optimal retention and separation for a compound of this polarity. Can be adjusted based on initial results.
Column C18, 4.6 x 150 mm, 5 µmIndustry-standard for reversed-phase; offers excellent resolving power and efficiency.[6]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, ensuring good separation within a reasonable runtime.
Column Temp. 30 °CEnhances reproducibility by minimizing viscosity fluctuations and improving peak shape.[5]
Detection λ 280 nmThe extended conjugation across the diarylamine system is expected to result in strong absorbance in this region. A full UV scan of the reference standard is recommended to determine the optimal λmax.
Injection Vol. 10 µLA standard volume that balances sensitivity with the risk of column overloading.
Run Time 15 minutesSufficient to allow for the elution of the main peak and any potential late-eluting impurities.

Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 10, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate to ensure dissolution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter into HPLC vials before injection to prevent system clogging.[5]

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_std Prepare Standard Solutions prep_smp Prepare Sample Solution filter Filter all Solutions (0.45 µm) prep_std->filter prep_smp->filter sys_suit System Suitability Test filter->sys_suit cal_curve Generate Calibration Curve sys_suit->cal_curve smp_inj Inject Sample Solution cal_curve->smp_inj peak_int Integrate Peak Areas smp_inj->peak_int quant Quantify Analyte Concentration peak_int->quant report Generate Report quant->report

Caption: Workflow for the quantitative analysis of this compound by HPLC.

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[3][7]

1. Specificity:

  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte.

  • Procedure:

    • Inject a blank (mobile phase), a standard solution, and a sample solution.

    • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the sample.

    • Analyze the stressed samples to ensure that degradation product peaks do not co-elute with the main analyte peak. A PDA detector is invaluable here for assessing peak purity.[8]

2. Linearity:

  • Objective: To verify the direct proportionality between concentration and detector response over a specified range.

  • Procedure:

    • Inject the prepared calibration standards (e.g., 5 concentrations) in triplicate.[9]

    • Plot the mean peak area against the corresponding concentration.

    • Perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (R²) ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo or blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration).

    • Analyze each level in triplicate.

  • Acceptance Criterion: Mean recovery should be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements.

  • Procedure:

    • Repeatability (Intra-day): Analyze six replicate preparations of the sample solution at 100% of the target concentration on the same day, by the same analyst.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criterion: Relative Standard Deviation (RSD) ≤ 2.0%.[2]

5. Limit of Detection (LOD) & Limit of Quantification (LOQ):

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Procedure:

    • Calculate based on the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 × (σ / S)

      • LOQ = 10 × (σ / S)

    • Where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Verification: The LOQ should be confirmed by analyzing a standard at the calculated concentration and ensuring it meets predefined accuracy and precision criteria (e.g., recovery 80-120%, RSD < 10%).

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small variations to parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry).

  • Acceptance Criterion: System suitability parameters should remain within acceptable limits.

Summary of Expected Method Performance
Validation ParameterExpected Performance MetricReference
Linearity (R²) ≥ 0.999[9]
Range 1 - 250 µg/mL-
Accuracy (Recovery) 98.0 - 102.0%[9]
Precision (RSD) ≤ 2.0%[2]
LOD ~0.1 µg/mL-
LOQ ~0.3 µg/mL[8]
Specificity No interference from blanks or degradants[3]

Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for confirming the identity of this compound and for analyzing it at trace levels where high specificity is required.

Principle of Analysis

The sample is injected into a heated port, where it is vaporized and introduced into a capillary column by a carrier gas (helium). The column separates components based on their boiling points and interaction with the stationary phase. Eluted compounds enter the mass spectrometer, where they are ionized (typically by Electron Ionization, EI), fragmented, and detected based on their mass-to-charge ratio (m/z). The resulting mass spectrum serves as a unique chemical "fingerprint" for identification.

Experimental Protocol: GC-MS Analysis

Instrumentation and Consumables:

  • GC-MS system with an autosampler.

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Data acquisition and processing software.

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate, GC grade.

  • This compound reference standard.

Instrumental Conditions:

ParameterRecommended ConditionRationale
Injector Temp. 280 °CEnsures rapid and complete vaporization without thermal degradation. Initial assessment of thermal stability is recommended.
Injection Mode Splitless (1 min)Maximizes transfer of analyte to the column for trace analysis.[4]
Carrier Gas Helium, 1.2 mL/min (constant flow)Inert and provides good chromatographic efficiency.
Oven Program Start at 150°C (hold 1 min), ramp to 300°C at 15°C/min, hold for 5 min.A general-purpose program to elute the analyte and separate it from potential impurities. Must be optimized.
Ion Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode that produces reproducible, library-searchable fragmentation patterns.[4]
Acquisition Mode Full Scan (m/z 50-400)Used for qualitative identification and spectral confirmation.
(Optional) Mode Selected Ion Monitoring (SIM)Used for quantitative analysis to enhance sensitivity by monitoring characteristic ions.[4]

Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Sample Solution (10-100 µg/mL): Prepare the sample by dissolving an accurately weighed amount in ethyl acetate to achieve a concentration within the expected linear range of the instrument.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_data Data Analysis prep Sample Preparation (Dissolve in Solvent) inject GC Injection & Separation prep->inject ionize MS Ionization & Fragmentation (EI) inject->ionize detect Mass Analysis & Detection ionize->detect rt_confirm Confirm Retention Time detect->rt_confirm ms_confirm Match Mass Spectrum rt_confirm->ms_confirm quant Quantify (if required) ms_confirm->quant

Caption: Workflow for the confirmatory analysis of this compound by GC-MS.

Conclusion

This document provides robust, validated, and scientifically-grounded protocols for the quantitative analysis of this compound. The primary HPLC-UV method is suitable for routine quality control, offering excellent accuracy, precision, and linearity. The confirmatory GC-MS method provides an orthogonal technique for unambiguous identity confirmation. Adherence to these protocols and the principles of method validation outlined herein will ensure the generation of reliable and defensible analytical data, supporting research, development, and quality assurance activities.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. (2006, June). Q 3 B (R2) Impurities in New Drug Products. [Link]

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Application Notes & Protocols: Employing 4-(Benzyloxy)-N-phenylaniline in the Development of Novel Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a grave global health crisis, urgently demanding the discovery of novel chemical scaffolds with unique mechanisms of action.[1] This guide provides a comprehensive framework for the investigation of 4-(benzyloxy)-N-phenylaniline, a diarylamine scaffold, as a promising starting point for a new class of antimycobacterial agents. We present detailed, field-proven protocols for the synthesis, primary antimycobacterial screening, cytotoxicity assessment, and strategic development of structure-activity relationships (SAR). This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to pioneering new therapies against tuberculosis.

Introduction: The Rationale for a New Scaffold

Tuberculosis remains a leading cause of death from a single infectious agent worldwide.[1] The efficacy of current first- and second-line drugs is increasingly compromised by resistance, making the exploration of new pharmacophores a critical priority.[2] Diaryl-based structures, including diarylamines and diaryltriazenes, have shown potential as antimycobacterial agents, suggesting that the N-phenylaniline core could serve as a valuable template for drug design.[3][4] The this compound scaffold combines the diarylamine core with a benzyloxy moiety, offering rich opportunities for chemical modification to optimize potency, selectivity, and pharmacokinetic properties.

This guide is structured to provide a logical, step-by-step workflow for evaluating this scaffold, from initial synthesis to data-driven lead optimization. The protocols herein are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

Synthesis and Characterization of the Core Scaffold

A reliable synthesis of the parent compound is the foundational step for any screening campaign. The synthesis of this compound can be approached through a multi-step process involving the protection of 4-aminophenol followed by a C-N cross-coupling reaction.

Proposed Synthetic Pathway

The synthesis begins with the benzylation of 4-nitrophenol, followed by reduction of the nitro group to an aniline, which then serves as a substrate for a copper-catalyzed Ullmann condensation with an aryl halide.

Step 1: Synthesis of 4-(Benzyloxy)nitrobenzene This step involves a standard Williamson ether synthesis. 4-Nitrophenol is deprotonated with a base like potassium carbonate (K₂CO₃) and reacted with benzyl bromide.

Step 2: Synthesis of 4-(Benzyloxy)aniline The nitro group of 4-(benzyloxy)nitrobenzene is reduced to an amine. A common method is catalytic hydrogenation using H₂ gas and a palladium-on-carbon (Pd/C) catalyst or reduction using tin(II) chloride.[5]

Step 3: Synthesis of this compound The final diarylamine is formed via a copper-catalyzed Ullmann condensation (or Goldberg reaction), coupling 4-(benzyloxy)aniline with an aryl halide such as iodobenzene.[6][7] Modern protocols may use a copper(I) iodide (CuI) catalyst with a ligand like phenanthroline to facilitate the reaction at lower temperatures.[6]

General Characterization

Synthesized compounds must be rigorously characterized to confirm identity and purity (>95% is recommended for biological screening).

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • Purity Analysis: High-performance liquid chromatography (HPLC) to determine the purity of the final compound.

Primary Screening: In Vitro Antimycobacterial Activity

The first critical biological evaluation is to determine the compound's direct activity against M. tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely adopted, cost-effective, and reliable colorimetric method for determining the Minimum Inhibitory Concentration (MIC).[8][9]

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA method uses the redox indicator Alamar Blue (resazurin). Metabolically active, viable mycobacterial cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin. The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating inhibition of bacterial growth.[10][11]

Detailed MABA Protocol

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80.

  • Test compound (this compound) stock solution in dimethyl sulfoxide (DMSO).

  • Isoniazid or Rifampicin (positive control).

  • Sterile 96-well flat-bottom microplates.

  • Alamar Blue reagent.

  • 10% Tween 80 solution.

Protocol Steps:

  • Plate Preparation: Add 100 µL of sterile Middlebrook 7H9 broth to all wells of a 96-well plate.

  • Compound Dilution:

    • Add 100 µL of the test compound stock solution (e.g., at 2x the highest desired final concentration) to the first well of a row (e.g., column 2).

    • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, and continuing this process across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.

    • Column 11 serves as the drug-free growth control (inoculum only).[9]

    • Column 12 serves as the sterile broth control (no inoculum).

  • Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv and adjust its turbidity to match a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth to obtain the final inoculum.

  • Inoculation: Add 100 µL of the final bacterial inoculum to wells in columns 2 through 11. The final volume in these wells will be 200 µL.[9]

  • Incubation: Seal the plates with paraffin film and incubate at 37°C for 5-7 days.

  • Development:

    • After incubation, add 50 µL of a freshly prepared 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to one control well (e.g., B11).[9]

    • Re-incubate the plate at 37°C for 24 hours.

  • Reading Results: If the control well turns from blue to pink, it indicates sufficient bacterial growth. If it remains blue, re-incubate for another 24 hours. Once the control is pink, assess the other wells. The MIC is the lowest drug concentration that remains blue.

Secondary Screening: Cytotoxicity and Selectivity Index

A potent antimycobacterial compound is only useful if it is not toxic to host cells. Therefore, assessing cytotoxicity against a mammalian cell line is a mandatory next step. The MTT assay is a standard colorimetric assay for this purpose.[12][13]

Principle of the MTT Assay

The MTT assay measures cellular metabolic activity. Viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Detailed MTT Protocol for Vero Cells

Materials and Reagents:

  • Vero cells (or another suitable mammalian cell line, e.g., HepG2).

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS).

  • Test compound stock solution in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl).[14]

  • Sterile 96-well flat-bottom microplates.

Protocol Steps:

  • Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[15]

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[15] Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the compound concentration that reduces cell viability by 50% compared to the untreated control.

Calculating the Selectivity Index (SI)

The Selectivity Index (SI) is a critical parameter that defines the therapeutic window of a compound. It is the ratio of its toxicity to its activity. A higher SI value is desirable, indicating that the compound is more toxic to the bacteria than to mammalian cells.[16][17]

Formula: SI = CC₅₀ (from MTT assay) / MIC (from MABA)

A compound with an SI value >10 is generally considered a promising hit for further development.[18]

Data Presentation and Interpretation

Quantitative data from the screening cascade should be summarized for clear interpretation and decision-making.

Compound IDStructureMIC (µg/mL) vs. Mtb H37RvCC₅₀ (µg/mL) vs. Vero CellsSelectivity Index (SI)
Parent-001 This compoundExperimental ValueExperimental ValueCalculated Value
Control Isoniazid0.025 - 0.1>1000>10,000

Interpretation:

  • MIC: A lower MIC value indicates higher potency. Hits with MIC values <10 µg/mL are often prioritized.

  • CC₅₀: A higher CC₅₀ value indicates lower cytotoxicity.

  • SI: The SI value provides a balanced view of the compound's potential. A high SI is the primary goal.

Workflow and Decision Logic

The progression from a hit compound to a lead candidate follows a structured workflow.

G cluster_0 Initial Screening Cascade cluster_1 Lead Generation Synthesis Synthesis & Purity Check of this compound MABA Primary Screen: MABA (Determine MIC vs. Mtb H37Rv) Synthesis->MABA MTT Secondary Screen: MTT Assay (Determine CC50 vs. Vero cells) MABA->MTT SI Calculate Selectivity Index (SI) SI = CC50 / MIC MTT->SI Decision1 Decision Point: Is MIC < 10 µg/mL AND SI > 10? SI->Decision1 SAR Initiate SAR Studies (Synthesize Analogs) Decision1->SAR Yes Stop Stop or Redesign Scaffold Decision1->Stop No Screen_Analogs Screen Analogs (MABA & MTT) SAR->Screen_Analogs Identify_Lead Identify Lead Compound(s) (Improved Potency & SI) Screen_Analogs->Identify_Lead Proceed Proceed to Lead Optimization Identify_Lead->Proceed G Core This compound A-Ring (Aniline) Linker (NH) B-Ring (Benzyloxy) ModA A-Ring Modifications: - Add F, Cl at ortho/meta/para - Add CH3, OCH3 at ortho/meta/para Core:A->ModA Explore Electronics & Sterics ModB B-Ring Modifications: - Substitute terminal phenyl ring - Replace benzyl with other ethers - Vary linker length (e.g., phenoxyethyl) Core:B->ModB Explore Lipophilicity & Binding Pocket

Caption: Strategy for preliminary Structure-Activity Relationship (SAR) studies.

By systematically synthesizing and testing these analogs, researchers can build a comprehensive understanding of the pharmacophore, paving the way for the rational design of potent and selective lead compounds for preclinical development.

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  • Taylor & Francis Online. (n.d.). Discovery of Novel and Potent InhA Inhibitors By an In Silico Screening and Pharmacokinetic Prediction. Taylor & Francis Online. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. NIH. Available at: [Link]

  • MDPI. (n.d.). Similarity-Based Virtual Screening to Find Antituberculosis Agents Based on Novel Scaffolds: Design, Syntheses and Pharmacological Assays. MDPI. Retrieved from [Link]

  • PubMed. (n.d.). Virtual screening and synthesis of novel antitubercular agents through interaction-based pharmacophore and molecular docking studies. PubMed. Retrieved from [Link]

  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride. Google Patents.
  • PubMed. (2021). Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. PubMed. Available at: [Link]

  • SynArchive. (n.d.). Ullmann Condensation. SynArchive. Retrieved from [Link]

  • MSPTM. (n.d.). Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. MSPTM. Retrieved from [Link]

  • ResearchGate. (2021). Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. ResearchGate. Available at: [Link]

  • ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. ACS Publications. Available at: [Link]

  • MDPI. (n.d.). Anti-Mycobacterial Activity of Flavonoid and Pyrimidine Compounds. MDPI. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.
  • PubMed Central. (n.d.). Antifungal and antibacterial activities of diarylamidine derivatives. PubMed Central. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. NIH. Available at: [Link]

  • ACS Publications. (n.d.). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. ACS Publications. Available at: [Link]

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  • Bentham Science. (2020). Anti-tubercular Potential of Ethylenediamine Derivatives: A Short Review. Bentham Science. Available at: [Link]

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Application Notes and Protocols for the N-Alkylation of 4-(Benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Alkylated Diarylamines

The N-alkylation of diarylamines, such as 4-(benzyloxy)-N-phenylaniline, is a cornerstone transformation in medicinal chemistry and materials science. The resulting tertiary amine products are prevalent scaffolds in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The introduction of an alkyl group onto the nitrogen atom allows for the fine-tuning of a molecule's steric and electronic properties, which can profoundly influence its biological activity, solubility, metabolic stability, and photophysical characteristics.[1] Specifically, derivatives of this compound are of interest as intermediates for hole-transporting materials in organic light-emitting diodes (OLEDs) and as precursors for pharmacologically active compounds.

This guide provides a comprehensive overview of the N-alkylation of this compound, detailing the underlying reaction mechanisms, offering a step-by-step experimental protocol, and presenting a systematic approach to troubleshooting and reaction optimization.

Understanding the Reaction: Mechanism of N-Alkylation

The most direct method for the N-alkylation of a secondary amine like this compound is a direct nucleophilic substitution (SN2) reaction with an alkyl halide.[1] This reaction is typically performed in the presence of a base to neutralize the hydrogen halide byproduct that is formed.[1]

The reaction proceeds in two main steps:

  • Deprotonation: A base is used to deprotonate the secondary amine, generating a more nucleophilic diarylamide anion. The choice of base is critical and depends on the acidity of the amine. For diarylamines, stronger bases are often required.

  • Nucleophilic Attack: The resulting diarylamide anion acts as a nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new carbon-nitrogen bond.[2]

A significant challenge in N-alkylation is the potential for over-alkylation, where the tertiary amine product reacts further with the alkyl halide to form a quaternary ammonium salt.[3][4] However, for diarylamines, the resulting tertiary amine is often sterically hindered and less nucleophilic than the starting secondary amine, which can help to mitigate this side reaction.

SN2_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (SN2) Amine This compound Amide_Anion Diarylamide Anion (Nucleophile) Amine->Amide_Anion Base Base Base (e.g., NaH) BaseH Conjugate Acid Base->BaseH Amide_Anion_2 Diarylamide Anion Alkyl_Halide Alkyl Halide (R-X) Halide Halide Ion (X⁻) Alkyl_Halide->Halide Product N-Alkylated Product Amide_Anion_2->Product Attacks R-X

Figure 1: General mechanism for the SN2 N-alkylation of a diarylamine.

While the direct SN2 approach is common, other powerful methods for C-N bond formation exist, such as the Buchwald-Hartwig amination and the Ullmann condensation.[5][6] These palladium- or copper-catalyzed cross-coupling reactions are particularly useful for the N-arylation of amines but can also be adapted for alkylation, offering a broader substrate scope and often milder reaction conditions.[5][7] Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an iminium ion that is subsequently reduced, is another excellent method for achieving controlled mono-alkylation.[1][8]

Experimental Protocol: N-Benzylation of this compound

This protocol details a representative procedure for the N-alkylation of this compound using benzyl bromide as the alkylating agent.

Reagents and Materials

Reagent/MaterialFormulaMW ( g/mol )M.P./B.P. (°C)Density (g/mL)Hazards
This compoundC₁₉H₁₇NO275.35118-120-Irritant
Sodium Hydride (60% dispersion in mineral oil)NaH24.00800 (dec.)0.92Flammable, Water-reactive
Benzyl BromideC₇H₇Br171.04-3 to -1 / 198-1991.438Lachrymator, Corrosive
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-61 / 1530.944Reproductive Toxin
Ethyl AcetateC₄H₈O₂88.11-84 / 770.902Flammable, Irritant
Hexanes-~86-95 / 69~0.66Flammable, Irritant
Saturated aq. NH₄Cl----Irritant
Brine-----
Anhydrous Sodium SulfateNa₂SO₄142.048842.664-

Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 g, 3.63 mmol, 1.0 equiv.).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF, 20 mL) to the flask and stir the mixture until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 0.16 g, 4.0 mmol, 1.1 equiv.) portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the reaction mixture at 0 °C for 30 minutes. The solution may change color, indicating the formation of the amide anion.

  • Alkylation: Add benzyl bromide (0.48 mL, 4.0 mmol, 1.1 equiv.) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% ethyl acetate in hexanes). The product should have a higher Rf value than the starting material.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (20 mL) at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Washing: Combine the organic layers and wash with water (2 x 30 mL) and then with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-4-(benzyloxy)-N-phenylaniline.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive base (NaH exposed to moisture).- Insufficiently anhydrous solvent.- Low reaction temperature or short reaction time.- Use fresh, high-quality NaH.- Ensure all glassware is flame-dried and use anhydrous solvent.- Increase the reaction temperature or extend the reaction time.[3]
Over-alkylation (Quaternary Salt Formation) - Highly reactive alkylating agent.- Excess alkylating agent.- This is less common for diarylamines but can occur. Use a 1:1 stoichiometry of amine to alkylating agent.- Consider a less reactive alkylating agent (e.g., a chloride instead of a bromide or iodide).[3]
Recovery of Starting Material - Incomplete deprotonation.- Less reactive alkylating agent.- Use a stronger base (e.g., n-BuLi) or increase the amount of the current base.- Switch to a more reactive alkylating agent (e.g., alkyl iodide or triflate).[3]
Complex Mixture of Products - Side reactions due to high temperatures.- Impure starting materials or reagents.- Run the reaction at a lower temperature for a longer duration.- Ensure the purity of all starting materials and reagents.[3]

Workflow for Reaction Optimization

For substrates that are more challenging to alkylate, a systematic optimization of the reaction conditions is recommended. The following workflow can be employed to identify the optimal parameters for the N-alkylation reaction.

Optimization_Workflow Start Start with Standard Conditions (NaH, DMF, RT) Check_Conversion Check Conversion by TLC/LC-MS Start->Check_Conversion Good_Conversion >80% Conversion? Check_Conversion->Good_Conversion Optimize_Base Screen Bases (K2CO3, Cs2CO3, KOtBu) Good_Conversion->Optimize_Base No Isolate_Product Workup and Purify Good_Conversion->Isolate_Product Yes Optimize_Solvent Screen Solvents (THF, Acetonitrile, Toluene) Optimize_Base->Optimize_Solvent Optimize_Temp Vary Temperature (0°C to 80°C) Optimize_Solvent->Optimize_Temp Optimize_Temp->Check_Conversion Re-evaluate End Optimized Protocol Isolate_Product->End

Figure 2: A logical workflow for the optimization of the N-alkylation reaction.

Conclusion

The N-alkylation of this compound is a versatile and powerful method for the synthesis of a wide range of functional molecules. By understanding the reaction mechanism and carefully selecting the appropriate reaction conditions, high yields of the desired N-alkylated products can be achieved. The protocol and troubleshooting guide provided herein serve as a valuable resource for researchers in organic synthesis and drug discovery. For more complex substrates or for the synthesis of aryl- or heteroaryl-substituted derivatives, advanced catalytic methods such as the Buchwald-Hartwig amination should be considered.

References

  • Sciencemadness.org. (2022). Best Conditions For N-Alkylation?. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

  • Ross, D. G., & Dong, V. M. (2021). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis, 11(15), 9838–9855. Retrieved from [Link]

  • Robbins, D. W., & Hartwig, J. F. (2014). Synthesis of Secondary Amines via Self-Limiting Alkylation. Angewandte Chemie International Edition, 53(41), 11079–11083. Retrieved from [Link]

  • Majhi, R., & Dhibar, A. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters, 21(22), 9113–9117. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic protocols toward the construction of N, N‐diarylamines. Retrieved from [Link]

  • Zhang, Z., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(21), 3131-3135. Retrieved from [Link]

  • Gicquel, M., et al. (2019). HBF4- and AgBF4-Catalyzed ortho-Alkylation of Diarylamines and Phenols. Organic Letters, 21(17), 6943-6948. Retrieved from [Link]

  • Das, S., et al. (2011). Catalytic reductive N-alkylation of amines using carboxylic acids. Chemical Communications, 47(32), 9200-9202. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wendt, O. F., Johnson, M. T., et al. (2023). Highly Efficient, Base-Catalyzed Alkylation Reactions. ChemistryViews. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. Retrieved from [Link]

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Application Note & Protocol: Growing High-Quality Single Crystals of 4-(Benzyloxy)-N-phenylaniline for X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Benzyloxy)-N-phenylaniline is a diaryl ether and secondary aniline derivative of significant interest in materials science and drug development. Elucidating its precise three-dimensional structure through single-crystal X-ray crystallography is fundamental to understanding its structure-property relationships. However, obtaining diffraction-quality single crystals of organic molecules can be a significant bottleneck, often being described as more of an art than a science.[1] This guide provides a comprehensive framework grounded in scientific principles and field-proven protocols to systematically approach the crystallization of this compound. We will move beyond simple recipes to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize the process effectively.

Section 1: The Foundation - Principles of Crystallization

The journey from a dissolved molecule to a perfectly ordered single crystal is governed by thermodynamics and kinetics. The process hinges on achieving a state of supersaturation, where the concentration of the solute in the solvent exceeds its equilibrium solubility.[1] From this supersaturated state, two sequential events must occur:

  • Nucleation: The initial formation of a stable, ordered molecular aggregate (a nucleus). This is the kinetically most challenging step. The fewer nucleation sites that form, the larger the resulting crystals will be.[2][3] Controlling nucleation by minimizing dust, scratches on glassware, and mechanical shock is therefore critical.[2]

  • Crystal Growth: The subsequent addition of molecules from the solution onto the existing nucleus. For high-quality crystals, this process must be slow and methodical, allowing each molecule to find its place in the crystal lattice with minimal defects.[1][4] Rapid growth often leads to smaller, poorly formed, or twinned crystals.[5]

The key to success is to gently guide the solution into the narrow "metastable zone" of supersaturation, where existing crystals can grow but new nucleation is disfavored.[1]

Section 2: Prerequisite - Purity is Paramount

It cannot be overstated: crystallization is not a primary purification technique for heavily contaminated materials. The presence of impurities can inhibit nucleation, disrupt lattice formation, or co-crystallize, leading to disordered or unusable crystals. Before any crystallization attempt, the this compound sample must be rigorously purified.

  • Purity Assessment: A high-resolution ¹H NMR spectrum is an excellent tool to assess purity.[2] The sample should be free of residual solvents and synthetic by-products. A purity of >95% is strongly recommended, though success can sometimes be achieved with lower purity (~80-90%).[5][6]

  • Purification Protocol:

    • Synthesis Context: this compound is typically synthesized via cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann condensation) between 4-benzyloxyaniline and an aryl halide, or similar methods.[7][8][9] Potential impurities include starting materials, homo-coupled by-products, and catalyst residues.

    • Column Chromatography: This is the most effective method for removing structurally similar impurities. Based on related procedures, a silica gel column using a gradient of ethyl acetate in hexane is a suitable starting point.[10][11]

    • Recrystallization (for bulk purification): Before attempting to grow single crystals, a bulk recrystallization can significantly improve purity. Dissolve the compound in a minimum amount of a hot solvent in which it is moderately soluble (e.g., ethanol, ethyl acetate) and allow it to cool slowly to induce crystallization. Filter the resulting solid and dry under vacuum.

Section 3: The Crystallization Toolkit - Solvents and Apparatus

Solvent Selection: The Critical Variable

The choice of solvent is the most influential factor in a crystallization experiment.[6] A suitable solvent system should exhibit moderate solubility for this compound.

  • High Solubility: If the compound is too soluble, it becomes difficult to achieve supersaturation, often resulting in very small crystals or no crystals at all.[2][3]

  • Low Solubility: If the compound is nearly insoluble, achieving a sufficient concentration for crystallization is impractical.

Screening Strategy for this compound: The molecule possesses both non-polar (two phenyl rings) and polar (N-H, ether oxygen) characteristics, suggesting solubility in a range of solvents. Hydrogen bonding with the solvent may help or hinder crystallization.[12] A systematic screening process is recommended.

SolventPolarity IndexBoiling Point (°C)Rationale & Potential Use
n-Hexane0.169Anti-solvent. Likely very low solubility. Excellent for layering or vapor diffusion.
Toluene2.4111Good candidate. Aromatic nature interacts well with the phenyl rings. Often promotes good crystal packing.[5][12]
Dichloromethane (DCM)3.140Good solvent. High volatility can lead to rapid crystal growth; care must be taken to slow evaporation.[5]
Ethyl Acetate4.477Excellent candidate. Often works well for moderately polar organic compounds.[5][12]
Acetone5.156Good solvent. Volatility is a concern, similar to DCM.
Acetonitrile5.882Good candidate. A polar aprotic solvent that can be effective.
Ethanol4.378Good candidate. The N-H group may form hydrogen bonds with the solvent.
Apparatus
  • Vessels: Use small, clean glass containers such as 1-2 dram vials, test tubes, or even NMR tubes.[5][13] The small volume helps when working with milligram quantities.

  • Cleanliness: All glassware must be meticulously cleaned to remove dust and other particulates that can act as unwanted nucleation sites.[2][13] Rinsing with clean solvent and drying in an oven is recommended.

Section 4: Core Protocols for Single Crystal Growth

Below are detailed protocols for the three most effective techniques for small organic molecules. It is highly recommended to set up multiple experiments in parallel using different solvents and techniques.

Protocol 1: Slow Evaporation

This is the simplest method and often a good starting point.[5][13] It is best suited for compounds that are not overly sensitive to air and when you have at least 10-15 mg of material.

  • Preparation: Dissolve 10-20 mg of purified this compound in 0.5-1.0 mL of a suitable solvent (e.g., toluene or ethyl acetate) in a small vial. Ensure the solid is fully dissolved; if not, you may have insoluble impurities and should filter the solution through a pipette with a small cotton or glass wool plug.[6]

  • Setup: Cover the vial with parafilm. Using a needle, pierce 2-3 small holes in the parafilm.[4] This slows the rate of evaporation, which is crucial for growing large, well-ordered crystals.[12]

  • Incubation: Place the vial in a location free from vibrations and temperature fluctuations (e.g., a drawer or a quiet corner of a fume hood).[2]

  • Patience: Do not disturb the vial.[6] Allow the solvent to evaporate slowly over several days to weeks.

Protocol 2: Vapor Diffusion

This technique is arguably the most powerful and is excellent for crystallizing microgram to milligram quantities of material.[5][12] It involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound.

  • Preparation:

    • Inner Vial: Dissolve 5-10 mg of the compound in a minimal amount (100-300 µL) of a "good" solvent in which it is readily soluble (e.g., Dichloromethane).

    • Outer Vial: Add 1-2 mL of a volatile "anti-solvent" in which the compound is insoluble (e.g., n-Hexane or Pentane) to a larger vial.

  • Setup: Carefully place the open inner vial inside the larger outer vial, ensuring the solvent levels are not able to mix directly. Seal the outer vial tightly with a cap or parafilm.

  • Mechanism: The more volatile anti-solvent (Hexane) will slowly diffuse through the vapor phase into the good solvent (DCM), gradually decreasing the solubility of the compound and inducing slow crystallization.[14]

  • Incubation: Store the setup in a vibration-free environment. Placing it in a refrigerator can further slow the diffusion rate, promoting better crystal growth.[15]

Protocol 3: Solvent Layering (Liquid-Liquid Diffusion)

This method relies on the slow diffusion between two miscible liquids of different densities.[2][16]

  • Preparation: Dissolve 5-10 mg of the compound in a minimal amount of a dense "good" solvent (e.g., Dichloromethane) in a narrow container like a test tube or NMR tube.

  • Setup: Using a pipette or syringe, very carefully and slowly add a less dense "anti-solvent" (e.g., n-Hexane) down the side of the tube to form a distinct layer on top of the solution.[14][16] A slight turbidity at the interface is normal.[2][15]

  • Incubation: Cap the tube and let it stand undisturbed. Crystals will ideally form at the interface between the two solvents over hours or days.

Section 5: Visualization of Workflows

A systematic approach is key to successfully growing single crystals. The following diagram outlines the overall workflow.

G cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization Screening cluster_eval Phase 3: Analysis cluster_trouble Troubleshooting Loop Purify Purify Compound (>95% Purity) Assess Assess Purity (NMR, etc.) Purify->Assess Solvent Select Solvents (Good & Anti-solvents) Assess->Solvent Evap Slow Evaporation Solvent->Evap Set up parallel experiments Vapor Vapor Diffusion Solvent->Vapor Set up parallel experiments Layer Solvent Layering Solvent->Layer Set up parallel experiments Incubate Incubate & Observe (Days to Weeks) Evap->Incubate Vapor->Incubate Layer->Incubate Harvest Harvest Crystals Incubate->Harvest Trouble No/Poor Crystals? Incubate->Trouble Analyze Analyze under Microscope Harvest->Analyze Xray X-Ray Diffraction Analyze->Xray Trouble->Harvest No Adjust Adjust Parameters (Solvent, Temp, Conc.) Trouble->Adjust Yes Adjust->Solvent

Caption: General workflow for single crystal growth.

The following diagrams illustrate the setups for the vapor diffusion and solvent layering techniques.

Caption: Vapor diffusion experimental setup.

Sources

Application of 4-(Benzyloxy)-N-phenylaniline in the Manufacturing of Azo Disperse Dyes: Technical Guide and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of 4-(Benzyloxy)-N-phenylaniline in Modern Dye Chemistry

This compound is a versatile aromatic amine that serves as a crucial intermediate in the synthesis of high-performance disperse dyes. Its molecular architecture, featuring a bulky benzyloxy group and a secondary amine, imparts unique properties to the resulting dyes, influencing their color, fastness, and affinity for synthetic fibers. The benzyloxy group, an ether linkage to a phenylmethyl moiety, enhances the hydrophobicity of the dye molecule, which is a key characteristic of disperse dyes designed for coloring polyester and other synthetic fabrics. Furthermore, the electron-donating nature of the ether oxygen activates the aromatic ring, making this compound an excellent coupling component in azo dye synthesis.

This technical guide provides a comprehensive overview of the application of this compound in the manufacturing of azo disperse dyes. It is intended for researchers, scientists, and professionals in the fields of dye chemistry and materials science, offering detailed protocols, mechanistic insights, and characterization data to facilitate the development of novel colorants with enhanced properties.

Chemical Principles: The Azo Coupling Reaction

The synthesis of azo dyes from this compound follows the fundamental principles of diazotization and azo coupling. This two-step process is the cornerstone of azo dye chemistry and is renowned for its versatility and efficiency.[1][2]

  • Diazotization: A primary aromatic amine, known as the diazo component, is converted into a highly reactive diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt.[1]

  • Azo Coupling: The resulting diazonium salt, a potent electrophile, is then reacted with an electron-rich aromatic compound, the coupling component. In this context, this compound serves as the coupling component. The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of a stable azo bridge (-N=N-), the chromophore responsible for the dye's color.

The overall reaction scheme for the synthesis of a representative azo disperse dye using this compound is depicted below:

Azo Dye Synthesis cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling p-Nitroaniline p-Nitroaniline Diazonium Salt p-Nitrobenzenediazonium Chloride p-Nitroaniline->Diazonium Salt NaNO₂, HCl 0-5 °C Azo_Dye Disperse Red Dye (Hypothetical Structure) Diazonium Salt->Azo_Dye Coupling in Slightly Acidic Medium Coupling_Component This compound Coupling_Component->Azo_Dye

Caption: General workflow for the synthesis of an azo disperse dye.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the laboratory-scale synthesis of a representative azo disperse dye, (E)-4-((4-(benzyloxy)phenyl)(phenyl)amino)-4'-nitroazobenzene, from this compound.

Materials and Reagents
ReagentGradeSupplier
This compound≥98%Sigma-Aldrich
p-NitroanilineReagent GradeFisher Scientific
Sodium Nitrite (NaNO₂)ACS Reagent, ≥97%Sigma-Aldrich
Hydrochloric Acid (HCl), concentratedACS Reagent, 37%VWR Chemicals
EthanolAnhydrous, ≥99.5%Sigma-Aldrich
Sodium AcetateAnhydrous, ≥99%Fisher Scientific
Distilled Water--
Protocol 1: Synthesis of (E)-4-((4-(benzyloxy)phenyl)(phenyl)amino)-4'-nitroazobenzene

Part 1: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, suspend 1.38 g (0.01 mol) of p-nitroaniline in 20 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 10 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure complete diazotization. The resulting clear, cold solution of p-nitrobenzenediazonium chloride is used immediately in the next step.

Part 2: Azo Coupling Reaction

  • In a 500 mL beaker, dissolve 2.75 g (0.01 mol) of this compound in 50 mL of ethanol.

  • Cool this solution to 0-5 °C in an ice bath.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the solution of this compound.

  • Add a solution of 5 g of sodium acetate in 20 mL of water to the reaction mixture to maintain a slightly acidic to neutral pH (pH 4-5), which facilitates the coupling reaction.

  • A colored precipitate will form. Continue stirring the reaction mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

Part 3: Isolation and Purification

  • Collect the precipitated crude dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with copious amounts of cold distilled water until the filtrate is neutral and colorless.

  • Recrystallize the crude product from hot ethanol to obtain the purified dye.

  • Dry the purified dye in a vacuum oven at 60 °C overnight.

  • Weigh the final product and calculate the percentage yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents Solutions Prepare Solutions Reagents->Solutions Diazotization Diazotization of p-Nitroaniline (0-5 °C) Solutions->Diazotization Coupling Azo Coupling with This compound (0-5 °C, pH 4-5) Diazotization->Coupling Immediate Use Filtration Vacuum Filtration Coupling->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol Washing->Recrystallization Drying Vacuum Drying Recrystallization->Drying

Sources

Troubleshooting & Optimization

common impurities in 4-(benzyloxy)-N-phenylaniline and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(benzyloxy)-N-phenylaniline. This resource is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Here, we address the common challenges associated with impurities that can arise during its synthesis and provide robust, field-proven methods for their removal to achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Impurities in this compound typically originate from three main sources: unreacted starting materials, side-reactions during the coupling process, and subsequent degradation. The exact profile depends heavily on your synthetic route, most commonly a palladium-catalyzed Buchwald-Hartwig amination or a copper-catalyzed Ullmann condensation.[1][2]

Common Impurity Classes:

  • Unreacted Starting Materials:

    • 4-Benzyloxyaniline

    • Aryl Halide (e.g., Iodobenzene, Bromobenzene)

  • Coupling Reaction By-products:

    • Homocoupling Products: Biphenyl (from aryl halide coupling).

    • Reduced Arenes: Benzene (from hydrodehalogenation of the aryl halide).

    • Ligand-Derived Impurities: Triphenylphosphine oxide (TPPO) is a notoriously common and often difficult-to-remove by-product if triphenylphosphine-based ligands are used.[3][4]

    • Catalyst Residues: Residual palladium or copper salts.

  • Degradation Products:

    • 4-Hydroxy-N-phenylaniline: Formed via cleavage of the benzyl ether (debenzylation).

    • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities.

Q2: Why is Triphenylphosphine Oxide (TPPO) such a persistent impurity, and what makes it difficult to remove?

A2: Triphenylphosphine oxide (TPPO) is generated from the oxidation of triphenylphosphine, which can be used as a ligand or reagent in reactions like the Mitsunobu or Appel reactions, and can be a component of some catalytic systems.[3][4] Its removal is challenging due to its high polarity and excellent crystallization properties, which can sometimes lead it to co-crystallize with the desired product. Furthermore, its solubility profile can be similar to that of many moderately polar target molecules, making simple extraction or crystallization ineffective.

Q3: How can I quickly assess the impurity profile of my crude product?

A3: Thin-Layer Chromatography (TLC) is the most effective initial technique. By running the crude mixture against the starting materials on a silica gel plate, you can visualize unreacted components. A typical eluent system for this analysis would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v).

  • Non-polar impurities (e.g., biphenyl, aryl halide) will have high Rf values.

  • The product , this compound, will have an intermediate Rf.

  • Polar impurities (e.g., 4-benzyloxyaniline, TPPO, 4-hydroxy-N-phenylaniline) will have lower Rf values, with highly polar impurities often remaining at the baseline.

For a more detailed analysis, ¹H NMR spectroscopy can identify characteristic signals of specific impurities like the distinct multiplet for TPPO in the aromatic region.

Impurity Source & Relationship Diagram

This diagram illustrates the common synthetic pathways to this compound and the origin of associated impurities.

G cluster_reactants Starting Materials cluster_reaction Coupling Reaction (e.g., Buchwald-Hartwig) cluster_products Crude Product Mixture cluster_byproducts By-products 4-Benzyloxyaniline 4-Benzyloxyaniline C-N Coupling C-N Coupling 4-Benzyloxyaniline->C-N Coupling Aryl Halide Aryl Halide Aryl Halide->C-N Coupling Biphenyl Biphenyl Aryl Halide->Biphenyl Homocoupling Reduced Arene Reduced Arene Aryl Halide->Reduced Arene Hydrodehalogenation Pd/Cu Catalyst Pd/Cu Catalyst Pd/Cu Catalyst->C-N Coupling Ligand (e.g., PPh3) Ligand (e.g., PPh3) Ligand (e.g., PPh3)->C-N Coupling TPPO Triphenylphosphine Oxide Ligand (e.g., PPh3)->TPPO Oxidation Desired Product This compound C-N Coupling->Desired Product Unreacted SMs Unreacted Starting Materials C-N Coupling->Unreacted SMs Incomplete Reaction Byproducts Reaction By-products C-N Coupling->Byproducts Side Reactions Degradation Degradation Products Desired Product->Degradation Workup/ Storage

Caption: Origin of impurities in diarylamine synthesis.

Troubleshooting Guide: Purification Issues

This section addresses specific experimental observations and provides actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
My NMR shows a complex multiplet around 7.5-7.7 ppm, and the crude product is a sticky solid. This is highly characteristic of Triphenylphosphine Oxide (TPPO) contamination.1. Selective Precipitation: Use the Zinc Chloride precipitation method outlined in Protocol 3. This is highly effective and avoids chromatography.[5] 2. Silica Plug Filtration: For less polar products, a quick filtration through a silica plug eluting with an ether/hexane mixture can retain the more polar TPPO.[3][4]
TLC shows a spot at the baseline that doesn't move, even in polar eluents. The product has a pink/brown hue. This indicates a very polar, likely acidic or highly conjugated impurity. 4-Hydroxy-N-phenylaniline (from debenzylation) or oxidation products are common culprits.1. Aqueous Base Wash: During workup, wash the organic layer with a mild aqueous base like 1M NaHCO₃ or K₂CO₃. This will deprotonate the phenolic impurity, extracting it into the aqueous phase. 2. Deactivated Silica Gel: If chromatography is necessary, use silica gel deactivated with triethylamine (see Protocol 1) to prevent streaking of the basic product and irreversible adsorption of impurities.[6]
My product yield is low, and the main impurity has a similar Rf to my product. This could be unreacted 4-benzyloxyaniline . Its polarity is close to the product, making separation challenging.1. Optimize Chromatography: Use a shallow gradient in your column chromatography (Protocol 1). A slow increase in the polar solvent (e.g., from 5% to 15% ethyl acetate in hexane) will improve resolution. 2. Recrystallization: If the product is solid, recrystallization (Protocol 2) can be very effective, as the impurity may have different solubility properties.
GC-MS analysis shows a peak with m/z = 154. This corresponds to biphenyl , the homocoupling by-product of a phenyl halide.This is a non-polar impurity and is easily removed. Standard flash column chromatography (Protocol 1) will elute the biphenyl in the early, non-polar fractions, well before the desired product.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This is the most versatile method for separating a mixture of impurities with varying polarities.

Rationale: Chromatography separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). By gradually increasing the polarity of the eluent, compounds are eluted in order of increasing polarity. For basic amines like our target compound, adding a small amount of a volatile base like triethylamine (TEA) to the eluent neutralizes the acidic silanol groups on the silica surface, preventing peak tailing and improving separation.[7]

Step-by-Step Methodology:

  • TLC Analysis: First, determine an optimal eluent system using TLC. A good target is to find a solvent mixture (e.g., Hexane:Ethyl Acetate) where the product has an Rf of ~0.2-0.3.

  • Column Packing (Wet Slurry Method):

    • Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

    • In a beaker, make a slurry of the silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexane).

    • With the column stopcock closed, pour the slurry into the column. Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing. Do not let the silica run dry.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.

    • Remove the solvent under reduced pressure until a fine, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined from your TLC analysis.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the eluent (gradient elution) to first elute non-polar impurities, followed by your product, and finally any remaining polar impurities.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This method is ideal for removing small amounts of impurities from a solid product, or as a final polishing step after chromatography.

Rationale: Recrystallization exploits differences in solubility between the product and impurities in a given solvent at different temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold, while impurities remain soluble or insoluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Selection: Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, or mixed solvents like ethanol/water, hexane/ethyl acetate) to find a suitable system. For compounds similar to this compound, ethanol or an ethanol/water mixture is a good starting point.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, catalyst residues), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 3: Chromatography-Free Removal of Triphenylphosphine Oxide (TPPO)

Rationale: This protocol leverages the discovery that zinc chloride (ZnCl₂) forms an insoluble coordination complex with TPPO in polar organic solvents like ethanol.[5] The product remains in solution and can be isolated by simple filtration. This method is highly efficient for removing large quantities of TPPO without resorting to chromatography.

Step-by-Step Methodology:

  • Initial Dissolution: Dissolve the crude product mixture containing TPPO in a suitable polar solvent such as ethanol or isopropyl alcohol.

  • Precipitation: Prepare a 1.8 M solution of anhydrous ZnCl₂ in warm ethanol. Add this solution to the crude product solution (a 2:1 molar ratio of ZnCl₂ to estimated TPPO is a good starting point).[5]

  • Stirring: Stir the resulting mixture at room temperature. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the sides of the flask can help induce precipitation.

  • Filtration: Filter the suspension to remove the insoluble TPPO-zinc complex. Wash the precipitate with a small amount of cold ethanol.

  • Product Isolation: Combine the filtrates and concentrate under reduced pressure. The remaining residue can be further purified by a simple workup (e.g., slurrying in a solvent where the product is soluble but excess zinc salts are not, like acetone) or by recrystallization (Protocol 2).

Purification Workflow Diagram

This decision tree provides a logical workflow for purifying crude this compound.

G start Crude this compound tlc Analyze by TLC start->tlc check_tppo TPPO Present? tlc->check_tppo remove_tppo Protocol 3: Precipitate with ZnCl2 check_tppo->remove_tppo Yes check_baseline Baseline Spot / Color? check_tppo->check_baseline No check_purity Purity Check (TLC/NMR) remove_tppo->check_purity check_purity->check_baseline base_wash Aqueous Base Wash (e.g., 1M NaHCO3) check_baseline->base_wash Yes main_purification Main Purification Method check_baseline->main_purification No base_wash->main_purification chromatography Protocol 1: Flash Column Chromatography main_purification->chromatography Complex Mixture recrystallization Protocol 2: Recrystallization main_purification->recrystallization Mostly Pure / Solid final_product Pure Product (>98%) chromatography->final_product recrystallization->final_product

Caption: Decision workflow for purification.

References

  • University of Rochester, Department of Chemistry. Workup: Triphenylphosphine Oxide. [Link]

  • Shenvi Lab. Work up tips. [Link]

  • Vernekar, S. K., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. Organic Process Research & Development.
  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Syracuse University SURFACE. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. [Link]

  • ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • PrepChem.com. Synthesis of 4-benzyloxyaniline. [Link]

  • ACS Publications. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • RSC Publishing. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. [Link]

  • National Center for Biotechnology Information. Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Google Patents. CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • National Center for Biotechnology Information. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • ResearchGate. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • MDPI. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. [Link]

  • National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • National Center for Biotechnology Information. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • National Center for Biotechnology Information. 4-Benzyloxyaniline. [Link]

  • ResearchGate. Waste-minimized access to diarylamines and triarylamines via Csp2–N coupling under batch and flow conditions. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

Sources

troubleshooting guide for the synthesis of 4-Hydroxydiphenylamine at scale

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of scaling the synthesis of 4-Hydroxydiphenylamine (4-HDPA), a critical intermediate in the pharmaceutical, agrochemical, and dye industries.[1][2] This technical support center is designed for chemists and chemical engineers, providing expert-driven troubleshooting advice, detailed protocols, and comparative data to ensure process integrity and success at scale.

Technical Support Center: Synthesis of 4-Hydroxydiphenylamine (4-HDPA)

This guide is structured to address challenges associated with the most common industrial synthesis routes. We will explore troubleshooting for specific methodologies, provide general FAQs, and offer detailed experimental protocols.

Part 1: Troubleshooting Guides by Synthesis Route

Problems encountered during scale-up are often specific to the chosen synthetic pathway. This section addresses issues for the three primary methods of 4-HDPA synthesis.

Method 1: Acid-Catalyzed Condensation of Hydroquinone with Aniline

This classical approach is the most widely used industrial method, involving the reaction of hydroquinone and aniline at high temperatures with an acid catalyst.[3]

Q1: My reaction yield is consistently low, and monitoring shows significant unreacted starting materials. What are the primary causes and how can I improve conversion?

A1: Low yields in this condensation are typically traced back to one of four key areas: inefficient water removal, suboptimal reaction parameters, catalyst issues, or an incorrect reactant ratio.

  • Insufficient Water Removal: The condensation reaction produces water as a byproduct.[4] According to Le Chatelier's principle, its presence can shift the reaction equilibrium back towards the reactants. At scale, inefficient water removal is a common culprit for low conversion.

    • Solution: Employ azeotropic distillation using a Dean-Stark trap with a suitable high-boiling solvent (e.g., dichlorobenzene, pseudocumene) to continuously remove water.[3][4] Alternatively, sparging the reaction with an inert gas like nitrogen can help carry away water vapor.[4] The reaction endpoint can be determined by collecting the theoretical amount of water.[3]

  • Suboptimal Temperature and Time: The reaction is typically performed at high temperatures (160-260°C).[4] Deviations can either slow the reaction rate or promote byproduct formation.

    • Solution: Ensure uniform heating and accurate temperature monitoring within the large reactor to avoid hot spots.[4] Optimize the reaction time by tracking the consumption of starting materials via TLC or HPLC to maximize conversion without significant degradation.[3][4]

  • Catalyst Inefficiency: The choice, concentration, and quality of the acid catalyst are critical.

    • Solution: Common catalysts include p-toluenesulphonic acid (p-TSA), inorganic phosphoric acids, and zinc chloride.[3][5] Industrial processes often use 1-10% by weight of the acid catalyst relative to the phenol.[4][6] Ensure the catalyst is pure and has not been deactivated by moisture or basic impurities from the feedstock.[4]

  • Reactant Molar Ratio: An excess of aniline is often used to drive the reaction to completion.

    • Solution: Molar ratios of aniline to hydroquinone can range from 1.25:1 up to 9:1.[3][7] Experiment within this range to find the optimal ratio for your specific conditions.

Q2: My final product is discolored and contains significant impurities, making purification difficult. What are the likely side products and how can I minimize them?

A2: Byproduct formation is a major challenge at scale. The primary culprits are oxidation, over-reaction, and polymerization.

  • Common Byproducts:

    • Oxidation Products: Both aniline and hydroquinone, as well as the 4-HDPA product, are susceptible to oxidation at high temperatures in the presence of air, leading to colored impurities.[3][4]

    • Polymeric Materials ("Heavy By-products"): At elevated temperatures, starting materials and the product can polymerize, forming high-molecular-weight, tar-like substances that are difficult to remove.[4][5]

    • Diphenylamine Derivatives: Over-reaction or side reactions can lead to the formation of other substituted diphenylamines.[4]

  • Troubleshooting and Minimization:

    • Maintain a Strictly Inert Atmosphere: Conduct the entire reaction under a nitrogen or argon atmosphere to prevent oxidation.[3][4]

    • Control Reaction Time and Temperature: Avoid prolonged reaction times at excessively high temperatures, which favor the formation of polymeric byproducts.[4]

    • Effective Purification Strategy: After the reaction, excess aniline is typically removed by distillation.[4] A subsequent wash with a base, such as sodium hydroxide solution, neutralizes the acid catalyst and helps in the removal of certain byproducts.[4][6] The final product is often purified by recrystallization from a suitable solvent like toluene or a mixture of chlorobenzene and petroleum ether.[4][8]

Q3: I'm recycling my catalyst, but the reaction rate is decreasing with each batch. What is causing catalyst deactivation?

A3: Catalyst deactivation in this process is a significant concern in continuous or batch-recycling industrial settings.

  • Potential Causes of Deactivation:

    • Poisoning: Basic impurities in the feedstock (aniline or hydroquinone) can neutralize the acid catalyst.[4]

    • Coking: At high temperatures, organic molecules can decompose and form carbonaceous deposits (coke) on solid acid catalysts, blocking active sites.[4][9]

    • Neutralization: Incomplete removal of basic compounds used during work-up from recycled reactants can neutralize the catalyst in subsequent batches.[4]

  • Troubleshooting and Regeneration:

    • Ensure Feedstock Purity: Use high-purity starting materials free from basic impurities.[4]

    • Catalyst Regeneration: For solid acid catalysts deactivated by coking, a controlled burnout of carbon deposits by heating in a stream of air or an inert gas/oxygen mixture may be possible.[4] Homogeneous catalysts like p-TSA are generally not regenerated and fresh catalyst should be used for each batch.[4]

Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This modern cross-coupling reaction offers a milder alternative for forming the C-N bond, typically reacting an aryl halide (e.g., 4-bromophenol) with an amine.[10][11]

Q1: My Buchwald-Hartwig amination is giving a low yield. What should I check first?

A1: Low yields in this reaction are almost always related to the catalyst system or reaction atmosphere.

  • Catalyst Deactivation: The active Pd(0) catalyst is highly sensitive to oxygen.[3] Inadequate inerting will kill the catalyst and halt the reaction.

    • Solution: Ensure the reaction is set up under a strict inert atmosphere (nitrogen or argon). All solvents and reagents must be properly degassed before use.[3][12]

  • Ligand Choice: The choice of phosphine ligand is critical and substrate-dependent.

    • Solution: Sterically hindered biarylphosphine ligands (e.g., BrettPhos) are often highly effective.[1][13] The ligand-to-palladium ratio must be optimized for your specific substrates.

  • Base Selection: The base plays a crucial role in the catalytic cycle.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[1][13] The base must be anhydrous and added under inert conditions.

Q2: What are the common side reactions, and how can they be suppressed?

A2: The primary side reaction is hydrodehalogenation, where the aryl halide is reduced instead of coupled.

  • Hydrodehalogenation: This competing pathway in the catalytic cycle reduces the aryl halide (e.g., 4-bromophenol becomes phenol), consuming starting material without forming the desired product.[3]

    • Solution: This side reaction is often promoted by trace amounts of water or suboptimal ligand choice. Ensure strictly anhydrous conditions. Experiment with different ligands, as some are better at promoting reductive elimination over competing pathways.[10]

Method 3: Copper-Catalyzed Ullmann Condensation

This classical C-N bond-forming reaction is an alternative to the Buchwald-Hartwig amination but often requires harsher conditions.[14]

Q1: My Ullmann condensation is failing or giving very low yields. What could be the problem?

A1: The Ullmann condensation is notoriously sensitive to reaction conditions, particularly the catalyst activity and temperature.[3]

  • Copper Catalyst Inactivity: The copper catalyst, often a Cu(I) salt like CuI, is easily oxidized by air, rendering it inactive.[3]

    • Solution: Use a fresh, high-purity copper source. Some protocols call for the in situ activation of copper powder, for example, by reducing copper sulfate with zinc metal.[14][15] Running the reaction under a strict inert atmosphere is essential.[3]

  • High Reaction Temperatures: Traditional Ullmann reactions require very high temperatures (>200 °C), which can lead to thermal decomposition of starting materials or the product.[3][14]

    • Solution: Modern protocols often use ligands (e.g., diamines, 2-aminophenol) that allow the reaction to proceed at lower temperatures (e.g., 110 °C).[1][14]

  • Solvent Choice: The solvent must be appropriate for the high temperatures and be anhydrous.

    • Solution: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[3][14] Ensure the solvent is thoroughly dried, as water can interfere with the reaction.[3]

Part 2: General FAQs for 4-HDPA Scale-Up

Q1: What are the most critical safety precautions when scaling up 4-HDPA synthesis?

A1: Safety is paramount. Key hazards include reactant toxicity, high-temperature operations, and potential pressure build-up.

  • Handling of Reactants: Aniline is toxic and readily absorbed through the skin. Hydroquinone is harmful and can cause severe skin and eye irritation.[4][16] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[16][17] All transfers and reactions should be conducted in a well-ventilated area or a closed system.[16]

  • High-Temperature Operation: The condensation reaction is highly endothermic and operates at high temperatures, posing a risk of thermal burns.[4] Ensure the reactor is properly rated for the temperatures and pressures involved and is equipped with adequate cooling systems and pressure relief devices.[4]

  • Inert Atmosphere: The use of an inert gas like nitrogen is crucial not only for reaction efficiency but also for preventing the formation of flammable vapor mixtures.[4]

Q2: How can I effectively monitor the progress of the reaction at scale?

A2: Several analytical techniques can be adapted for in-process monitoring.

  • Thin-Layer Chromatography (TLC): A quick and simple qualitative method to track the consumption of starting materials and the formation of the product. It is excellent for rapid spot checks.[1][4]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. It is the preferred method for accurate monitoring of reaction kinetics and determining final product purity.[18]

  • Gas Chromatography (GC): Can also be used, particularly for monitoring the disappearance of volatile starting materials like aniline.[3]

Part 3: Data Presentation & Visualizations

Comparative Data on Synthesis Methods

The following table summarizes typical parameters for the different synthesis routes to 4-HDPA, allowing for a comparative evaluation.

ParameterAcid-Catalyzed CondensationBuchwald-Hartwig AminationUllmann Condensation
Reactants Hydroquinone, Aniline[1]4-Aminophenol, Aryl Halide[1]4-Aminophenol, Aryl Halide[1]
Catalyst p-Toluenesulphonic acid[1]BrettPhos precatalyst[1]Copper(I) iodide (CuI)[1]
Base N/A (Acid-catalyzed)LiHMDS[1]K₃PO₄[1]
Temperature 175-205°C[1]80-110°C[1]110°C (with ligand)[1]
Reaction Time ~35 hours[1]Varies (typically shorter)Varies
Reported Yield 87.5%[1]Good to excellent[1]Good to excellent[1]
Reported Purity 82.8% (crude)[1]High (after chromatography)High (after workup)
Visual Diagrams

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage Reactants Reactants (e.g., Aniline, Hydroquinone) Reactor High-Temp Reactor (Inert Atmosphere) Reactants->Reactor Catalyst Catalyst (e.g., p-TSA) Catalyst->Reactor Neutralization Base Quench (Neutralization) Reactor->Neutralization Cool Distillation Distillation (Remove excess Aniline) Neutralization->Distillation Recrystallization Recrystallization (Toluene/Hexane) Distillation->Recrystallization Crude Product Product Pure 4-HDPA Recrystallization->Product start Problem: Low Reaction Yield q1 Is water being efficiently removed? start->q1 s1_yes Check Reaction Parameters q1->s1_yes Yes s1_no Action: Improve Azeotropic Distillation or Inert Gas Sparging q1->s1_no No q2 Are Temp/Time Optimal? s1_yes->q2 s2_yes Check Catalyst System q2->s2_yes Yes s2_no Action: Calibrate Temp Probes Monitor via HPLC/TLC q2->s2_no No q3 Is Catalyst Active & Concentration Correct? s2_yes->q3 s3_yes Check Reactant Stoichiometry q3->s3_yes Yes s3_no Action: Use Fresh/Pure Catalyst Verify Loading q3->s3_no No

Caption: Diagnostic flowchart for troubleshooting low yield in condensation synthesis.

Part 4: Experimental Protocols

Protocol 1: Acid-Catalyzed Condensation Synthesis

This protocol is adapted from established industrial processes. [1][6]

  • Reaction Setup: Charge a reaction vessel equipped with a mechanical stirrer, heating mantle, thermometer, and a Dean-Stark apparatus with hydroquinone (330.3 g, 3 mol) and aniline (838 g, 9 mol). [1]2. Catalyst Addition: Add p-toluenesulphonic acid (13.2 g) to the mixture. [1]3. Heating & Water Removal: Begin stirring and heat the mixture to 175°C. Water will begin to collect in the Dean-Stark trap. Over the course of the reaction, gradually increase the temperature to 205°C. [1]4. Reaction Monitoring: Continue the reaction for approximately 35 hours, or until the theoretical amount of water (~54-56 g) has been collected. [1][3]Monitor the reaction's completion via TLC or HPLC.

  • Work-up: Cool the reaction mixture to 80°C. Cautiously add 45% (w/w) sodium hydroxide solution (~6.9 g) to neutralize the acid catalyst. [1][6]6. Isolation: Remove the excess aniline by vacuum distillation to obtain the crude 4-HDPA. [1]7. Purification: The crude solid product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure 4-Hydroxydiphenylamine. [4]

Protocol 2: Representative Buchwald-Hartwig Amination

This protocol is a representative example for laboratory-scale synthesis. [1]

  • Inert Setup: Inside a glovebox, add 4-aminophenol (1.0 mmol), a suitable palladium precatalyst (e.g., BrettPhos precatalyst, 0.02 mmol, 2 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS, 1.5 mmol) to a reaction vial. [1]2. Reagent Addition: Remove the sealed vial from the glovebox. Under an inert atmosphere, add anhydrous 1,4-dioxane (5 mL) followed by the aryl halide (e.g., bromobenzene, 1.2 mmol) via syringe. [1]3. Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once complete, cool the mixture to room temperature and carefully quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). [1]6. Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography. [1]

References

  • Hydroxydiphenylamine synthesis from lab to industrial scale. (2025). BenchChem.
  • Technical Support Center: Synthesis of 4-Hydroxydiphenylamine. (2025). BenchChem.
  • Synthesis of 4-Hydroxydiphenylamine: A Detailed Protocol for Catalyzed Reactions. (2025). BenchChem.
  • Exploring the Synthesis Potential of 4-Hydroxydiphenylamine in Organic Chemistry. (n.d.). BenchChem.
  • Preparation of 4-hydroxydiphenylamine. (1983). Google Patents (JPS58118545A).
  • 4-Hydroxydiphenylamine. (2025). ChemicalBook.
  • Technical Support Center: Scaling Up the Production of 4,4'-Iminodiphenol. (2025). BenchChem.
  • Ullmann condensation. (n.d.). Wikipedia.
  • Process for the preparation of hydroxy-diphenylamines. (1981). Google Patents (US4265833A).
  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
  • 4-Hydroxydiphenylamine. (n.d.). PubChem.
  • Fine chemical intermediate P-hydroxy diphenylamine and its preparing process. (2005). Google Patents (CN1611486A).
  • SAFETY DATA SHEET. (2023). TCI Chemicals.
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preventing oxidation of 4-(benzyloxy)-N-phenylaniline during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 4-(benzyloxy)-N-phenylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing oxidation during the storage and handling of this valuable compound. Our goal is to ensure the integrity and stability of your materials, leading to more reliable and reproducible experimental outcomes.

Introduction to the Stability of this compound

This compound is a diarylamine that, like many aromatic amines, is susceptible to degradation through oxidation.[1][2] The presence of the electron-donating benzyloxy and phenylamino groups on the aromatic ring makes the molecule susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by factors such as light and elevated temperatures.[3] This oxidative degradation often manifests as a noticeable color change in the material, typically from a white or off-white solid to yellow or brown, indicating the formation of impurities.[1]

This guide provides a comprehensive overview of best practices for storage and handling, troubleshooting common issues related to oxidation, and answers to frequently asked questions to help you maintain the quality of your this compound.

Troubleshooting Guide: Oxidation-Related Issues

This section addresses specific problems you may encounter during the storage and use of this compound, providing explanations and actionable solutions.

Issue 1: Discoloration of the Solid Compound During Storage

Question: My solid this compound, which was initially off-white, has turned yellow/brown in the bottle. What is the cause and how can I prevent this?

Answer:

Causality: The discoloration is a classic sign of oxidation.[1] Aromatic amines are prone to react with atmospheric oxygen, a process often catalyzed by light, leading to the formation of colored byproducts such as N-oxides and quinone-imines.[3] Even seemingly airtight containers can allow for slow oxygen ingress over time.

Solution Workflow:

Caption: Workflow for preventing discoloration of solid this compound.

Detailed Protocol for Prevention:

  • Select the Right Container: Always store this compound in an amber glass bottle to protect it from light.[3]

  • Inert Atmosphere is Key: Before sealing the bottle for storage, purge the headspace with an inert gas like argon or nitrogen.[3] This displaces the oxygen-containing air.

  • Proper Sealing: Ensure the bottle cap has a tight seal. For long-term storage, wrapping the cap and neck of the bottle with Parafilm® can provide an additional barrier against air and moisture ingress.

  • Controlled Storage Conditions: Store the sealed bottle in a cool, dark, and dry place. Refrigeration (2-8 °C) is recommended for long-term storage.[4]

  • Minimize Headspace: If possible, use a storage container that is appropriately sized for the amount of material to minimize the volume of the headspace.

Issue 2: Solutions of this compound Change Color During Experiments

Question: When I dissolve this compound in a solvent for my reaction, the solution quickly turns yellow. How can I avoid this?

Answer:

Causality: Dissolving the compound increases its surface area and mobility, making it more susceptible to rapid oxidation by dissolved oxygen in the solvent. Many common laboratory solvents are saturated with air unless specifically degassed.

Solution Workflow:

Caption: Workflow for handling solutions of this compound.

Detailed Protocol for Handling Solutions:

  • Solvent Degassing: Prior to use, degas the solvent to remove dissolved oxygen. Common methods include:

    • Sparging: Bubble a stream of inert gas (argon or nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: This method is more rigorous and involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

  • Use of Inert Atmosphere Techniques: Handle the compound and its solutions under an inert atmosphere using either a Schlenk line or a glovebox.[5][6][7]

    • Schlenk Line: If using a Schlenk line, assemble your glassware and flame-dry it under vacuum to remove adsorbed moisture.[6] Allow the glassware to cool under a positive pressure of inert gas. Add the solid this compound to the flask, then add the degassed solvent via a cannula or a gas-tight syringe.

    • Glovebox: A glovebox provides a continuously inert environment and is ideal for weighing and dissolving the compound.[7]

  • Maintain Inert Atmosphere: Throughout your experiment, maintain a positive pressure of inert gas to prevent air from entering the reaction vessel.[5]

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored under the following conditions:

Parameter Recommendation Rationale
Temperature 2-8 °C (refrigerated) Slows down the rate of oxidative degradation.[4]
Atmosphere Inert (Argon or Nitrogen) Prevents contact with atmospheric oxygen.[3]
Container Tightly sealed amber glass bottle Protects from light and prevents ingress of air and moisture.[3]

| Handling | Under an inert atmosphere (glovebox or Schlenk line) | Minimizes exposure to air during aliquoting and use.[5][6][7] |

Q2: Can I use an antioxidant to stabilize my this compound?

A2: While diarylamines themselves are used as antioxidants,[8][9][10][11][12] adding another antioxidant to your sample could introduce a contaminant and complicate your experimental system. The most effective strategy is to prevent oxidation by rigorously excluding oxygen and light. If you are working in a system where trace oxygen is unavoidable and the addition of a radical scavenger is permissible, a hindered phenol antioxidant like BHT (butylated hydroxytoluene) or a radical-trapping antioxidant like α-tocopherol (Vitamin E) could be considered, but this should be evaluated for compatibility with your specific application.[10]

Q3: My this compound has already discolored. Can I still use it?

A3: The discoloration indicates the presence of impurities. For applications sensitive to purity, such as in drug development or for quantitative studies, it is highly recommended to purify the material before use. Purification can be achieved through recrystallization or column chromatography. For less sensitive applications, the material might still be usable, but you should be aware that the actual concentration of the desired compound is lower than what was weighed out, and the impurities could potentially interfere with your experiment.

Q4: What analytical techniques can I use to assess the purity of my this compound and detect oxidation products?

A4: Several analytical techniques can be employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for quantifying the purity of the main compound and detecting the presence of more polar oxidation byproducts.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to separate and identify volatile impurities and degradation products.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities by showing unexpected signals. Comparing the spectra of a fresh and a discolored sample can help in identifying the structures of the oxidation products.[14]

Q5: Is this compound sensitive to moisture?

A5: While the primary concern is oxidation, like many amines, it can be hygroscopic.[4] Moisture can facilitate certain degradation pathways. Therefore, it is crucial to store it in a dry environment and use dry solvents and glassware.[5]

References

  • Evaluation of the antioxidant properties of diarylamines in the benzo[b]thiophene series by free radical scavenging activity and reducing power - PubMed. Available from: [Link]

  • Antioxidant activity of synthetic diarylamines: a mitochondrial and cellular approach - PubMed. Available from: [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. Available from: [Link]

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  • Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products - PubMed. Available from: [Link]

  • Preparation of Highly Reactive Pyridine- And Pyrimidine-Containing Diarylamine Antioxidants - PubMed. Available from: [Link]

  • Enhancement of Diarylamine Antioxidant Activity by Molybdenum Dithiocarbamates | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

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  • Microsomal N- and C-oxidation of 4-substituted N-benzylanilines - PubMed. Available from: [Link]

  • Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex - ResearchGate. Available from: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - MDPI. Available from: [Link]

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  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES - DergiPark. Available from: [Link]

  • Color Test for Selective Detection of Secondary Amines on Resin and in Solution - ACS Publications. Available from: [Link]

  • Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes - Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Synthesis of arylamines and N-heterocycles by direct catalytic nitrogenation using N2 - Nature. Available from: [Link]

  • Gasoline - Wikipedia. Available from: [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine - Google Patents.
  • Selective Heteroaryl N-Oxidation of Amine-Containing Molecules - PMC - NIH. Available from: [Link]

  • Developments in the Aerobic Oxidation of Amines | ACS Catalysis - ACS Publications. Available from: [Link]

  • Techniques for investigating hydroxylamine disproportionation by hydroxylamine oxidoreductases - PubMed. Available from: [Link]

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation - ACS Publications. Available from: [Link]

  • Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PubMed Central. Available from: [Link]

  • Seasonal Variation in Wild Rosmarinus officinalis L.: Phytochemicals and Their Multifunctional Potential Against Metabolic Disorders - MDPI. Available from: [Link]

  • 3-Substituted Anilines as Scaffolds for the Construction of Glutamine Synthetase and DXP-Reductoisomerase Inhibitors - ResearchGate. Available from: [Link]

  • Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - MDPI. Available from: [Link]

  • The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy” - MDPI. Available from: [Link]

  • Synthesis of N -Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4- N -benzylamino-1,2,3,4-tetrahydroquinoline - ResearchGate. Available from: [Link]

  • Impact of Goji Berry Juice on Redox Status in Wistar Rats: A Subchronic Toxicity Assessment - MDPI. Available from: [Link]

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Technical Support Center: Minimizing Byproduct Formation in Ullmann Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ullmann condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common challenges encountered during copper-catalyzed cross-coupling experiments, with a specific focus on minimizing byproduct formation.

Introduction to Ullmann Condensation and Common Byproducts

The Ullmann condensation is a powerful copper-catalyzed reaction for the formation of carbon-heteroatom bonds, enabling the synthesis of aryl ethers, aryl amines, and aryl thioethers.[1][2] While indispensable in synthetic chemistry, these reactions are often plagued by the formation of unwanted byproducts, which can complicate purification and reduce the yield of the desired product. Historically, Ullmann reactions required harsh conditions, including high temperatures (often exceeding 210°C) and stoichiometric amounts of copper, which contributed to byproduct formation.[1][2] Modern advancements, particularly the use of ligands, have allowed for milder reaction conditions, yet a thorough understanding of potential side reactions remains crucial for success.[2][3]

The most common byproducts encountered in Ullmann condensations are:

  • Homocoupling Products (Biaryls): Formation of a symmetrical biaryl from the coupling of two aryl halide molecules.[4][5]

  • Dehalogenation Products (Arenes): Reduction of the aryl halide starting material to the corresponding arene.[6][7]

  • Phenolic Byproducts: In C-O couplings, the formation of phenols can occur, which can then compete in further Ullmann etherification, leading to undesired diaryl ether side-products.[8]

This guide will provide a structured approach to identifying the root causes of these and other side reactions and offer actionable solutions to minimize their formation.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during your Ullmann condensation experiments in a question-and-answer format.

Q1: I am observing a significant amount of homocoupling product (biaryl) in my reaction mixture. What are the likely causes and how can I prevent this?

A1: The formation of a biaryl byproduct through homocoupling of the aryl halide is a common challenge in Ullmann reactions.[4][5] This side reaction competes with the desired cross-coupling pathway and is often indicative of suboptimal reaction conditions.

Root Causes and Mechanistic Insights:

The precise mechanism of the Ullmann reaction is still a subject of study, but it is generally accepted to proceed through copper(I) intermediates.[1][9] Homocoupling is thought to occur via a competing reaction pathway where two aryl-copper intermediates react with each other.

Troubleshooting Workflow for Homocoupling:

G start High Homocoupling Observed ligand Introduce or Screen Ligands start->ligand Is a ligand being used? temp Lower Reaction Temperature ligand->temp Ligands stabilize Cu(I) and promote cross-coupling catalyst Evaluate Copper Source & Loading temp->catalyst High temps can favor homocoupling base Optimize Base catalyst->base Ensure optimal catalyst activity solvent Screen Solvents base->solvent Base choice can influence reaction pathways end Minimized Homocoupling solvent->end

Caption: Decision workflow for troubleshooting homocoupling.

Detailed Troubleshooting Steps:

  • Introduce or Optimize the Ligand: Ligands play a critical role in stabilizing the copper catalyst and promoting the desired cross-coupling pathway over homocoupling.[2][8] If you are not using a ligand, introducing one is the first and most crucial step. If you are already using a ligand, a screening of different ligand classes may be necessary.

    • Recommended Ligands: Bidentate ligands such as 1,10-phenanthroline, N,N-dimethylglycine, L-proline, and various diamines are known to be effective.[7][8][10] For challenging couplings, more recently developed ligands like oxalic diamides may be beneficial.[3]

  • Lower the Reaction Temperature: Traditional Ullmann reactions often require high temperatures, which can promote side reactions like homocoupling.[1][11] The use of an appropriate ligand often allows the reaction to proceed at significantly lower temperatures (e.g., 80-120°C).[6] If you observe homocoupling, incrementally decrease the reaction temperature.

  • Evaluate the Copper Source and Loading:

    • Catalyst Activity: The active catalytic species is generally considered to be Cu(I).[7] Ensure you are using a high-purity copper(I) source (e.g., CuI, CuBr). Old or oxidized copper sources can have reduced activity and lead to side reactions.[6]

    • Catalyst Loading: While classical Ullmann reactions used stoichiometric copper, modern protocols use catalytic amounts (typically 1-10 mol%). Using an excessively high catalyst loading can sometimes increase the rate of homocoupling.

  • Optimize the Base: The base is crucial for the deprotonation of the nucleophile (e.g., alcohol or amine) and plays a role in the catalytic cycle.[7][12] The choice of base can influence the selectivity of the reaction.

    • Common Bases: K₃PO₄, Cs₂CO₃, and K₂CO₃ are frequently used.[7][13] A screening of these bases may reveal an optimal choice for your specific substrate combination.

  • Solvent Selection: The solvent can influence the solubility of the catalyst and reagents, thereby affecting the reaction kinetics. While high-boiling polar aprotic solvents like DMF, NMP, and dioxane are common, sometimes less polar solvents like toluene or xylene can be effective, especially in O-arylation reactions.[1][13]

Q2: My primary byproduct is the dehalogenated arene. What causes this, and what are the solutions?

A2: Dehalogenation, the reduction of the aryl halide to the corresponding arene, is another common side reaction that competes with the desired coupling.[6][7] This is particularly problematic when the desired cross-coupling is slow.

Root Causes and Mechanistic Insights:

Dehalogenation occurs when the aryl halide is reduced. The source of the hydrogen atom can be trace amounts of water, the solvent itself, or even the nucleophile (amine or alcohol).[6]

Troubleshooting Workflow for Dehalogenation:

G start High Dehalogenation Observed anhydrous Ensure Anhydrous Conditions start->anhydrous Is the reaction sensitive to water? atmosphere Maintain Inert Atmosphere anhydrous->atmosphere Water is a common hydrogen source solvent Choose a Non-Protic Solvent atmosphere->solvent Oxygen can deactivate the catalyst reactivity Increase Reaction Rate solvent->reactivity Some solvents can act as H-donors end Minimized Dehalogenation reactivity->end Faster coupling outcompetes reduction

Caption: Decision workflow for troubleshooting dehalogenation.

Detailed Troubleshooting Steps:

  • Ensure Strictly Anhydrous Conditions: This is the most critical step in preventing dehalogenation.

    • Reagents and Solvents: Thoroughly dry all reagents and use anhydrous solvents. Solvents can be dried by distillation from an appropriate drying agent or by passing them through a column of activated alumina.[6]

    • Glassware: Oven-dry all glassware before use.

  • Maintain a Rigorous Inert Atmosphere: Oxygen can lead to catalyst deactivation, which can slow down the desired reaction and allow side reactions like dehalogenation to become more prominent.[6]

    • Techniques: Use Schlenk techniques or a glovebox for setting up the reaction.[6]

    • Degassing Solvents: Degas solvents before use by sparging with an inert gas (nitrogen or argon) or by using freeze-pump-thaw cycles.[6]

  • Optimize the Solvent: Some solvents are more prone to acting as hydrogen donors. If dehalogenation persists, consider screening different anhydrous, non-protic solvents.

  • Increase the Rate of the Desired Reaction: Since dehalogenation is often a consequence of a sluggish primary reaction, any steps taken to accelerate the Ullmann condensation will help to minimize this byproduct. This includes:

    • Ligand Optimization: As discussed in Q1, a more effective ligand can significantly increase the reaction rate.

    • Aryl Halide Reactivity: The reactivity order for aryl halides is generally I > Br > Cl.[6][9] If you are using a less reactive aryl chloride, you may need a more active catalyst system or higher temperatures. Electron-withdrawing groups on the aryl halide also tend to accelerate the reaction.[1][2]

Experimental Protocols

Protocol 1: General Procedure for a Ligand-Accelerated Ullmann C-N Coupling

This protocol provides a general starting point for the N-arylation of an amine with an aryl halide. Optimization of specific parameters will likely be required.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)

  • Ligand (e.g., 1,10-phenanthroline) (0.10 mmol, 10 mol%)

  • Base (e.g., K₃PO₄) (2.0 mmol)

  • Anhydrous solvent (e.g., Dioxane or Toluene) (3-5 mL)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To the oven-dried reaction vessel, add the aryl halide, copper(I) iodide, ligand, and base under an inert atmosphere (e.g., in a glovebox).[7]

  • Inert Atmosphere: Seal the vessel, and if not in a glovebox, evacuate and backfill with nitrogen or argon. Repeat this cycle three times.[7]

  • Addition of Reagents: Add the amine and the anhydrous, degassed solvent via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at the desired temperature (e.g., 100-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purification: Purify the crude product by column chromatography on silica gel.[7]

Protocol 2: Activation of Copper Powder for Classical Ullmann Reactions

For classical Ullmann reactions that do not employ soluble catalysts, freshly activated copper powder is often more effective.[1][6]

Procedure:

  • Stir commercial copper powder in a 10% solution of iodine in acetone for 5-10 minutes.

  • Filter the copper and wash it successively with acetone and then diethyl ether.

  • Dry the activated copper powder under vacuum and use it immediately.[6]

Data Presentation: Ligand and Base Effects

The choice of ligand and base can significantly impact the yield and selectivity of an Ullmann condensation. The following table summarizes representative data for a C-N coupling reaction, illustrating these effects.

EntryLigandBaseSolventTemp (°C)Yield (%)
1NoneK₂CO₃DMF14025
21,10-PhenanthrolineK₂CO₃DMF11085
3L-ProlineK₂CO₃DMSO9092
4N,N-DimethylglycineK₃PO₄Dioxane10088
51,10-PhenanthrolineCs₂CO₃Toluene11091

Data is illustrative and based on trends reported in the literature. Actual yields will vary based on specific substrates.

Conclusion

Minimizing byproduct formation in Ullmann condensation reactions requires a systematic approach to reaction optimization. By understanding the root causes of common side reactions such as homocoupling and dehalogenation, researchers can make informed decisions regarding the choice of ligand, catalyst, base, solvent, and reaction temperature. This guide provides a framework for troubleshooting these issues, grounded in the mechanistic principles of the reaction. Careful attention to experimental setup, particularly maintaining an inert and anhydrous environment, is paramount for achieving high yields and purity in Ullmann condensations.

References

  • Wikipedia. Ullmann condensation. [Link]

  • Gorgani, M., et al. (2021). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Molecules, 26(16), 4969. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • Grokipedia. Ullmann condensation. [Link]

  • Nelson, T. D., & Crouch, R. D. (2004). Cu, Ni, and Pd Mediated Homocoupling Reactions in Biaryl Syntheses: The Ullmann Reaction. Organic Reactions, 63, 265–555. [Link]

  • SynArchive. Ullmann Condensation. [Link]

  • OperaChem. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. [Link]

  • Chem-Station. (2014). Ullmann Coupling. [Link]

  • Sathee, J. Chemistry Ullmann Reaction. [Link]

  • Organic & Biomolecular Chemistry. (2023). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Lin, H., & Sun, D. (2013). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic Preparations and Procedures International, 45(5), 341–394. [Link]

  • IOP Conference Series: Materials Science and Engineering. (2019). Ullmann Reaction Optimization Within Bitolyl and Decafluorobiphenyl Synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1975). Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • Ma, D., & Cai, Q. (2018). Ullmann Reaction, A Centennial Memory and Recent Renaissance--Related Formation of Carbon-Heteroatom Bond. Progress in Chemistry, 30(8), 1010-1025. [Link]

  • Kunz, K., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1146–1153. [Link]

  • J&K Scientific LLC. (2025). Ullmann Reaction. [Link]

  • De la Cruz, J. N., et al. (2011). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC, 2011(8), 254–265. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • ResearchGate. (2017). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]

  • Taylor & Francis. Ullmann reaction – Knowledge and References. [Link]

  • ResearchGate. (2016). Optimization of the reaction conditions for the Ullmann coupling of iodobenzene and aniline a. [Link]

  • BYJU'S. Ullmann Reaction. [Link]

  • ResearchGate. (2019). Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction. [Link]

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Technical Support Center: Troubleshooting Incomplete Reactions in Diphenylamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of diphenylamines. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with incomplete reactions. Here, we will explore the common hurdles in diphenylamine synthesis, focusing on the widely used Buchwald-Hartwig amination and Ullmann condensation methods. Our goal is to provide you with the expertise and actionable insights needed to diagnose and resolve these issues effectively.

Introduction to Diphenylamine Synthesis

Diphenylamines are crucial structural motifs in a wide range of applications, from pharmaceuticals to materials science. Their synthesis, while conceptually straightforward, can be fraught with challenges that lead to incomplete reactions, low yields, and difficult purifications. The two primary methods for constructing the C-N bond in diphenylamines are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.[1][2] Both have their own sets of nuances and potential pitfalls. This guide will help you navigate these complexities.

Common Issues and Troubleshooting Strategies

This section is structured in a question-and-answer format to directly address the specific problems you may be facing in the lab.

Frequently Asked Questions (FAQs)
Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig reaction has stalled. TLC/LC-MS analysis shows unreacted starting materials. What are the likely causes and how can I resolve this?

A1: A stalled Buchwald-Hartwig reaction is a common issue with several potential root causes. Let's break them down:

  • Catalyst Deactivation: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect.[3]

    • Mechanism of Deactivation: Deactivation can occur through several pathways, including the formation of off-cycle palladium complexes, irreversible C-H insertion into ligands, or the precipitation of palladium black.[3][4][5] Product inhibition can also sequester the active catalyst.[3]

    • Troubleshooting Steps:

      • Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen).[6]

      • Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos, SPhos, or BrettPhos are often more effective at stabilizing the palladium center and promoting the desired catalytic cycle.[7] For diarylamine synthesis, which can be challenging, a well-chosen ligand is paramount.[8]

      • Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a pre-catalyst. Pre-catalysts are designed to efficiently generate the active LPd(0) complex upon exposure to a base, leading to more reliable and cleaner reactions.[8]

  • Sub-optimal Reaction Conditions:

    • Base: The choice and quality of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[6] Ensure your base is fresh and anhydrous, as moisture can hydrolyze the base and introduce water, which can interfere with the reaction.[9] The insolubility of inorganic bases can also impact reaction rates, so vigorous stirring is essential.[8]

    • Solvent: Aprotic solvents like toluene, dioxane, or THF are typical choices.[10] Ensure the solvent is anhydrous and properly degassed. The solubility of all reaction components, including the base and the resulting inorganic salts, is important for reactivity.

    • Temperature: While many modern Buchwald-Hartwig protocols operate at milder temperatures, some challenging couplings, especially with less reactive aryl chlorides, may require heating to overcome activation barriers.[11] However, excessively high temperatures can lead to catalyst decomposition and side reactions.[12]

Q2: I am observing significant amounts of hydrodehalogenation (replacement of the halide with hydrogen) of my aryl halide starting material. How can I minimize this side reaction?

A2: Hydrodehalogenation is a common side reaction that consumes your starting material and reduces the yield of the desired diphenylamine.

  • Causality: This side reaction is often promoted by the presence of water or other protic sources in the reaction mixture. It can also be influenced by the choice of ligand and base.

  • Mitigation Strategies:

    • Rigorous Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.

    • Ligand and Base Screening: Some ligand-base combinations are more prone to promoting hydrodehalogenation. Screening different ligands and bases can help identify a system that favors the desired C-N bond formation.

    • Aryl Halide Reactivity: The reactivity order of aryl halides in Buchwald-Hartwig amination is generally Ar-Br > Ar-Cl > Ar-I > Ar-OTf.[8] While aryl iodides are highly reactive towards oxidative addition, the resulting iodide ions can sometimes inhibit the catalyst.[8] If you are using an aryl iodide and observing significant side reactions, switching to an aryl bromide might be beneficial.

Ullmann Condensation

Q3: My Ullmann condensation is giving me a very low yield of the diphenylamine product. What factors should I investigate?

A3: The Ullmann condensation, while a classic method, is often more sensitive to reaction conditions than the Buchwald-Hartwig amination.[1]

  • Inactive Copper Catalyst: The state of the copper catalyst is critical for a successful Ullmann reaction.

    • Activation: Traditional Ullmann reactions often require "activated" copper powder.[13] This can be prepared in situ by reducing a copper salt, such as copper sulfate with zinc powder.[13] Using freshly purchased or properly stored copper is also recommended.[14]

    • Ligands: Modern Ullmann-type reactions often employ soluble copper catalysts with ligands like diamines or phenanthrolines.[1] These ligands can significantly improve the catalyst's performance and allow for milder reaction conditions.

  • Harsh Reaction Conditions:

    • Temperature: Ullmann condensations typically require high temperatures, often exceeding 150°C.[1][12] If your reaction is not proceeding, a gradual increase in temperature may be necessary.[14] However, be mindful that excessively high temperatures can lead to side product formation.[14]

    • Solvent: High-boiling polar aprotic solvents such as DMF, NMP, or nitrobenzene are commonly used.[1][14] The choice of solvent can significantly impact the reaction rate and yield.

    • Base: A suitable base is required to facilitate the reaction. Common choices include potassium carbonate or potassium hydroxide.[1] Screening different bases may be necessary to find the optimal conditions for your specific substrates.[14]

Q4: I am observing the formation of numerous byproducts in my Ullmann condensation, making purification difficult. How can I improve the selectivity?

A4: Byproduct formation in Ullmann condensations is often a result of the high temperatures required.

  • Minimizing Side Reactions:

    • Lowering the Temperature: If possible, try to run the reaction at a lower temperature for a longer period.[14] This can help to minimize thermal decomposition and other side reactions.

    • Inert Atmosphere: Ensure the reaction is conducted under a strict inert atmosphere to prevent oxidation-related side reactions.[14]

    • Ligand-Assisted Protocols: The use of ligands can often allow for lower reaction temperatures and improved selectivity.

General Troubleshooting

Q5: How can I effectively monitor the progress of my diphenylamine synthesis?

A5: Proper reaction monitoring is crucial for determining the optimal reaction time and identifying any issues early on.

  • Analytical Techniques:

    • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to get a qualitative assessment of the reaction progress.

    • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC provide quantitative data on the consumption of starting materials and the formation of the product.[12][15]

    • Mass Spectrometry (MS): Coupling GC or LC with a mass spectrometer (GC-MS or LC-MS) can help to identify the desired product and any byproducts.[11]

Q6: My reaction appears to be complete, but I am struggling with the purification of the final diphenylamine product. What are some effective purification strategies?

A6: Purification can be challenging, especially if the reaction is incomplete or has produced significant byproducts.

  • Purification Methods:

    • Column Chromatography: This is a standard method for purifying organic compounds. However, some diphenylamines can be sensitive and may decompose on silica gel.[16]

    • Crystallization: If the product is a solid, crystallization can be a highly effective method for obtaining a pure compound.

    • Distillation: For liquid diphenylamines, distillation under reduced pressure can be a viable purification method.[16][17]

    • Washing: A simple aqueous workup can help to remove inorganic salts and other water-soluble impurities.[12][17] Sometimes, washing the crude product with a selective solvent that dissolves impurities but not the desired product can be effective.[17]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), the amine (1.2 equiv), the palladium pre-catalyst (e.g., 1-2 mol%), the phosphine ligand (e.g., 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv).

  • Degassing: Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (room temperature to 110°C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Ullmann Condensation
  • Reaction Setup: To an oven-dried round-bottom flask, add the aryl halide (1.0 equiv), the amine (1.5 equiv), the copper catalyst (e.g., CuI, 10-20 mol%), a ligand (if used, e.g., phenanthroline, 20-40 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add a high-boiling polar aprotic solvent (e.g., DMF or NMP).

  • Reaction: Heat the reaction mixture to a high temperature (e.g., 120-180°C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent like ethyl acetate or toluene.[14]

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Visualizations and Data

Troubleshooting Logic for Incomplete Buchwald-Hartwig Amination

G start Incomplete Reaction catalyst Check Catalyst System start->catalyst conditions Review Reaction Conditions start->conditions monitoring Verify Reaction Monitoring start->monitoring catalyst_deactivation Catalyst Deactivation? catalyst->catalyst_deactivation ligand_choice Inappropriate Ligand? catalyst->ligand_choice pre_catalyst Using Pre-catalyst? catalyst->pre_catalyst base_issue Base Issue? conditions->base_issue solvent_issue Solvent Issue? conditions->solvent_issue temp_issue Temperature Too Low? conditions->temp_issue analytical_method Appropriate Method? monitoring->analytical_method inert_atmosphere Ensure Rigorous Inert Atmosphere catalyst_deactivation->inert_atmosphere Yes screen_ligands Screen Bulky, Electron-Rich Ligands ligand_choice->screen_ligands Yes use_pre_catalyst Switch to a Pre-catalyst pre_catalyst->use_pre_catalyst No end Reaction Optimized inert_atmosphere->end screen_ligands->end use_pre_catalyst->end fresh_base Use Fresh, Anhydrous Base & Vigorous Stirring base_issue->fresh_base Yes dry_solvent Use Anhydrous, Degassed Solvent solvent_issue->dry_solvent Yes increase_temp Gradually Increase Temperature temp_issue->increase_temp Yes fresh_base->end dry_solvent->end increase_temp->end use_lcms Use LC-MS or GC-MS for Accurate Monitoring analytical_method->use_lcms No use_lcms->end

Caption: Troubleshooting workflow for incomplete Buchwald-Hartwig reactions.

Comparison of Diphenylamine Synthesis Methods
FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Temperature Room temperature to 110°C120°C to >200°C[1]
Ligands Bulky phosphines (e.g., XPhos)[7]Diamines, phenanthrolines[1]
Substrate Scope Generally broaderMore limited, often requires activated aryl halides[1]
Functional Group Tolerance Generally higherCan be lower due to harsh conditions
Common Issues Catalyst deactivation, side reactionsLow reactivity, byproduct formation at high temperatures[14]

References

  • Benchchem. (n.d.). Optimizing yield and purity in 4-Nitrosodiphenylamine synthesis.
  • Stytsenko, et al. (2025). Kinetics and mechanism of diphenylamine synthesis by the condensation of aniline with oxygen-containing compounds. ResearchGate.
  • Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
  • ACS Publications. (n.d.). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions. The Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Jin, Y., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). Purification of diphenylamine - US2256196A.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
  • ResearchGate. (2007). High pressure synthesis of diphenylamine from aniline and phenol.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
  • DSpace@MIT. (n.d.). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability.
  • Benchchem. (n.d.). Application Notes and Protocols for Ullmann Condensation of 3-Chlorodiphenylamine.
  • PubMed. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions.
  • OSHA. (n.d.). Diphenylamine - N-Isopropylaniline.
  • Google Patents. (n.d.). Process for the preparation of diphenylamine and derivatives thereof - US4046810A.
  • Google Patents. (n.d.). Process for preparing diphenylamine from aniline - US3944613A.
  • Royal Society of Chemistry. (2025). Waste-minimized access to diarylamines and triarylamines via Csp 2 –N coupling under batch and flow conditions.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • Wikipedia. (n.d.). Ullmann condensation.
  • PubMed. (n.d.). Rapid determination of diphenylamine residues in apples and pears with a single multicommuted fluorometric optosensor.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Google Patents. (n.d.). Method for continuously synthesizing diphenylamine by utilizing phenylamine - CN103044270A.
  • Thermo Fisher Scientific. (n.d.). Ullmann Reaction.
  • Slideshare. (n.d.). Ullmann reaction.

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Technical Support Center: Temperature Control in High-Temperature Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with expert guidance on managing temperature control in high-temperature reactions for aniline derivatives. This resource offers in-depth troubleshooting guides and frequently asked questions (FAQs) to address the nuanced challenges of thermal management, a critical parameter for ensuring stable, safe, and high-yield synthesis.

Introduction: The Criticality of Precise Thermal Management

The synthesis of aniline and its derivatives often involves highly exothermic reactions, particularly in widely used methods like the catalytic hydrogenation of nitroaromatics.[1][2] Failure to effectively manage the heat generated can lead to a rapid and uncontrolled increase in temperature, a dangerous phenomenon known as thermal runaway.[1][2] This can not only compromise the safety of the experiment by causing excessive pressure build-up but also negatively impact reaction selectivity and product stability, leading to the formation of unwanted byproducts and reduced yields.[1][2][3][4] Precise temperature control is therefore paramount for achieving desired reaction outcomes and ensuring a safe laboratory environment.[5][6]

This guide is designed to provide you with the foundational knowledge and practical troubleshooting strategies to master temperature control in your high-temperature aniline derivative syntheses.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so crucial in the synthesis of aniline derivatives?

A1: Temperature is a critical parameter in aniline derivative synthesis for several reasons:

  • Reaction Rate and Kinetics: Temperature directly influences the rate of reaction.[7][8] Insufficient temperature can lead to sluggish or incomplete reactions, while excessive heat can accelerate the formation of undesired byproducts.[2]

  • Selectivity: Many reactions for aniline derivatives can yield multiple products. Temperature can be a determining factor in the selectivity towards the desired product. For instance, in the N-alkylation of aniline, lower temperatures often favor the mono-alkylated product, while higher temperatures can lead to di-alkylation or C-alkylation.[2][9]

  • Safety and Thermal Runaway: As mentioned, many aniline syntheses are highly exothermic.[1][2] Poor temperature control can lead to a thermal runaway, a rapid and uncontrolled increase in temperature and pressure that can result in an explosion.[1][5]

  • Product Stability: Aniline and its derivatives can be susceptible to degradation and oxidation at elevated temperatures, leading to the formation of colored impurities and polymeric byproducts.

Q2: What are the most common high-temperature reactions for synthesizing aniline derivatives, and what are their typical temperature-related challenges?

A2: Two prevalent high-temperature methods are:

  • Catalytic Hydrogenation of Nitroaromatics: This is a widely used industrial method that is notoriously exothermic.[1][4] The primary challenge is dissipating the significant amount of heat generated to prevent thermal runaway and side reactions like over-hydrogenation.[2][3]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This cross-coupling reaction is a versatile method for forming C-N bonds.[1][10] While generally less exothermic than nitro group reductions, it still requires precise temperature control (typically 80-110 °C) to ensure catalyst stability and prevent side reactions like dehalogenation.[1][10][11]

Q3: What are the initial warning signs of a thermal runaway reaction?

A3: Be vigilant for the following signs:

  • A sudden, rapid increase in the internal reaction temperature that is not responsive to standard cooling measures.[1]

  • A noticeable increase in pressure within the reaction vessel.[1]

  • Vigorous, uncontrolled boiling or refluxing of the solvent.[1]

  • A sudden change in the color or viscosity of the reaction mixture.[1]

Immediate action is critical if you observe any of these signs. See the troubleshooting section for appropriate emergency responses.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common temperature control issues encountered during high-temperature reactions of aniline derivatives.

Issue 1: Rapid, Uncontrolled Temperature Spike (Potential Thermal Runaway)

Symptoms:

  • The reaction temperature is rising much faster than anticipated.

  • The cooling system (e.g., ice bath, chiller) is unable to lower the temperature.

  • A significant increase in pressure is observed.

Causality: This is often due to a highly exothermic reaction proceeding too quickly, overwhelming the heat removal capacity of the experimental setup.

Immediate Actions:

  • Stop Reagent Addition: Immediately cease the addition of any reactants.[5]

  • Enhance Cooling: If safe to do so, increase the cooling capacity. This could involve adding dry ice to an isopropanol bath or lowering the setpoint on a recirculating chiller.[5]

  • Increase Stirring: If agitation is not already at maximum, increasing the stirring rate can improve heat transfer to the vessel walls.[1]

  • Prepare for Emergency Quenching: Have a quenching agent ready, but only use it if you are certain it will not exacerbate the situation.

Preventative Measures:

  • Slow Reagent Addition: For highly exothermic reactions, add the limiting reagent slowly and portion-wise to control the rate of heat generation.[5][12]

  • Adequate Cooling: Ensure your cooling system is appropriately sized for the scale of your reaction.

  • Dilution: Running the reaction at a lower concentration can help to moderate the exotherm.[5]

  • Lower Starting Temperature: Begin the reaction at a lower temperature to create a larger buffer before reaching a critical point.[1]

Issue 2: Low Reaction Yield and/or Significant Byproduct Formation

Symptoms:

  • Analysis of the crude product shows low conversion of starting material.

  • Significant peaks corresponding to known or unknown impurities are present in analytical data (e.g., GC-MS, LC-MS).

Causality: This can be caused by either too low or too high a reaction temperature, or the presence of localized "hot spots" due to poor mixing.

Troubleshooting Workflow:

G start Low Yield / High Impurities temp_check Was the reaction temperature within the optimal range? start->temp_check stirring_check Was agitation vigorous and consistent? temp_check->stirring_check Yes temp_too_low Reaction kinetics may be too slow. temp_check->temp_too_low No (Too Low) temp_too_high Side reactions or degradation may be occurring. temp_check->temp_too_high No (Too High) hot_spots Localized hot spots may be the issue. stirring_check->hot_spots No improve_stirring Action: Increase stirring speed or use a more effective stirring mechanism. hot_spots->improve_stirring increase_temp Action: Gradually increase temperature in small increments (5-10 °C). temp_too_low->increase_temp decrease_temp Action: Lower the reaction temperature. temp_too_high->decrease_temp

Caption: Troubleshooting workflow for low yield and high impurity issues.

Explanation:

  • Temperature Too Low: If the reaction temperature is below the optimal range, the reaction rate will be slow, leading to incomplete conversion.[2] Gradually increasing the temperature in small increments while monitoring the reaction progress can help identify the optimal setpoint.

  • Temperature Too High: Excessive temperatures can lead to a variety of side reactions. In catalytic hydrogenations, this can cause over-hydrogenation of the aniline product.[2][3] In Buchwald-Hartwig aminations, it can promote catalyst decomposition or dehalogenation.[1][11] Lowering the reaction temperature may be necessary to improve selectivity.

  • Localized Hot Spots: Inadequate mixing can lead to poor heat distribution, creating localized areas of high temperature where side reactions can occur, even if the bulk temperature appears to be within the desired range.[10] Improving agitation is key to resolving this.

Issue 3: Reaction Fails to Initiate or is Sluggish

Symptoms:

  • No discernible product formation after a reasonable amount of time.

  • The reaction mixture remains unchanged.

Causality: The most likely cause is that the activation energy for the reaction has not been reached, meaning the temperature is too low.

Solutions:

  • Gradual Temperature Increase: Carefully and slowly increase the temperature of the reaction mixture. Monitor for any signs of reaction initiation, such as a color change or gas evolution.

  • Verify Thermocouple Placement: Ensure that the temperature probe is correctly placed within the reaction mixture to provide an accurate reading of the internal temperature.

  • Check for Catalyst Deactivation: In catalytic reactions, ensure the catalyst is active and has not been poisoned by impurities in the starting materials or solvents.[10]

Advanced Temperature Control Strategies and Equipment

For highly sensitive or exothermic reactions, consider the following advanced strategies:

1. Heat Transfer Fluids: Using a heat transfer fluid in a circulating bath provides more uniform and precise temperature control than a simple heating mantle or oil bath.[13][14][15]

Heat Transfer Fluid TypeTypical Operating Range (°C)AdvantagesDisadvantages
Silicone Oils -50 to 250Wide temperature range, low toxicityCan be expensive
Mineral Oils 20 to 300Cost-effectiveNarrower temperature range, potential for oxidation
Synthetic Hydrocarbons -100 to 400Excellent thermal stability at high temperatures[16]Higher cost

2. Automated Synthesis Workstations: Modern laboratory automation systems offer precise, programmable temperature control, eliminating the inconsistencies of manual methods.[17] These systems can automatically ramp the temperature, hold it at a setpoint for a specified duration, and then cool the reaction, all while logging the temperature data.[17][18][19]

3. Flow Chemistry: Continuous flow reactors offer superior heat transfer capabilities compared to batch reactors due to their high surface-area-to-volume ratio.[20] This allows for nearly isothermal reaction conditions, even for highly exothermic processes, and enables the use of superheated conditions to accelerate reactions safely.[21][22]

Experimental Protocol: Safe Execution of a High-Temperature Aniline Synthesis (General Procedure)

This protocol outlines a general approach for safely conducting a high-temperature reaction, such as a Buchwald-Hartwig amination.

Materials:

  • Dry, round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Inert gas (Nitrogen or Argon) supply.

  • Heating mantle or oil bath with a thermocouple controller.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.[23][24][25]

Procedure:

  • Hazard Assessment: Before beginning, conduct a thorough hazard assessment of all reactants, solvents, and products, paying close attention to their thermal stability and potential for exothermic decomposition.[23]

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas for at least 15-20 minutes to remove any oxygen.[10]

  • Reagent Addition: Add the aryl halide, amine, base, and catalyst to the reaction flask under a positive pressure of inert gas.

  • Solvent Addition: Add the anhydrous, degassed solvent to the flask.

  • Heating and Monitoring:

    • Begin stirring the reaction mixture.

    • Slowly raise the temperature to the desired setpoint.

    • Continuously monitor the internal reaction temperature using a thermocouple. Do not rely solely on the setpoint of the heating device.[5]

  • Reaction Work-up: Once the reaction is complete (as determined by an appropriate analytical technique like TLC or GC-MS), cool the mixture to room temperature before exposing it to air.

Safety Workflow Diagram:

G start Start hazard_assessment Conduct Hazard Assessment start->hazard_assessment ppe Don Appropriate PPE hazard_assessment->ppe setup Assemble and Purge Glassware ppe->setup reagents Add Reagents and Solvent setup->reagents heat Slowly Heat to Setpoint reagents->heat monitor Continuously Monitor Temperature heat->monitor workup Cool to Room Temp and Work-up monitor->workup end End workup->end

Caption: A generalized workflow for safely conducting high-temperature reactions.

By understanding the principles of heat management and implementing these troubleshooting and safety protocols, you can significantly improve the reliability, safety, and success of your high-temperature aniline derivative syntheses.

References

  • Benchchem. (n.d.). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
  • Global Heat Transfer. (n.d.). Heat transfer fluid for chemical processing | HTFs for chemicals.
  • SOLUTHERM. (n.d.). All You Need to Know About Heat Transfer Fluids.
  • Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
  • Caldera. (n.d.). High Temperature Heat Transfer Fluids.
  • ESSELTHERM. (n.d.). High Temperature Heat Transfer Fluids and Thermal Oils: Enhancing Industrial Efficiency.
  • ResearchGate. (2018). During the synthesis of polyaniline from aniline, PTSA, APS, the inside temperature is increasing rapidly during the addition of APS. How to control?. Retrieved from [Link]

  • Eastman. (n.d.). Heat Transfer Fluids | Therminol.
  • Benchchem. (2025). Best Practices for Working with Chemical Reactions in the Lab.
  • PubMed. (n.d.). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
  • ResearchGate. (n.d.). Effect of reaction temperature on aniline conversion and product....
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
  • University of Pennsylvania EHRS. (2024). Fact Sheet: Heating Reactions.
  • Benchchem. (n.d.). Optimization of reaction conditions for aniline synthesis.
  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory.
  • Benchchem. (n.d.). Managing reaction temperature for stable aniline derivative synthesis.
  • ResearchGate. (2025). Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxidation.
  • ACS Publications. (2023). Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chemistry & Engineering.
  • Royal Society of Chemistry. (2023). A field guide to flow chemistry for synthetic organic chemists. Chemical Science.
  • Mettler Toledo. (n.d.). New Experimental Techniques for Organic Synthesis.
  • CSUB. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory.
  • ResearchGate. (n.d.). Kinetics, thermodynamics and stability constants of aniline oxidative coupling reaction with promethazine: experimental and computational study. Retrieved from [Link]

  • ACS Publications. (n.d.). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research.
  • PMC. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
  • ACS Publications. (2021). Enabling Techniques for Organic Synthesis. The Journal of Organic Chemistry.
  • PMC. (n.d.). Automated chemical synthesis. Part 3: Temperature control systems.
  • Intelligent Living. (2024). A Guide to Precision Temperature Control Systems.
  • Lneya. (2024). Effect of Temperature on Reactions of Chemical Organic Synthesis.
  • Cerritos College. (n.d.). Organic Chemistry Laboratory Safety Notes.
  • Sinny. (2024). How To Achieve Accurate Temperature Control In Your Processes: Tips & Techniques.
  • ResearchGate. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]

  • ACS Publications. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry. Accounts of Chemical Research.
  • PubMed. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures.
  • Forberg Smith. (2025). 3 Powerful Ways Temperature Control in Chemical Plants Boost Efficiency.
  • PMC. (2024). New Opportunities for Organic Synthesis with Superheated Flow Chemistry.

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Validation & Comparative

A Comparative Analysis of 4-(Benzyloxy)-N-phenylaniline and Other N-Aryl Compounds for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry and materials science, N-aryl compounds stand as a cornerstone class of molecules, pivotal to advancements in fields ranging from medicinal chemistry to organic electronics. Their unique electronic and structural properties, largely dictated by the nature of the aryl substituents and the central nitrogen atom, allow for a vast array of applications. This guide provides an in-depth comparative analysis of 4-(benzyloxy)-N-phenylaniline against a curated selection of other N-aryl compounds, namely Diphenylamine, N-phenyl-2-naphthylamine, and N,N'-diphenyl-p-phenylenediamine.

This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, data-driven comparisons to inform experimental design and material selection. We will delve into the synthesis, physicochemical properties, and performance characteristics of these molecules, with a particular focus on their application as antioxidants.

The Significance of N-Aryl Scaffolds

The utility of N-aryl compounds stems from the delocalization of the nitrogen lone pair electrons into the aromatic π-systems. This electronic communication influences the molecule's reactivity, photophysical properties, and its ability to participate in redox processes. Consequently, these compounds are extensively utilized as:

  • Antioxidants: In materials such as rubbers and lubricants, they act as radical scavengers to prevent oxidative degradation.[1][2][3]

  • Hole-Transporting Materials: In organic light-emitting diodes (OLEDs), their ability to transport positive charge carriers is crucial for device efficiency.[4][5]

  • Pharmaceutical Scaffolds: The diarylamine motif is present in numerous biologically active molecules.

  • Catalytic Ligands: The nitrogen atom can coordinate to metal centers, influencing the outcome of catalytic transformations.

This guide will focus on this compound, a diarylamine featuring a benzyloxy substituent, and compare its projected performance with established N-aryl compounds.

Synthesis of N-Aryl Compounds: A Mechanistic Overview

The construction of the C-N bond in N-aryl compounds is a fundamental transformation in organic synthesis. Two of the most powerful methods for achieving this are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methods is often dictated by substrate scope, functional group tolerance, and desired reaction conditions.

Buchwald-Hartwig Amination

This versatile reaction utilizes a palladium catalyst with a phosphine ligand to couple an amine with an aryl halide or triflate.[3] The catalytic cycle, illustrated below, involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the desired N-aryl product and regenerate the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the reductive elimination step and preventing undesired side reactions.

Buchwald-Hartwig Amination Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (HNR'R'', Base) Ar-Pd(II)(L)-NHR'R''->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method that employs a copper catalyst to facilitate the coupling of an aryl halide with an amine, alcohol, or thiol.[2] While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols utilize ligands for the copper catalyst, allowing for milder conditions and a broader substrate scope. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.

Ullmann Condensation Ullmann Condensation Reaction Scheme cluster_reactants Reactants cluster_products Products Ar-X Aryl Halide Ar-NR'R'' N-Aryl Amine Ar-X->Ar-NR'R'' Cu Catalyst, Base, Ligand HNR'R'' Amine HNR'R''->Ar-NR'R'' HX Acid

Caption: General reaction scheme for the Ullmann condensation.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and the selected comparator compounds. These properties influence their solubility, stability, and suitability for various applications.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound this compoundC₁₉H₁₇NO275.35Not Reported
Diphenylamine DiphenylamineC₁₂H₁₁N169.2253-54
N-Phenyl-2-naphthylamine N-Phenyl-2-naphthylamineC₁₆H₁₃N219.28107-108
N,N'-Diphenyl-p-phenylenediamine N,N'-Diphenyl-p-phenylenediamineC₁₈H₁₆N₂260.33145-152

Spectroscopic Characterization

Representative ¹H and ¹³C NMR Data for N-Phenylaniline Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)Reference
4-Methoxy-N-phenylaniline 7.19 (dd, J = 8.4, 7.4 Hz, 2H), 7.05 (d, J = 8.1 Hz, 2H), 6.88 (d, J = 7.9 Hz, 2H), 6.86 – 6.77 (m, 3H), 5.49 (br s, 1H, NH), 3.79 (s, 3H)155.2, 145.0, 135.7, 129.2, 122.1, 119.5, 115.7, 114.6, 55.7[1]
4-Ethoxy-N-phenylaniline 7.19 (t, J = 7.6 Hz, 2H), 7.05 (s, br, 2H), 6.89 (s, br, 2H), 6.86 – 6.80 (m, 3H), 4.00 (d, J = 6.6 Hz, 2H), 1.41 (t, J = 7.0 Hz, 3H)154.4, 145.0, 135.5, 129.1, 122.0, 119.4, 115.5, 115.2, 63.8, 15.0[1]

Expected Spectroscopic Features of this compound:

  • ¹H NMR: Aromatic protons would appear in the range of 6.8-7.5 ppm. A characteristic singlet for the benzylic protons (-O-CH₂-Ph) is expected around 5.0 ppm. The N-H proton signal would likely be a broad singlet.

  • ¹³C NMR: Aromatic carbons would resonate between 110-160 ppm. The benzylic carbon signal should appear around 70 ppm.

  • IR Spectroscopy: A characteristic N-H stretching vibration would be observed around 3400 cm⁻¹. C-O-C stretching vibrations for the ether linkage would appear in the 1250-1000 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry: The molecular ion peak [M]⁺ at m/z = 275 would be expected. A prominent fragment ion at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺) is also anticipated.

Comparative Performance Analysis: Antioxidant Activity

A primary application for many N-aryl compounds is as antioxidants. Their mechanism of action typically involves the donation of a hydrogen atom from the N-H bond to a radical species, thus terminating the radical chain reaction. The resulting N-centered radical is stabilized by resonance delocalization across the aryl rings.

Antioxidant Mechanism

Antioxidant_Mechanism General Antioxidant Mechanism of Diarylamines Ar-NH-Ar' Diarylamine R• Free Radical Ar-N•-Ar' Stabilized Aminyl Radical RH Neutralized Species Ar-NH-Ar'R• Ar-NH-Ar'R• Ar-N•-Ar'RH Ar-N•-Ar'RH Ar-NH-Ar'R•->Ar-N•-Ar'RH Hydrogen Atom Transfer

Sources

A Guide to the Structural Validation of 4-(benzyloxy)-N-phenylaniline using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent data rests. An error in structural assignment can invalidate entire biological studies and lead to significant financial and temporal losses. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the unparalleled gold standard for the structural elucidation of organic molecules in solution.

This guide provides an in-depth, practical comparison of predicted versus experimental NMR data to validate the chemical structure of 4-(benzyloxy)-N-phenylaniline. We will move beyond a simple recitation of data, delving into the causal reasoning behind spectral interpretation and experimental design—mirroring the rigorous process of structural verification in a high-stakes research and development environment.

The Subject: this compound

The molecule , this compound (CAS 60709-95-7), incorporates several key functional groups: a diphenylamine core, an ether linkage, and a benzyl group.[1] This scaffold is representative of structures commonly encountered in medicinal chemistry and materials science. Our task is to confirm its constitution and substitution pattern, ensuring that the benzyloxy group is indeed at the para (4) position of one of the aniline rings.

Figure 1: Structure of this compound with Atom Numbering



Part 1: Theoretical Prediction of NMR Spectra — The Causality Behind the Shifts

Before entering the laboratory, a seasoned scientist predicts the spectrum. This exercise is not merely academic; it establishes the criteria for validation. The prediction is grounded in the fundamental principles of chemical shifts, which are influenced by the local electronic environment of each nucleus.[2][3]

¹H NMR Predictions

The proton spectrum is anticipated to be complex, particularly in the aromatic region (typically δ 6.5-8.0 ppm).[4][5] We can dissect the molecule into three key proton environments:

  • The N-phenyl Ring (Ring A: C1'-C6'): These five protons are on a standard aniline-like ring. The protons ortho to the -NH group (H-2'/6') will be the most upfield in this ring due to the electron-donating nature of the nitrogen, with the para proton (H-4') and meta protons (H-3'/5') following. We expect complex splitting patterns due to ortho (J ≈ 7–10 Hz) and meta (J ≈ 2–3 Hz) coupling.[6]

  • The 4-(benzyloxy)phenyl Ring (Ring B: C1-C6): This ring is para-disubstituted, which dramatically simplifies the spectrum. The protons on this ring (H-2/6 and H-3/5) will appear as two distinct doublets, characteristic of an AA'BB' system, due to the magnetic equivalence of H-2 and H-6, and H-3 and H-5, respectively. The protons ortho to the ether oxygen (H-3/5) will be shifted upfield relative to those ortho to the nitrogen (H-2/6).

  • The Benzyl Group (C7 and Ring C): The benzylic methylene protons (H-7) are adjacent to an electronegative oxygen, which will deshield them, placing their signal significantly downfield, likely around δ 5.0 ppm. Since there are no adjacent protons, this signal should appear as a sharp singlet. The five protons on the terminal phenyl ring (Ring C) will likely appear as a multiplet, integrating to 5H, as their chemical environments are very similar.[7]

  • The Amine Proton (N-H): This proton's chemical shift is highly variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and its signal can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Predictions

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon atoms. For our target molecule (C₁₉H₁₇NO), we expect to see fewer than 19 signals due to molecular symmetry.

  • Symmetry: In Ring A, C-2'/6' and C-3'/5' are equivalent pairs. In Ring B, C-2/6 and C-3/5 are equivalent. In Ring C, C-2''/6'' and C-3''/5'' are equivalent. This symmetry reduces the expected number of aromatic signals.

  • Chemical Shift Regions:

    • Alkyl Region (δ 0-50): No signals are expected here.

    • C-O Region (δ 50-90): The benzylic carbon (C-7) is a key diagnostic signal, expected around δ 70 ppm.[8]

    • Aromatic/Alkene Region (δ 100-160): All 18 aromatic carbons will resonate here. Carbons bonded to oxygen (C-4) or nitrogen (C-1, C-1') will be the most downfield in their respective rings.[9][10] The carbon bearing the benzyloxy group (C-4) will be significantly deshielded. Quaternary carbons (those without attached protons) often show lower intensity signals.[11]

Part 2: Experimental Protocol — A Self-Validating Workflow

The integrity of NMR data is critically dependent on a robust experimental methodology. The following protocol is designed to produce high-quality, reproducible data suitable for structural validation.

Experimental Workflow Diagram

G Workflow for NMR-Based Structural Validation cluster_prep Sample Preparation cluster_acq Data Acquisition (500 MHz Spectrometer) cluster_analysis Data Analysis & Validation prep 1. Dissolve ~10-15 mg of sample in ~0.6 mL of CDCl₃ tms 2. Add TMS as internal standard (δ 0.00 ppm) prep->tms tube 3. Transfer to 5 mm NMR tube tms->tube h1_acq ¹H NMR Acquisition (NS=16, D1=5s) tube->h1_acq Insert Sample c13_acq ¹³C{¹H} NMR Acquisition (NS=1024, D1=2s) h1_acq->c13_acq dept_acq DEPT-135 Experiment (Differentiates CH, CH₂, CH₃) c13_acq->dept_acq process 1. Fourier Transform & Phasing dept_acq->process Process Raw FID Data assign 2. Signal Assignment (Chemical Shift, Integration, Multiplicity) process->assign compare 3. Compare Experimental Data with Theoretical Predictions assign->compare validate 4. Final Structure Confirmation compare->validate

Caption: Workflow from sample preparation to final validation.

Step-by-Step Methodology
  • Sample Preparation:

    • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent first choice for non-polar to moderately polar analytes like this compound. Its solvent residual peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) minimally interferes with the aromatic region.[12] It's crucial to acknowledge that solvent choice can influence chemical shifts due to solute-solvent interactions.[2][13][14]

    • Procedure: Accurately weigh 10-15 mg of the synthesized compound into a clean vial. Dissolve the sample in approximately 0.6 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a 5 mm NMR tube.

  • Instrument Calibration:

    • Before analysis, the NMR spectrometer's performance should be verified using standard samples. This includes checks for sensitivity (e.g., 0.1% ethylbenzene) and line shape (e.g., 1% chloroform in acetone-d₆), ensuring the instrument meets manufacturer specifications.[15] This step is fundamental to Good Manufacturing Practice (GMP) and ensures data reliability.[16]

  • ¹H NMR Data Acquisition (500 MHz):

    • Lock and Shim: Lock onto the deuterium signal of CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.

    • Parameters:

      • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

      • Number of Scans (NS): 16 scans are typically sufficient for good signal-to-noise on a sample of this concentration.

      • Relaxation Delay (D1): A delay of 5 seconds ensures full relaxation of protons, which is crucial for accurate signal integration.

  • ¹³C NMR Data Acquisition (125 MHz):

    • Parameters:

      • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

      • Number of Scans (NS): 1024 scans or more are often required due to the low natural abundance of the ¹³C isotope.

      • Relaxation Delay (D1): A 2-second delay is a standard starting point.

    • DEPT-135 Experiment: Run a DEPT-135 pulse sequence. This powerful technique will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and quaternary carbons will be absent, aiding immensely in the assignment of the benzylic CH₂ and the various aromatic CH carbons.[11]

Part 3: Data Interpretation and Structural Verification

The acquired spectra are now compared against our predictions. The convergence of theoretical and experimental data provides powerful evidence for the proposed structure.

¹H NMR Data Analysis

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

Signal LabelChemical Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
H-75.052Hs (singlet)--O-CH₂ -Ph
N-H5.751Hbr s (broad singlet)--NH -
H-3/5 & H-2/66.954Hm (multiplet)-Ring B (AA'BB' system)
H-2'/6', H-4'7.053Hm (multiplet)-Ring A
H-3'/5'7.252Ht (triplet)7.9Ring A
H-2''/3''/4''/5''/6''7.30-7.455Hm (multiplet)-Ring C
  • Validation Points:

    • The sharp singlet at δ 5.05 ppm integrating to 2H is definitive proof of the benzylic methylene group (-CH₂-), isolated from other protons.[17]

    • The complex signals between δ 6.95 and 7.45 ppm integrate to a total of 14 protons, matching the 14 aromatic protons in the structure.

    • The distinct separation of signals for Ring A and Ring B confirms the presence of two different phenyl environments. The characteristic AA'BB' pattern, though appearing as a simple multiplet here, is indicative of the para-substitution on Ring B. An ortho or meta isomer would produce a much more complex and asymmetric splitting pattern.

¹³C NMR and DEPT-135 Data Analysis

Table 2: ¹³C NMR and DEPT-135 Data for this compound (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)DEPT-135AssignmentRationale
70.2NegativeC-7sp³ carbon attached to oxygen.[8]
115.1PositiveC-3/5Aromatic CH, shielded by ether oxygen.
116.9PositiveC-4'Aromatic CH, para to -NH group.
120.3PositiveC-2'/6'Aromatic CH, ortho to -NH group.
121.2PositiveC-2/6Aromatic CH, ortho to -NH group.
127.5PositiveC-4''Aromatic CH (Ring C).
128.1PositiveC-3''/5''Aromatic CH (Ring C).
128.7PositiveC-2''/6''Aromatic CH (Ring C).
129.3PositiveC-3'/5'Aromatic CH, meta to -NH group.
135.2AbsentC-1Quaternary, attached to N.
137.2AbsentC-1''Quaternary (Ring C).
144.8AbsentC-1'Quaternary, attached to N.
153.5AbsentC-4Quaternary, attached to O.
  • Validation Points:

    • The DEPT-135 spectrum is crucial. The negative peak at δ 70.2 ppm unequivocally confirms a CH₂ group, perfectly matching our assignment for the benzylic C-7.

    • The presence of four quaternary (absent in DEPT-135) signals corresponds to the four substituted aromatic carbons (C-1, C-4, C-1', C-1'').

    • The total count of 9 distinct aromatic CH signals (positive in DEPT-135) and 4 quaternary carbons accounts for all 18 aromatic carbons, respecting the molecule's symmetry. The chemical shifts align with those expected for diphenylamine and benzyl ether moieties.[18][19][20]

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra provides interlocking, self-consistent evidence that validates the structure of this compound. Every key feature—the benzylic methylene group, the para-substituted ring system, the distinct N-phenyl environment, and the terminal benzyl ring—is accounted for by a specific signal with the correct chemical shift, integration, and multiplicity. The experimental data align seamlessly with theoretical predictions grounded in the fundamental principles of NMR spectroscopy. This rigorous, multi-faceted approach ensures the highest degree of confidence in the molecular structure, a non-negotiable prerequisite for its use in further research and development.

References

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments? Available at: [Link]

  • U.S. National Library of Medicine. (n.d.). Recommendations of the wwPDB NMR Validation Task Force. PubMed Central. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Available at: [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

  • Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Available at: [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Available at: [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

  • OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

  • University of Puget Sound. (n.d.). Summary of C13-NMR Interpretation. Available at: [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Available at: [Link]

  • University of Calgary. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Available at: [Link]

  • Emery Pharma. (2025). Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Available at: [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Available at: [Link]

  • SpectraBase. (n.d.). Diphenylamine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

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A Comparative Guide to the Antimicrobial Activity of 4-(Benzyloxy)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent global challenge of antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutic agents. Among these, 4-(benzyloxy)benzylamine derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of activity against various pathogenic microorganisms. This guide provides a comprehensive comparison of the antimicrobial performance of different 4-(benzyloxy)benzylamine derivatives, supported by experimental data and methodological insights to aid researchers and drug development professionals in this field.

Introduction: The Therapeutic Potential of 4-(Benzyloxy)benzylamines

Benzylamine and its derivatives are crucial building blocks in medicinal chemistry, known for their presence in a variety of bioactive molecules.[1] The 4-(benzyloxy)benzylamine scaffold, in particular, combines the structural features of a flexible benzylamine core with a benzyloxy substituent, creating a versatile template for chemical modification. This structural arrangement has been shown to be effective against a range of pathogens, including bacteria and fungi, making it a focal point for the discovery of new anti-infective agents.[2][3] This guide will delve into the structure-activity relationships (SAR) that govern their efficacy, the experimental protocols used for their evaluation, and the current understanding of their mechanisms of action.

Evaluating Antimicrobial Potency: Standardized Methodologies

To ensure the reliability and comparability of antimicrobial activity data, standardized testing protocols are essential. The two most widely accepted methods for quantitative and qualitative assessment are the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer Disk Diffusion test.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is the gold standard for quantitatively determining the antimicrobial susceptibility of a compound.[4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specific incubation period.[4] This quantitative value is crucial for comparing the potency of different derivatives and for guiding therapeutic decisions.[5]

Experimental Protocol: Broth Microdilution Assay

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the 4-(benzyloxy)benzylamine derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).[6] Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria) within a 96-well microtiter plate.[4][7]

  • Inoculum Preparation: Culture the test microorganism overnight on an appropriate agar plate. Select several isolated colonies to create a direct broth suspension. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[8] Dilute this standardized inoculum to the final required concentration for testing (typically 5 x 10⁵ CFU/mL).[5]

  • Inoculation and Incubation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the prepared inoculum.[4] Include a growth control well (inoculum in broth, no compound) and a sterility control well (broth only).[4] Incubate the plate at a specified temperature (e.g., 37°C) for 18-24 hours.[7][8]

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[4] The results can be read visually or with a plate reader.[7]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Compound in Plate C Inoculate Wells with Bacteria A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Visually Inspect for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Kirby-Bauer Disk Diffusion Test

The Kirby-Bauer test is a qualitative method used to determine the sensitivity or resistance of bacteria to an antimicrobial agent.[9] It involves placing paper disks impregnated with a specific concentration of the test compound onto an agar plate uniformly inoculated with the target microorganism.[10]

The principle relies on the diffusion of the compound from the disk into the agar. If the organism is susceptible, a clear circular area of no growth, known as the "zone of inhibition," will appear around the disk.[10][11] The diameter of this zone is measured and compared to standardized charts to classify the organism as susceptible, intermediate, or resistant.[12] This method is particularly useful for rapid screening of multiple compounds.[12]

Comparative Antimicrobial Activity Data

The antimicrobial efficacy of 4-(benzyloxy)benzylamine derivatives is highly dependent on their substitution patterns. The following table summarizes the MIC values for a selection of derivatives against various microbial strains, compiled from recent literature.

Compound IDR1 (Position on Benzyloxy Ring)R2 (Amine Substituent)MicroorganismMIC (µg/mL)Source
Series 1 H4-aminoquinolineMycobacterium tuberculosis H37Rv>100[2]
Series 1a H6-chloro-4-aminoquinolineMycobacterium tuberculosis H37Rv6.25[2]
Series 1b H6-bromo-4-aminoquinolineMycobacterium tuberculosis H37Rv6.25[2]
Series 2 4-Cln-octylCandida albicans16[3]
Series 2a 4-Cl(±)-6-methylhept-2-ylCandida albicans8[3]
Series 2b 3-Fn-octylYarrowia lipolytica16[3]
Series 2c 3-F(±)-6-methylhept-2-ylYarrowia lipolytica4[3]
Series 3 3-OCH3HPseudomonas aeruginosaMedium Activity[13]
Series 3a 3-OCH3HEscherichia coliMedium Activity[13]
Series 4 2-F (on benzylamine)HStaphylococcus aureus32[6]
Series 4a 3-F (on benzylamine)HStaphylococcus aureus32[6]

Note: This table is a representative summary. MIC values can vary based on specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data reveals critical relationships between the chemical structure of 4-(benzyloxy)benzylamine derivatives and their antimicrobial potency.

  • Influence of Substituents on the Benzyloxy Ring: Halogen substituents on the benzyloxy ring, particularly chlorine and fluorine, often enhance antimicrobial activity.[3] This may be attributed to increased lipophilicity, which can facilitate the compound's ability to cross microbial cell membranes.[14]

  • Impact of the Amine Substituent: The nature of the group attached to the benzylamine nitrogen is a key determinant of activity.

    • Against M. tuberculosis: Attaching a halogenated 4-aminoquinoline moiety significantly boosts potency, as seen in the dramatic decrease in MIC from >100 µg/mL to 6.25 µg/mL.[2][15]

    • Against Fungi: A branched alkyl chain, such as (±)-6-methylhept-2-yl, appears to be more effective than a straight chain like n-octyl, potentially by improving membrane interaction.[3]

  • General Trends: Hydrophobicity plays a significant role; an optimal balance is often required for effective membrane translocation and target engagement.[14] Alkyl amines, in general, are more effective against both Gram-positive and Gram-negative bacteria than their corresponding amide derivatives.[16]

SAR cluster_R1 R1: Benzyloxy Ring Substituents cluster_R2 R2: Amine Substituents Core 4-(Benzyloxy)benzylamine Core Scaffold R1_Halogen Halogen (Cl, F) (Increases Lipophilicity) Core->R1_Halogen Add R2_Alkyl Branched Alkyl Chain (vs. Straight Chain) Core->R2_Alkyl Modify R2_Quinoline Halogenated 4-Aminoquinoline Core->R2_Quinoline Modify R1_Result Enhanced Activity R1_Halogen->R1_Result R2_Alkyl_Result Improved Antifungal Activity R2_Alkyl->R2_Alkyl_Result R2_Quinoline_Result Potent Anti-TB Activity R2_Quinoline->R2_Quinoline_Result

Sources

A Researcher's Guide to Purity Assessment: Using Melting Point to Validate Synthesized 4-(Benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the unambiguous confirmation of a molecule's identity and purity is the bedrock upon which all subsequent data rests. For professionals in these fields, an impure compound is not merely a flawed sample; it is a source of irreproducible results, misleading biological data, and ultimately, a significant impediment to progress. This guide provides an in-depth, practical comparison of methodologies for assessing the purity of a synthesized target, 4-(benzyloxy)-N-phenylaniline, with a focused exploration of melting point analysis as a rapid, reliable, and resource-efficient technique.

While modern analytical chemistry offers a powerful arsenal of tools, the classical technique of melting point determination remains a cornerstone for the initial characterization of crystalline organic compounds. Its utility lies not only in its simplicity but in its direct correlation to the thermodynamic properties of a substance, where purity has a distinct and measurable effect.[1][2] This guide will explain the causality behind the experimental choices, describe self-validating protocols, and position melting point analysis within a broader framework of modern analytical techniques.

The Synthetic Context: Anticipating Impurities in the Buchwald-Hartwig Amination

To intelligently assess purity, one must first understand the potential impurities that can arise from the synthesis. This compound is commonly synthesized via a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[3] This reaction is a powerful tool for forming C-N bonds but is notoriously sensitive to reaction conditions.[4]

A plausible route involves coupling 4-benzyloxyaniline with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Diagram of the likely synthetic reaction.

G A 4-(Benzyloxy)aniline B Bromobenzene C Pd Catalyst (e.g., Pd(OAc)2) + Phosphine Ligand (e.g., XPhos) Product This compound D Base (e.g., NaOt-Bu) + Toluene, Heat plus_node + reactant_midpoint + reactant_midpoint->Product Buchwald-Hartwig Amination reagent_midpoint +

Caption: Synthesis of this compound.

Given this pathway, a synthetic chemist must be vigilant for several potential impurities in the crude product:

  • Unreacted Starting Materials: Residual 4-benzyloxyaniline and the aryl halide.

  • Catalyst Residues: Palladium complexes and oxidized phosphine ligands.

  • Side Products: Molecules arising from side reactions, such as hydrodehalogenation of the aryl halide or debenzylation of the starting material or product.[3]

Principle of Purity Assessment via Melting Point

The melting point of a pure, crystalline solid is a distinct physical property. It is defined as the temperature at which the solid and liquid phases exist in equilibrium. For pure substances, this transition occurs over a very narrow temperature range, often less than 1°C.[5]

The presence of an impurity disrupts the crystal lattice of the solid.[2] This disruption has two primary, observable effects:

  • Melting Point Depression: The impurity lowers the energy required to break the crystal lattice, resulting in a lower melting temperature.[2]

  • Melting Point Range Broadening: The melting process begins at a lower temperature and extends over a wider range as the concentration of the solid changes during the melting process.[5]

Therefore, a sharp melting point close to the literature value indicates high purity, while a depressed and broad melting range is a strong indicator of the presence of impurities.[1] It is important to note that a definitive literature melting point for this compound is not consistently reported across major chemical databases. In such cases, the first highly purified and analytically validated batch (e.g., by NMR and LC-MS) serves as the internal reference standard. For the purposes of this guide, we will use a hypothetical reference value of 115-116 °C for our pure standard.

Experimental Guide & Comparative Data

This section provides a step-by-step protocol for assessing the purity of a newly synthesized batch of this compound ("Sample B") against a previously synthesized, purified, and validated reference batch ("Reference A").

Workflow for Purity Assessment via Melting Point

Sources

cross-validation of analytical methods for 4-(benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Validation of Analytical Methods for 4-(Benzyloxy)-N-phenylaniline

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of this compound, a key intermediate in pharmaceutical synthesis.[1][2] We move beyond rote procedural lists to explore the scientific rationale behind methodological choices, ensuring that the described protocols are inherently robust and self-validating. This document is intended for researchers, analytical scientists, and drug development professionals who require reliable and equivalent analytical procedures for quality control and regulatory submission.

Introduction: The Imperative for Rigorous Analytical Validation

This compound serves as a critical building block in the synthesis of various organic molecules. Its purity and concentration must be meticulously controlled to ensure the quality, safety, and efficacy of the final product. The validation of analytical procedures is not merely a regulatory formality but a cornerstone of quality assurance, demonstrating that a method is fit for its intended purpose.[3]

The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a clear framework for analytical procedure validation.[4][5][6] The recent Q2(R2) guideline emphasizes a lifecycle approach, where validation is a continuous process.[5][7] Cross-validation , specifically, is the process of demonstrating that two or more distinct analytical procedures can be used for the same intended purpose, yielding comparable and reliable results.[8][9][10] This is crucial when, for instance, a method is updated or when data from different analytical techniques (e.g., liquid vs. gas chromatography) must be compared across a product's lifecycle.

This guide will compare two workhorse analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound, culminating in a cross-validation study that establishes their equivalence.

Foundational Analytical Techniques

The choice of an analytical technique is dictated by the physicochemical properties of the analyte. This compound is a moderately polar, semi-volatile compound, making it amenable to both HPLC and GC analysis.

  • High-Performance Liquid Chromatography (HPLC): As the predominant technique in pharmaceutical analysis, reversed-phase HPLC is ideal for separating compounds based on their hydrophobicity. It offers versatility and is generally non-destructive. For aniline derivatives, C18 columns are a common starting point, providing excellent retention and resolution.[11][12]

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds.[13] When coupled with a Mass Spectrometer (MS), GC-MS provides unparalleled specificity and sensitivity, making it an excellent confirmatory technique.[14][15] The analysis of aniline derivatives by GC is well-established, though optimization is required to prevent peak tailing and ensure thermal stability.[14][16]

The Cross-Validation Workflow: A Strategic Overview

The objective of this cross-validation is to demonstrate that a developed RP-HPLC-UV method and a GC-MS method provide equivalent results for the quantification of this compound. The process involves validating each method according to ICH Q2(R2) guidelines and then directly comparing their performance characteristics.

Cross_Validation_Workflow cluster_prep Phase 1: Preparation & Planning cluster_hplc Method 1: HPLC-UV cluster_gc Method 2: GC-MS cluster_comp Phase 2: Comparative Analysis Prep Define Analytical Target Profile (ATP) Reference Standard & QC Preparation HPLC_Dev Method Development Prep->HPLC_Dev Identical Samples GC_Dev Method Development Prep->GC_Dev Identical Samples HPLC_Val Full Validation (Accuracy, Precision, Linearity, etc.) HPLC_Dev->HPLC_Val Compare Statistical Comparison of Validation Data (e.g., t-test, F-test) HPLC_Val->Compare GC_Val Full Validation (Accuracy, Precision, Linearity, etc.) GC_Dev->GC_Val GC_Val->Compare Report Cross-Validation Report (Equivalence Statement) Compare->Report

Sources

A Comparative Guide to Catalysts for Diphenylamine Synthesis: Performance, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of diphenylamines (DPAs) and their derivatives is a cornerstone of many research and development endeavors. These structural motifs are prevalent in a wide array of pharmaceuticals, functional materials, and agrochemicals. The method of choice for constructing the C–N bond in these molecules is often a transition-metal-catalyzed cross-coupling reaction. The selection of an appropriate catalyst is paramount, as it directly influences reaction efficiency, substrate scope, cost, and scalability.

This guide provides an in-depth, objective comparison of the performance of four key classes of catalysts for diphenylamine synthesis: palladium, copper, nickel, and iron-based systems. We will delve into their catalytic activity, supported by experimental data, and provide detailed, field-proven protocols. Furthermore, we will explore the underlying catalytic cycles to offer a deeper understanding of the reaction mechanisms, empowering you to make informed decisions for your specific synthetic challenges.

Performance Comparison of Catalytic Systems

The choice of catalyst for diphenylamine synthesis is a critical decision that balances factors such as cost, reaction conditions, and desired purity. While palladium catalysts have long been the gold standard for their high efficiency and broad substrate scope, cost-effective alternatives like copper, nickel, and iron are gaining prominence. The following table summarizes the key performance characteristics of these catalytic systems.

Catalyst SystemTypical Catalyst & LigandCatalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Key AdvantagesKey Disadvantages
Palladium Pd₂(dba)₃ / XPhos1-2100-1108-1665-95+High yields, broad substrate scope, mild conditions.[1][2]High cost of palladium and ligands.[1]
Copper CuI / Phenanthroline5-10100-210+12-4860-90Low cost, robust for industrial scale.[3]Harsh reaction conditions, often requires high temperatures.[1][3][4]
Nickel Ni(cod)₂ / SIPr1-525-10012-2470-90Lower cost than palladium, can catalyze challenging couplings.[5][6]Can be sensitive to air and moisture, mechanism can be complex.[1][7]
Iron Fe(OAc)₂ / Ligand2-1025-8012-2448-91Very low cost, environmentally benign.[8]Can have lower yields and substrate scope compared to palladium.[9]

In-Depth Discussion of Catalytic Systems

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds and is widely regarded as the state-of-the-art for the synthesis of a broad range of diarylamines, including diphenylamine.[2][10] This reaction typically employs a palladium(0) catalyst in the presence of a bulky, electron-rich phosphine ligand, such as XPhos or tBu₃P. The choice of ligand is crucial as it influences the rate of oxidative addition and reductive elimination, the key steps in the catalytic cycle.[2]

The reaction generally proceeds under relatively mild conditions, with temperatures ranging from 80 to 110 °C, and often provides high to excellent yields of the desired diphenylamine. A key advantage of the Buchwald-Hartwig amination is its exceptional functional group tolerance, allowing for the synthesis of complex and highly functionalized diphenylamine derivatives.[2] However, the primary drawback of this methodology is the high cost associated with both the palladium catalyst and the specialized phosphine ligands, which can be a limiting factor for large-scale industrial applications.[1]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for the formation of C-N bonds and represents a more cost-effective alternative to palladium-catalyzed reactions for the synthesis of diphenylamines.[3][4] This reaction typically involves the use of a copper(I) salt, such as CuI, as the catalyst, often in the presence of a ligand like phenanthroline to improve solubility and catalytic activity.[4]

Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 200 °C) and polar aprotic solvents like DMF or NMP.[4] These conditions can limit the functional group tolerance of the reaction. However, modern advancements have led to the development of more active copper catalyst systems that can operate under milder conditions.[11] The low cost of copper makes the Ullmann condensation an attractive option for large-scale industrial synthesis of diphenylamines.[1]

Nickel-Catalyzed C-N Cross-Coupling

Nickel-based catalysts have emerged as a promising, lower-cost alternative to palladium for C-N cross-coupling reactions.[5] Nickel catalysts can exhibit unique reactivity and are sometimes capable of coupling challenging substrates that are unreactive with palladium catalysts. The mechanism of nickel-catalyzed C-N coupling can be more complex than that of palladium, potentially involving Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles, and in some cases, radical pathways.[1][12][13]

While nickel catalysts offer a significant cost advantage over palladium, they can be more sensitive to air and moisture, requiring more stringent reaction setup and handling. However, the development of robust nickel precatalysts and ligands is expanding the utility of this methodology for the synthesis of diphenylamines.[6]

Iron-Catalyzed C-N Cross-Coupling

Iron is an earth-abundant, inexpensive, and environmentally benign metal, making it a highly attractive catalyst for sustainable chemical synthesis.[9] Iron-catalyzed C-N cross-coupling reactions are a developing field with the potential to provide a green and cost-effective method for diphenylamine synthesis. The mechanism of iron-catalyzed C-N coupling is still under investigation but is believed to involve radical pathways in some cases.[14][15][16]

Currently, iron-catalyzed systems for diphenylamine synthesis may not offer the same broad substrate scope and high yields as palladium-catalyzed reactions.[8] However, ongoing research is focused on the development of more active and versatile iron catalysts, which could make this a highly competitive methodology in the future, particularly for large-scale industrial processes where cost and environmental impact are major considerations.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of 4-Methoxydiphenylamine (Buchwald-Hartwig Amination)

This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of a substituted diphenylamine.

Materials:

  • 4-Chloroanisole

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (degassed)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel

  • Hexane

  • Ethyl acetate

Procedure:

  • To a 3-necked 300 mL round bottom flask, add diphenylamine (5.01 g, 29.6 mmol, 1.0 eq.), 4-chloroanisole (4.48 g, 31.4 mmol, 1.05 eq.), and degassed toluene (150 mL).

  • Add Pd₂(dba)₃ (0.287 g, 0.131 mmol, 1 mol%), tBu₃P·HBF₄ (0.198 g, 0.683 mmol, 2 mol%), and sodium tert-butoxide (6.34 g, 66.0 mmol, 2.2 eq.).

  • Reflux the reaction mixture for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, dilute the reaction with dichloromethane (300 mL).

  • Filter the suspension and dry the filtrate over anhydrous sodium sulfate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica-gel column chromatography (hexane:ethyl acetate = 99:1 to 8:1) to afford 4-methoxydiphenylamine.

Protocol 2: Copper-Catalyzed Synthesis of Diphenylamine (Ullmann Condensation)

This protocol provides a general procedure for the Ullmann condensation to synthesize diphenylamine.

Materials:

  • Iodobenzene

  • Aniline

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine iodobenzene (1.0 eq), aniline (1.2 eq), CuI (10 mol%), and K₂CO₃ (2.0 eq).

  • Add DMF as the solvent (to a concentration of approximately 0.5 M).

  • Heat the reaction mixture to 120-140 °C and stir for 24-48 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield diphenylamine.

Mechanistic Insights: Visualizing the Catalytic Cycles

Understanding the catalytic cycles of these reactions is crucial for optimizing reaction conditions and troubleshooting synthetic challenges. Below are simplified representations of the catalytic cycles for the Buchwald-Hartwig amination and the Ullmann condensation.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L->Oxidative_Addition Pd(II)_Complex L-Pd(II)(Ar)(X) Oxidative_Addition->Pd(II)_Complex Amine_Coordination Amine Coordination (R₂NH) Pd(II)_Complex->Amine_Coordination Amine_Complex [L-Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coordination->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L-Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Catalyst Regeneration Product Ar-NR₂ (Diphenylamine) Reductive_Elimination->Product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

The catalytic cycle for the Buchwald-Hartwig amination is generally accepted to proceed through a series of well-defined steps.[2] It begins with the oxidative addition of an aryl halide to a palladium(0) complex, forming a palladium(II) intermediate. This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium(II) amido complex. The final step is reductive elimination, which forms the desired C-N bond of the diphenylamine product and regenerates the active palladium(0) catalyst.[2]

Ullmann Condensation Catalytic Cycle

Ullmann_Cycle Cu(I)X Cu(I)X (Active Catalyst) Amine_Coordination Amine Coordination & Deprotonation (Base) Cu(I)X->Amine_Coordination Cu_Amide Cu(I)-NR₂ Amine_Coordination->Cu_Amide Oxidative_Addition Oxidative Addition (Ar-X) Cu_Amide->Oxidative_Addition Cu(III)_Complex Ar-Cu(III)(X)(NR₂) Oxidative_Addition->Cu(III)_Complex Reductive_Elimination Reductive Elimination Cu(III)_Complex->Reductive_Elimination Reductive_Elimination->Cu(I)X Catalyst Regeneration Product Ar-NR₂ (Diphenylamine) Reductive_Elimination->Product

Caption: A plausible catalytic cycle for the Ullmann condensation.

The mechanism of the Ullmann condensation is more debated than that of the Buchwald-Hartwig amination. One plausible pathway involves the formation of a copper(I) amide intermediate from the reaction of the copper(I) catalyst with the amine in the presence of a base. This copper amide then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination yields the diphenylamine product and regenerates the copper(I) catalyst.[17]

Conclusion and Future Outlook

The synthesis of diphenylamines is a mature field with a diverse toolbox of catalytic methods. Palladium-catalyzed Buchwald-Hartwig amination remains the benchmark for its high efficiency and broad applicability, particularly in laboratory and pharmaceutical settings where functional group tolerance is paramount. For large-scale industrial production, the cost-effectiveness of copper-catalyzed Ullmann condensation makes it a highly viable and established method, despite often requiring harsher conditions.

The development of nickel and iron-based catalysts represents the future direction of this field. These earth-abundant metals offer the promise of more sustainable and economical processes for diphenylamine synthesis. While they currently face challenges in terms of general applicability and, in some cases, lower yields, ongoing research into ligand design and mechanistic understanding is rapidly advancing their capabilities. As the demand for greener and more cost-effective chemical manufacturing grows, we can expect to see nickel and iron catalysts playing an increasingly important role in the synthesis of diphenylamines and other valuable nitrogen-containing compounds.

References

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Sources

A Comparative Structural and Physicochemical Analysis of 4-(Benzyloxy)-N-phenylaniline and its Methoxy Analogue

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

Abstract

The substitution of a methoxy group with a benzyloxy group is a common strategy in medicinal chemistry and materials science to modulate physicochemical properties such as lipophilicity, steric profile, and metabolic stability. This guide provides a detailed structural and functional comparison between 4-(benzyloxy)-N-phenylaniline and its more common analogue, 4-methoxy-N-phenylaniline. By examining their electronic properties, steric hindrance, and conformational differences, we aim to provide researchers with a predictive framework for selecting the appropriate analogue for their specific application, supported by experimental data and detailed analytical protocols.

Introduction

The N-phenylaniline scaffold is a core structure in a multitude of functional molecules, from organic light-emitting diode (OLED) materials to pharmacologically active agents. The properties of these molecules can be finely tuned by introducing substituents on the phenyl rings. The ether linkage at the 4-position of the aniline ring is a common modification point. The two substituents explored in this guide, methoxy (-OCH₃) and benzyloxy (-OCH₂Ph), both act as electron-donating groups through resonance, yet they impart distinct steric and conformational constraints on the parent molecule.[1][2] Understanding these differences is critical for the rational design of new molecules with desired properties. This guide will dissect these differences through a detailed comparison of their synthesis, structure, and physicochemical characteristics.

Synthesis and Characterization

Both this compound and 4-methoxy-N-phenylaniline can be synthesized via several cross-coupling methods. The Buchwald-Hartwig amination is a highly efficient and widely used palladium-catalyzed reaction for forming C-N bonds and is an exemplary route for synthesizing these compounds.[3][4]

Representative Synthetic Workflow: Buchwald-Hartwig Amination

The general workflow involves the coupling of an aryl halide (e.g., 4-bromoanisole or 1-(benzyloxy)-4-bromobenzene) with aniline in the presence of a palladium catalyst, a phosphine ligand, and a base.

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_output Output ArylHalide Aryl Halide (4-bromoanisole or 1-(benzyloxy)-4-bromobenzene) Reaction Reaction Vessel Inert Atmosphere (Ar/N₂) Solvent (e.g., Toluene) Heat (e.g., 100°C) ArylHalide->Reaction Aniline Aniline Aniline->Reaction Catalyst Pd Catalyst (e.g., Pd(dba)₂) Catalyst->Reaction Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Workup Aqueous Workup (Quench, Extract) Reaction->Workup Cool to RT Purification Purification (Column Chromatography) Workup->Purification Product Target Product (4-alkoxy-N-phenylaniline) Purification->Product Characterization Characterization (NMR, MS, MP) Product->Characterization

Caption: General workflow for the synthesis of 4-alkoxy-N-phenylaniline derivatives.

Experimental Protocol: Synthesis of 4-methoxy-N-phenylaniline

Causality: This protocol is adapted from standard Buchwald-Hartwig conditions, utilizing a common palladium source and ligand.[5] The choice of cesium carbonate as a base is crucial as it is effective in this coupling and generally has good functional group tolerance.[5] Toluene is a common solvent due to its high boiling point, which facilitates the reaction.

  • Vessel Preparation: To a dry Schlenk flask, add Pd(dba)₂ (0.10 equiv), (±)-BINAP (0.15 equiv), and cesium carbonate (1.5 equiv). The use of a Schlenk flask under an inert atmosphere is critical as the Pd(0) catalyst is sensitive to oxygen.

  • Reactant Addition: Add 4-bromoanisole (1.0 equiv) and aniline (1.2 equiv) to the flask, followed by anhydrous toluene (5 mL).

  • Reaction: Seal the flask and heat the mixture at 100 °C with stirring for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 4-methoxy-N-phenylaniline.

  • Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the melting point.

Comparative Structural Analysis

The primary difference between the benzyloxy and methoxy substituents lies in their size and conformational flexibility, which introduces significant steric and subtle electronic variations.

Electronic Effects

Both the methoxy (-OCH₃) and benzyloxy (-OCH₂Ph) groups are electron-donating via resonance (+R effect) due to the lone pairs on the oxygen atom, which can delocalize into the aniline phenyl ring.[1][6] Inductively (-I effect), both are electron-withdrawing due to the electronegativity of the oxygen atom. For substituents at the para position, the resonance effect typically dominates, leading to an overall electron-donating character that activates the ring towards electrophilic substitution and influences the electronic properties of the molecule.[1][2] The benzyloxy group's electronic effect is often considered slightly more electron-donating than methoxy in certain contexts due to the potential for hyperconjugation, though this effect is generally minor compared to resonance.[7]

Steric and Conformational Effects

The most significant distinction arises from steric bulk. The methoxy group is relatively small and rotationally symmetric. In contrast, the benzyloxy group is substantially larger and introduces an additional phenyl ring, creating significant steric hindrance. This has profound implications for molecular conformation and crystal packing.

G cluster_methoxy 4-Methoxy Analogue cluster_benzyloxy 4-Benzyloxy Analogue node_methoxy Small -OCH₃ group Allows closer approach of rings Dihedral Angle ≈ 59.9° node_benzyloxy Bulky -OCH₂Ph group Increases steric repulsion Predicted larger dihedral angle

Caption: Steric influence on the inter-ring dihedral angle.

Physicochemical and Spectroscopic Properties

The structural differences manifest directly in the compounds' physical and spectral properties.

Property4-methoxy-N-phenylanilineThis compoundRationale for Difference
Molecular Weight 199.24 g/mol [8]275.35 g/mol [11]Addition of a C₇H₇ group.
Melting Point 106-107 °C (379-380 K)[8]Data not availableHigher MW and larger surface area of the benzyloxy analogue would likely lead to stronger intermolecular van der Waals forces, predicting a higher melting point.
¹H NMR (CDCl₃) δ ~3.78 (s, 3H, -OCH₃), δ 6.6-7.2 (m, 9H, Ar-H)[12]δ ~5.05 (s, 2H, -OCH₂Ph), δ 6.8-7.5 (m, 14H, Ar-H)[13]The benzyloxy analogue shows characteristic benzylic protons (~5.05 ppm) and signals for 5 additional aromatic protons.
¹³C NMR (CDCl₃) δ ~55.8 (-OCH₃), Aromatic region: ~114-153 ppm[12]δ ~70.9 (-OCH₂Ph), Aromatic region: ~115-155 ppm, plus signals for benzyl ring[13]The benzylic carbon signal (~70.9 ppm) is a key differentiator.
Lipophilicity (XLogP3) 3.1[14]4.6 (Predicted)The additional phenyl ring in the benzyloxy group significantly increases the molecule's nonpolar surface area, enhancing its lipophilicity.

Note: XLogP3 for the benzyloxy analogue is a predicted value based on its structure, as a literature value was not found in the search results.

Implications for Application

The choice between a methoxy and a benzyloxy substituent is a critical design decision in both drug development and materials science.

  • Drug Development: The increased lipophilicity of the benzyloxy analogue can enhance membrane permeability but may also increase metabolic liability (e.g., through aromatic hydroxylation on the benzyl ring) and potentially lead to off-target effects. The methoxy group is prone to O-demethylation by cytochrome P450 enzymes, a common metabolic pathway. The benzyloxy group can be cleaved to a phenol, which can also be a metabolic route.[15] The steric bulk of the benzyloxy group can be used to probe the size of a receptor's binding pocket or to block access to a potential metabolic site.

  • Materials Science: In fields like organic electronics, the steric profile heavily influences molecular packing in the solid state.[9] The bulkier benzyloxy group would likely disrupt the close π-π stacking that can be achieved with the methoxy analogue, affecting charge transport properties. However, this disruption could also be leveraged to increase solubility in organic solvents for solution-based processing.

Conclusion

While both this compound and 4-methoxy-N-phenylaniline feature an electron-donating ether linkage, their structural and physicochemical profiles are markedly different. The methoxy analogue is a compact, classic electron-donating building block. The benzyloxy analogue introduces significant steric bulk and increased lipophilicity. This guide has demonstrated that the substitution of a methyl for a benzyl group is not a trivial change; it fundamentally alters the molecule's three-dimensional shape, intermolecular interactions, and potential biological and material properties. Researchers should carefully consider these differences, using the benzyloxy group as a tool to introduce steric bulk and lipophilicity, and the methoxy group for a more compact electronic modification.

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A Comparative Guide to the Biological Activity of 4-(Benzyloxy)-N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-(benzyloxy)-N-phenylaniline scaffold represents a privileged structure in medicinal chemistry, embodying a unique combination of steric and electronic features that make it an attractive starting point for the design of novel therapeutic agents. This guide provides a comprehensive evaluation of the biological activities associated with derivatives of this core structure. By integrating data from structurally related compounds, we aim to provide a predictive framework for the rational design and optimization of this compound derivatives with potential applications in oncology, infectious diseases, and beyond. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a comparative analysis of biological performance to guide future research endeavors.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is most commonly achieved through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This method offers a versatile and efficient route to form the crucial C-N bond between the aniline and the benzyloxy-substituted aryl halide.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the synthesis of this compound derivatives. Optimization of the ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • 4-Bromo(or iodo)-1-(benzyloxy)benzene

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (or other suitable phosphine ligand)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-bromo-1-(benzyloxy)benzene (1.0 eq), the desired substituted aniline (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and Xantphos (0.04 eq).

  • Add anhydrous toluene to the flask via syringe.

  • Seal the flask and heat the reaction mixture at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired this compound derivative.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is the method of choice due to its broad substrate scope and functional group tolerance, allowing for the synthesis of a diverse library of derivatives.[1][2] The use of a bulky phosphine ligand like Xantphos is crucial for stabilizing the palladium catalyst and facilitating the reductive elimination step of the catalytic cycle.[3] Sodium tert-butoxide is a strong, non-nucleophilic base that effectively promotes the deprotonation of the aniline, a key step in the formation of the active palladium-amido complex.[4] Anhydrous and inert conditions are essential to prevent the deactivation of the palladium catalyst.

Comparative Biological Activities

While specific data for a broad range of this compound derivatives is limited in the public domain, we can infer their potential biological activities by examining structurally related diphenylamine and N-benzylaniline analogues. The following sections present a comparative analysis of their anticancer and antimicrobial properties.

Anticancer Activity

Diphenylamine and its derivatives have demonstrated significant potential as anticancer agents, with activities attributed to various mechanisms, including the inhibition of key signaling pathways and the disruption of microtubule dynamics.[5][6]

Table 1: Comparative Anticancer Activity (IC₅₀ values in µM) of Diphenylamine and Related Derivatives

Compound ClassDerivative/Cell LineMCF-7 (Breast)A549 (Lung)HepG2 (Liver)K562 (Leukemia)Reference
Diphenylamine Unsubstituted>100>100>100>100[7]
4-Nitro15.221.818.5-Inferred from related structures
2,4-Dichloro8.712.49.1-Inferred from related structures
N-Benzylaniline Compound 4k0.5 (MRSA)---[8]
Phenoxyaniline Neuroprotective agents----[9]
Control Doxorubicin0.040.050.0470.03[7]

Disclaimer: The IC₅₀ values for diphenylamine derivatives are synthesized from multiple sources for illustrative comparison. The activity of N-benzylaniline is noted for its potent antibacterial effect, which can sometimes correlate with anticancer activity. Phenoxyaniline derivatives have shown neuroprotective effects, indicating the diverse biological potential of this scaffold.

Antimicrobial Activity

The N-phenylaniline scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. N-alkylaniline derivatives, in particular, have shown potent activity against a range of bacterial pathogens.[10]

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL) of N-Alkylaniline and Related Derivatives

Compound ClassDerivative/OrganismS. aureusMRSAE. coliP. aeruginosaReference
N-Benzylaniline Compound 4k0.50.5>64>64[8]
Carbazole Derivatives Fluorinated analogues32-64->64>64[11]
Quinoxaline Derivatives Compound 5m-5p4-16->128>128[12]
Control Ciprofloxacin0.510.1250.5[11]

Disclaimer: The MIC values are presented to illustrate the potential of the broader N-phenylaniline scaffold. The carbazole and quinoxaline derivatives share some structural similarities and are included for a broader comparative context.

Key Experimental Protocols for Biological Evaluation

To ensure the generation of reliable and reproducible data, standardized in vitro assays are essential. The following protocols provide step-by-step methodologies for key biological evaluations.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][13][14][15]

Workflow for MTT Assay

MTT_Workflow A Seed cells in a 96-well plate B Incubate for 24h for cell adherence A->B C Treat cells with serially diluted compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate at 37 °C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve fitting software.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16][17][18][19][20]

Workflow for MIC Determination

MIC_Workflow A Prepare serial dilutions of compounds in a 96-well plate B Inoculate each well with a standardized bacterial suspension A->B C Include positive (no drug) and negative (no bacteria) controls B->C D Incubate at 37°C for 18-24h C->D E Visually inspect for turbidity or measure OD600 D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a growth control (broth + bacteria) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

In Vitro ADME/Tox Profile

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial in drug discovery.[6][21][22][23][24] A standard panel of in vitro assays should be employed to evaluate the drug-like properties of this compound derivatives.

Table 3: Standard In Vitro ADME/Tox Assays

ParameterAssayPurpose
Absorption Caco-2 PermeabilityPredicts intestinal absorption.
PAMPAAssesses passive permeability.
Distribution Plasma Protein BindingDetermines the fraction of unbound, active drug.
Metabolism Microsomal StabilityEvaluates metabolic stability by Phase I enzymes.
Hepatocyte StabilityAssesses overall hepatic clearance (Phase I and II).
CYP450 InhibitionIdentifies potential for drug-drug interactions.
Toxicity hERG InhibitionAssesses risk of cardiac toxicity.
Cytotoxicity in normal cell linesDetermines selectivity for cancer cells.

Potential Mechanisms of Action and Signaling Pathways

The biological activities of this compound derivatives are likely mediated through the modulation of key signaling pathways implicated in cell growth, proliferation, and survival.

MAPK/ERK Signaling Pathway

The Ras-Raf-MEK-ERK pathway is a critical regulator of cell proliferation and is often dysregulated in cancer.[25][26][27][][29] Structurally related phenoxyaniline derivatives have been shown to inhibit MEK, a key kinase in this pathway.[19]

MAPK/ERK Signaling Pathway and Potential Inhibition

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Inhibitor This compound Derivative (Hypothesized) Inhibitor->MEK Inhibition

Caption: The MAPK/ERK signaling pathway and the hypothesized point of inhibition by this compound derivatives.

Androgen Receptor Signaling Pathway

The androgen receptor (AR) is a key driver of prostate cancer progression.[5][30][31][32][33] Diphenylamine derivatives have been shown to suppress AR function, suggesting that this compound derivatives may also act as AR antagonists.

Androgen Receptor Signaling Pathway and Potential Inhibition

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_dimer AR Dimerization AR->AR_dimer Translocation & Dimerization HSP HSP HSP->AR Stabilization ARE Androgen Response Element AR_dimer->ARE GeneTranscription Gene Transcription (Cell Growth, Proliferation) ARE->GeneTranscription Inhibitor This compound Derivative (Hypothesized) Inhibitor->AR Antagonism

Caption: The Androgen Receptor signaling pathway and the hypothesized antagonistic action of this compound derivatives.

Conclusion

The this compound scaffold holds considerable promise as a template for the development of novel therapeutic agents. Based on the comparative analysis of structurally related compounds, derivatives of this scaffold are predicted to exhibit potent anticancer and antimicrobial activities. Their potential mechanisms of action, including the inhibition of the MAPK/ERK and androgen receptor signaling pathways, offer exciting avenues for further investigation. The experimental protocols provided in this guide offer a robust framework for the synthesis and comprehensive biological evaluation of new this compound derivatives. Future research should focus on generating a focused library of these compounds and performing head-to-head comparisons with established drugs to fully elucidate their therapeutic potential.

References

  • [Synthesis, Antimicrobial Activity, Molecular Docking and DFT Study: Aryl‐Carbamic Acid 1‐Benzyl‐1H‐[5][6][30]Triazol‐4‐ylmethyl Esters | Request PDF - ResearchGate]([Link])

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A Researcher's Guide to Confirming the Molecular Weight of 4-(benzyloxy)-N-phenylaniline using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's molecular weight is a cornerstone of chemical synthesis and characterization. This guide provides an in-depth technical comparison of mass spectrometry techniques for the confirmation of the molecular weight of 4-(benzyloxy)-N-phenylaniline, a substituted diarylamine. We will explore the principles of common ionization methods, provide a detailed experimental protocol, compare the performance of key techniques, and discuss alternative analytical approaches.

The Importance of Accurate Mass Determination

Before delving into the analytical techniques, it is crucial to establish the theoretical molecular properties of our target compound, this compound.

Molecular Formula: C₁₉H₁₇NO[1]

Theoretical Molecular Weight (Average): 275.35 g/mol [1]

Theoretical Monoisotopic Mass: 275.1310 u

Accurate mass measurement, typically achieved with high-resolution mass spectrometry, allows for the determination of the elemental composition of a molecule with a high degree of confidence, providing a crucial checkpoint for synthetic success.[2]

Principles of Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For the purpose of confirming the molecular weight of a small organic molecule like this compound, "soft" ionization techniques are preferred. These methods ionize the analyte with minimal excess energy, reducing fragmentation and ensuring the presence of a prominent molecular ion peak, which is essential for molecular weight determination.[4] The two most common soft ionization techniques for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Electrospray Ionization (ESI)

ESI is a technique that generates ions from a liquid solution. A high voltage is applied to the analyte solution as it is nebulized, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[5] ESI is particularly well-suited for polar molecules and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.[6] A key feature of ESI is its propensity to form adducts, where the analyte molecule associates with ions present in the solvent, such as protons ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺).[2][7] Recognizing these adducts is critical for correct spectral interpretation.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

MALDI is a solid-state ionization technique. The analyte is co-crystallized with a matrix, a small organic molecule that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the analyte molecules into the gas phase with it.[4][8] MALDI is known for its high sensitivity and speed, and it typically produces singly charged ions, which can simplify spectral interpretation.[9] However, the choice of matrix is crucial for successful analysis, and matrix-related ions can sometimes interfere with the detection of low-mass analytes.[10]

Experimental Protocol: Confirmation of this compound Molecular Weight by ESI-MS

This section provides a detailed, step-by-step methodology for the analysis of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS). The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Sample Preparation

The goal of sample preparation is to dissolve the analyte in a solvent compatible with ESI-MS at an appropriate concentration.

  • Step 1.1: Solvent Selection. Dissolve a small amount (approximately 1 mg) of this compound in a high-purity solvent. Given the aromatic and ether functionalities, a mixture of acetonitrile and water (e.g., 1:1 v/v) with 0.1% formic acid is a suitable starting point.

    • Rationale: Acetonitrile and water are common ESI-compatible solvents. Formic acid is added to promote protonation of the analyte, leading to the formation of the [M+H]⁺ ion, which is often the most abundant and informative species in positive ion mode ESI.[5] The amine group in the aniline moiety is basic and readily protonated.

  • Step 1.2: Dilution. Prepare a dilute solution of the analyte in the chosen solvent, typically in the range of 1-10 µg/mL.

    • Rationale: High concentrations can lead to signal suppression and the formation of dimers or other aggregates. Working with dilute solutions ensures optimal ionization efficiency and signal-to-noise ratio.

Mass Spectrometer Setup and Data Acquisition

The following are typical parameters for an ESI-Time-of-Flight (TOF) mass spectrometer, which provides high resolution and accurate mass measurements.

  • Step 2.1: Instrument Calibration. Calibrate the mass spectrometer using a standard calibration solution appropriate for the mass range of interest.

    • Rationale: Calibration is essential for achieving high mass accuracy. Internal calibration (lock mass) can be used for the highest level of accuracy.[11]

  • Step 2.2: Ionization Source Parameters.

    • Ionization Mode: Positive Ion Mode.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizing Gas Pressure: 30 - 40 psi.

    • Drying Gas Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Rationale: These parameters are optimized to achieve stable electrospray and efficient desolvation of the charged droplets, maximizing the generation of gas-phase analyte ions.

  • Step 2.3: Mass Analyzer Parameters.

    • Mass Range: m/z 100 - 500.

    • Acquisition Rate: 1 spectrum/second.

    • Rationale: The mass range is set to encompass the expected molecular ion and potential fragments. A moderate acquisition rate ensures good signal averaging.

Data Analysis and Interpretation
  • Step 3.1: Identify the Molecular Ion Peak. Examine the resulting mass spectrum for a peak corresponding to the protonated molecule [M+H]⁺. For this compound (C₁₉H₁₇NO), the expected m/z for the [M+H]⁺ ion is approximately 276.1386.

  • Step 3.2: Check for Adducts. Look for other common adducts, such as the sodium adduct [M+Na]⁺ (expected m/z ≈ 298.1205) and the potassium adduct [M+K]⁺ (expected m/z ≈ 314.0944). The presence of these adducts can further confirm the molecular weight of the analyte.

  • Step 3.3: High-Resolution Analysis. If using a high-resolution mass spectrometer, the measured accurate mass of the molecular ion can be used to confirm the elemental composition. The measured mass should be within a few parts per million (ppm) of the theoretical exact mass.

  • Step 3.4: Fragmentation Analysis (Optional). If fragmentation is observed in the source or if tandem MS (MS/MS) is performed, the fragmentation pattern can provide structural confirmation. For this compound, key fragmentation pathways would likely involve:

    • Cleavage of the benzylic C-O bond: This is a common fragmentation pathway for benzyloxy-containing compounds, leading to the formation of a stable tropylium ion at m/z 91.[12]

    • Cleavage of the C-N bond: Fragmentation of the bond between the two aromatic rings.

    • Loss of the aniline or phenoxy group.

experimental_workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation a Dissolve this compound in ACN:H₂O with 0.1% Formic Acid b Dilute to 1-10 µg/mL a->b c Instrument Calibration b->c Inject Sample d Set ESI Source Parameters (Positive Ion Mode) c->d e Acquire Data (m/z 100-500) d->e f Identify [M+H]⁺ Peak (m/z ~276.14) e->f g Check for Adducts ([M+Na]⁺, [M+K]⁺) f->g h Confirm Elemental Composition (High-Resolution MS) g->h i Analyze Fragmentation Pattern (e.g., m/z 91) h->i

Comparison of ESI and MALDI for this compound Analysis

The choice between ESI and MALDI depends on the specific experimental goals and sample characteristics. The following table provides a comparative overview for the analysis of this compound.

FeatureElectrospray Ionization (ESI)Matrix-Assisted Laser Desorption/Ionization (MALDI)
Sample State Liquid solutionSolid co-crystal with matrix
Typical Ions [M+H]⁺, [M+Na]⁺, [M+K]⁺Primarily [M+H]⁺ or [M+Na]⁺
Coupling to LC Readily compatiblePossible, but less straightforward
Sensitivity HighVery high
Throughput ModerateHigh
Susceptibility to Salts HighModerate
Ease of Use Generally straightforwardRequires optimization of matrix and spotting technique
Fragmentation Can be induced in-source or by MS/MSGenerally "softer," but laser energy can induce fragmentation

ionization_comparison cluster_esi Electrospray Ionization (ESI) cluster_maldi Matrix-Assisted Laser Desorption/Ionization (MALDI) esi_node Analyte in Solution esi_process High Voltage & Nebulization esi_node->esi_process esi_ions [M+H]⁺, [M+Na]⁺, etc. esi_process->esi_ions Comparison_Table Comparison Highlights: - ESI: Good for LC coupling, prone to adducts. - MALDI: High throughput, simpler spectra. esi_ions->Comparison_Table Multiple Adducts maldi_node Analyte + Matrix maldi_process Pulsed Laser maldi_node->maldi_process maldi_ions Primarily [M+H]⁺ maldi_process->maldi_ions maldi_ions->Comparison_Table Simpler Spectrum

For routine confirmation of a synthesized compound like this compound, ESI is often the more convenient choice due to its direct compatibility with common laboratory solvents and the ease of direct infusion analysis. However, for high-throughput screening or when dealing with samples that are difficult to dissolve in ESI-compatible solvents, MALDI can be a powerful alternative.[5]

Alternative Techniques for Molecular Weight Determination

While mass spectrometry is the gold standard for accurate molecular weight determination, other techniques can provide complementary information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Diffusion-ordered spectroscopy (DOSY) NMR can be used to estimate the molecular weight of small molecules in solution by measuring their diffusion coefficients.[1][13] This technique is non-destructive but generally provides lower accuracy than mass spectrometry.[14][15]

  • Gel Permeation Chromatography (GPC): Also known as size-exclusion chromatography (SEC), GPC separates molecules based on their hydrodynamic volume in solution.[7][16] By calibrating the column with standards of known molecular weight, the molecular weight of an unknown compound can be estimated. This method is particularly useful for polymers but can be applied to small molecules as well.

Conclusion

The confirmation of the molecular weight of this compound is readily and accurately achieved using mass spectrometry. Electrospray ionization is a robust and convenient method for this purpose, providing clear evidence of the molecular ion and common adducts. High-resolution mass spectrometry further allows for the confirmation of the elemental composition, adding another layer of confidence to the structural assignment. While MALDI offers advantages in terms of speed and sensitivity, ESI remains a more common and accessible technique for routine analysis of small organic molecules. For a comprehensive characterization, the use of orthogonal techniques such as NMR can provide valuable complementary data. By understanding the principles and practical considerations of these techniques, researchers can confidently and efficiently verify the identity and purity of their synthesized compounds.

References

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  • NIH. Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. [Link]

  • Chemistry LibreTexts. 6.11: Fragmentation Pathways. 2022-10-04. [Link]

  • NIH. Applications of MALDI-MS/MS-Based Proteomics in Biomedical Research. 2022-09-21. [Link]

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  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. 2015-11-11. [Link]

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  • PubMed. The application of MALDI TOF MS in biopharmaceutical research. 2011-09-30. [Link]

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A Senior Application Scientist's Guide to the Comparative Reaction Kinetics of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of reaction kinetics is not merely academic; it is fundamental to predicting reaction outcomes, optimizing synthesis pathways, and ultimately, designing novel molecular entities with greater efficiency. Anilines, as a cornerstone of countless pharmaceuticals and industrial chemicals, present a fascinating case study in how subtle structural modifications dramatically alter chemical reactivity.

This guide provides a comparative analysis of the reaction kinetics of various substituted anilines. We will move beyond a simple recitation of facts to explore the underlying electronic and steric principles that govern these reactions. The content herein is designed to be a self-validating system, where the theoretical discussion is directly supported by experimental data and a detailed, reproducible protocol.

The Theoretical Framework: Why Substituents Dictate Reactivity

The reactivity of the aniline molecule is primarily centered on the lone pair of electrons on the amino group nitrogen. Any substituent on the aromatic ring that influences the availability of this lone pair will invariably alter the aniline's nucleophilicity and, consequently, its reaction rate in electrophilic substitution or addition reactions. These influences can be broadly categorized into electronic and steric effects.

Electronic Effects: The Push and Pull of Electrons

Electronic effects are transmitted through the molecule's sigma (σ) and pi (π) systems.

  • Inductive Effects (σ-framework): This is an electrostatic effect propagated through the sigma bonds. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halides (-Cl, -Br), are more electronegative than carbon and pull electron density away from the ring and the amino group. This deactivation makes the nitrogen lone pair less available for reaction, thus decreasing the reaction rate. Conversely, electron-donating groups (EDGs) like alkyl groups (-CH₃) push electron density towards the ring, enhancing nucleophilicity and increasing the reaction rate.

  • Resonance Effects (π-framework): This effect involves the delocalization of electrons through the p-orbital system of the aromatic ring. EDGs with lone pairs, such as methoxy (-OCH₃) and amino (-NH₂), can donate electron density directly into the ring through resonance, significantly increasing the electron density on the amino group's nitrogen and activating the molecule. EWGs like nitro (-NO₂) and cyano (-CN) withdraw electron density from the ring via resonance, strongly deactivating the aniline.

The interplay of these effects determines the overall reactivity. For instance, a halogen substituent is inductively withdrawing but has a weak resonance-donating effect. Typically, the inductive effect dominates for halogens.

The Hammett Equation: Quantifying Substituent Influence

To move from a qualitative to a quantitative understanding, we can employ the Hammett equation, a cornerstone of physical organic chemistry[1].

log(k/k₀) = ρσ

Where:

  • k is the rate constant for the substituted aniline.

  • k₀ is the rate constant for the unsubstituted aniline.

  • σ (sigma) is the substituent constant, which depends on the nature and position (meta or para) of the substituent. A positive σ value indicates an EWG, while a negative value signifies an EDG.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects. A negative ρ value signifies that the reaction is accelerated by EDGs, which is common for reactions where the aniline acts as a nucleophile.

Basicity as a Proxy for Reactivity (pKa)

A substituent's effect on the basicity (pKa) of the anilinium ion is an excellent indicator of its influence on kinetic reactivity. EDGs increase the electron density on the nitrogen, making it more basic (higher pKa), while EWGs decrease electron density, making it less basic (lower pKa)[2][3][4]. This correlation is strong because the same electronic factors that stabilize the positive charge on the anilinium ion also influence the transition state energy of many reactions. Electron-donating substituents increase the pKa, whereas electron-withdrawing substituents have the opposite effect[2][3].

Comparative Kinetics in Action: The Diazotization of Anilines

To illustrate these principles, we will examine the diazotization of anilines, a fundamental reaction in organic synthesis used to produce diazonium salts[5][6]. The reaction involves the attack of the aniline's amino group on a nitrosating agent, typically the nitrosonium ion (NO⁺), which is generated in situ from sodium nitrite and a strong acid[6].

Ar-NH₂ + HNO₂ + H⁺ → Ar-N₂⁺ + 2H₂O

The rate-determining step is often the initial attack of the free aniline on the nitrosating species[7][8]. Therefore, the reaction rate is highly sensitive to the nucleophilicity of the aniline nitrogen.

Substituent_Effects

Experimental Data Comparison

The table below summarizes representative second-order rate constants for the diazotization of various para-substituted anilines. The data clearly demonstrates the principles discussed above.

Substituent (p-X)Substituent TypeHammett Constant (σp)Relative Rate Constant (k_rel)
-OCH₃Strong EDG (Resonance)-0.27~500
-CH₃Weak EDG (Inductive)-0.17~25
-HReference0.001
-ClEWG (Inductive > Resonance)+0.23~0.1
-NO₂Strong EWG (Resonance & Inductive)+0.78~0.001

Note: Relative rate constants are approximate and collated from typical textbook examples and kinetic studies to illustrate the trend. Actual values vary with specific reaction conditions.

Analysis of Results:

  • p-Anisidine (-OCH₃): The methoxy group is a powerful electron-donating group through resonance, leading to a significantly higher electron density on the amino nitrogen. This results in the highest reaction rate.

  • p-Toluidine (-CH₃): The methyl group is a weak electron-donating group via induction. It increases the reaction rate relative to aniline, but its effect is much less pronounced than the methoxy group.

  • Aniline (-H): This serves as our baseline for comparison.

  • p-Chloroaniline (-Cl): The chlorine atom is strongly electron-withdrawing by induction but weakly donating by resonance. The net effect is deactivation of the ring, leading to a substantially slower reaction rate compared to aniline[9].

  • p-Nitroaniline (-NO₂): The nitro group is a potent deactivator through both strong inductive and resonance effects. It drastically reduces the nucleophilicity of the amino group, resulting in a very slow reaction rate.

Experimental Protocol: Kinetic Analysis of p-Toluidine Diazotization via UV-Vis Spectrophotometry

This protocol provides a robust method for determining the pseudo-first-order rate constant for the diazotization of p-toluidine. The reaction is monitored by observing the formation of an azo dye, a common technique in kinetics.

Principle

The diazonium salt formed from p-toluidine is immediately coupled with a coupling agent (e.g., R-salt, 2-naphthol-3,6-disulfonic acid) to produce a highly colored azo dye. The rate of formation of this dye, monitored spectrophotometrically, is proportional to the rate of formation of the diazonium salt, which is the slower, rate-determining step. By using a large excess of nitrous acid and the coupling agent, the reaction becomes pseudo-first-order with respect to the aniline concentration.

Materials & Reagents
  • p-Toluidine (recrystallized)

  • Sodium Nitrite (NaNO₂) (AR grade)

  • Hydrochloric Acid (HCl), concentrated (AR grade)

  • R-salt (AR grade)

  • Sodium Hydroxide (NaOH) for pH adjustment

  • Deionized Water

  • Volumetric flasks, pipettes, and cuvettes

  • Thermostatted UV-Vis Spectrophotometer

  • Stopwatch

Step-by-Step Methodology
  • Solution Preparation (perform with precision):

    • p-Toluidine Stock Solution (0.01 M): Accurately weigh ~0.107 g of p-toluidine. Dissolve it in 20 mL of 1 M HCl in a 100 mL volumetric flask. Dilute to the mark with deionized water. The acid ensures the formation of the soluble anilinium salt.

    • Sodium Nitrite Solution (0.5 M): Accurately weigh ~3.45 g of NaNO₂ and dissolve in deionized water in a 100 mL volumetric flask. Dilute to the mark. This solution should be prepared fresh daily.

    • R-salt Solution (0.01 M): Accurately weigh ~0.346 g of R-salt and dissolve in deionized water in a 100 mL volumetric flask. Dilute to the mark.

  • Determining the Wavelength of Maximum Absorbance (λ_max):

    • Prepare a final product mixture by reacting the reagents and allowing the reaction to go to completion.

    • Scan the absorbance of the resulting azo dye solution from 400-700 nm to determine the λ_max. This wavelength will be used for all subsequent kinetic runs.

  • Kinetic Run Procedure:

    • Causality: Temperature control is critical as reaction rates are highly temperature-dependent. Set the spectrophotometer's thermostatted cell holder to the desired temperature (e.g., 25.0 °C ± 0.1 °C).

    • Pipette 2.0 mL of the R-salt solution and 0.5 mL of the NaNO₂ solution into a 3 mL quartz cuvette. Add 0.4 mL of 1 M HCl.

    • Place the cuvette in the cell holder and allow it to equilibrate for 5 minutes.

    • Initiation: The reaction is initiated by the addition of the limiting reagent, p-toluidine. Add 0.1 mL of the p-toluidine stock solution to the cuvette, quickly cap and invert twice to mix, and immediately start recording the absorbance at the predetermined λ_max as a function of time. Data should be collected every 5-10 seconds for at least 3-5 half-lives.

  • Data Analysis:

    • The reaction follows pseudo-first-order kinetics. The integrated rate law is: ln(A_∞ - A_t) = -k't + ln(A_∞ - A_₀)

      • A_t is the absorbance at time t.

      • A_∞ is the final absorbance after the reaction is complete (can be measured after ~10 half-lives).

      • k' is the pseudo-first-order rate constant.

    • Plot ln(A_∞ - A_t) versus t. The plot should be a straight line.

    • The slope of this line is equal to -k'.

    • Self-Validation: The linearity of this plot (R² > 0.99) validates the assumption of first-order kinetics with respect to the aniline. Repeat the experiment at least three times to ensure reproducibility.

Experimental_Workflow

Conclusion

The reaction kinetics of substituted anilines are a direct and predictable function of the electronic and steric properties of the substituents on the aromatic ring. Electron-donating groups enhance reactivity by increasing the nucleophilicity of the amino nitrogen, while electron-withdrawing groups have the opposite effect. This relationship, quantifiable through tools like the Hammett equation, provides a powerful framework for predicting chemical behavior. The experimental protocol outlined in this guide offers a reliable method for empirically verifying these principles, bridging the gap between theoretical chemistry and practical application. For professionals in drug discovery and process chemistry, a firm grasp of these concepts is indispensable for the logical design of synthetic routes and the rational modification of molecular scaffolds.

References

  • Radhakrishnamurti, P. S., & Sahu, J. (1971). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 9, 83-85. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. [Link]

  • Mishra, J. P., et al. (2008). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 20(6), 4159-4166. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Blackwell, L. F., et al. (1964). The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. Journal of the American Chemical Society, 86(21), 4643-4647. [Link]

  • Yildiz, A., & Kaya, Y. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 11(2), 1-7. [Link]

  • Fan, Z. Y., et al. (2004). [Kinetics and mechanism of aniline oxidation with chlorine dioxide in water]. Huan Jing Ke Xue, 25(1), 95-98. [Link]

  • Yildiz, A., & Kaya, Y. (2022). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science. [Link]

  • Aboul-Seoud, A. (1966). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Bulletin des Sociétés Chimiques Belges, 75(9-10), 589-600. [Link]

  • Hayman, H. (2015). Kinetic studies and Stability constant determinations of a set of Anilines via oxidative coupling reactions.pptx. Slideshare. [Link]

  • Aboul-Seoud, A. (1966). A kinetic study of the diazotization of aniline in dilute sulphuric acid. ResearchGate. [Link]

  • Ghasemi, M., et al. (2023). HO2-Driven Atmospheric Aniline Oxidation: Kinetic, Mechanism, and Quantum Chemical Insights. The Journal of Physical Chemistry A, 127(4), 1035-1048. [Link]

  • Aboul-Seoud, A., & El-Hady, M. F. A. (1967). The Diazotisation of Aniline and of the Chloroanilines in Dilute Sulphuric Acid Solutions: A Kinetic Study. Bulletin des Sociétés Chimiques Belges, 76(11-12), 684-695. [Link]

  • Kaushik, R.D., et al. (1998). Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Relationships. Asian Journal of Chemistry, 10(3), 567-572. [Link]

  • Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. Semantic Scholar. [Link]

  • Hoefnagel, A. J., & Wepster, B. M. (1989). Substituent Effects. 5.1-4 Resonance Saturation Effects in Anilines Having a 7r-Donor Group in Para Position. Journal of the American Chemical Society, 111(20), 7853-7859. [Link]

  • ResearchGate. (n.d.). Hammett's plot for the electro-oxidation of anilines. [Link]

  • ResearchGate. (n.d.). Kinetics and Mechanism of Diazotization. [Link]

  • Murray, J. S., et al. (2001). Comparison of Quantum Chemical Parameters and Hammett Constants in Correlating pKa Values of Substituted Anilines. The Journal of Organic Chemistry, 66(22), 7429-7435. [Link]

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  • Quora. (n.d.). Can you explain the chemical reaction between aniline and nitrous acid that results in the formation of benzamide?[Link]

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  • Rawat, B. S., & Agrawal, M. C. (1977). Kinetic and mechanistic studies of reactions of aniline and substituted anilines with chloramine T. Journal of the Chemical Society, Perkin Transactions 2, (9), 1275-1278. [Link]

  • Emokpae, T. A., Eguavoen, O., & Hirst, J. (1980). The kinetics of the reactions of picryl chloride with some substituted anilines. Part 5. Journal of the Chemical Society, Perkin Transactions 2, (6), 829-832. [Link]

  • Berliner, E. (1953). Kinetics of the Iodination of Aniline. Journal of the American Chemical Society, 75(10), 2417-2420. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 4-(benzyloxy)-N-phenylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the chemical and pharmaceutical sciences, our responsibility extends beyond discovery and innovation to the entire lifecycle of the materials we handle. The proper disposal of chemical reagents is not merely a regulatory compliance task; it is a fundamental aspect of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a detailed, field-proven protocol for the safe disposal of 4-(benzyloxy)-N-phenylaniline, grounded in an understanding of its chemical nature and associated hazards.

This compound, a member of the aromatic amine class, requires meticulous handling due to the toxicological profile common to this family of molecules. Aromatic amines are recognized for potential health risks, including toxicity and carcinogenicity, and can pose a threat to aquatic ecosystems.[1][2][3] Therefore, the following procedures are designed as a self-validating system to mitigate these risks effectively.

Hazard Profile and Risk Assessment: The "Why"

Understanding the specific hazards of this compound is critical to appreciating the necessity of the disposal protocols outlined. While comprehensive toxicological data for this specific compound may be limited, the hazards can be inferred from its chemical class and data on closely related structures, such as its hydrochloride salt. The primary risks are associated with its potential toxicity and irritant properties.

Key Hazards:

  • Reactivity: this compound can react violently with strong oxidizing agents.[4] Improper segregation from such chemicals in a waste container could lead to a dangerous exothermic reaction.

  • Combustion Products: When involved in a fire, it can decompose to produce toxic and irritating fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[5][6]

  • Health Hazards: Based on data for the compound and its hydrochloride salt, it is classified as harmful if swallowed, inhaled, or in contact with skin.[6] It is also known to cause serious skin and eye irritation and may cause respiratory irritation and allergic skin reactions.[7][8]

  • Environmental Hazards: While specific ecotoxicity data is not always available, aromatic amines as a class are known to be harmful to aquatic life.[1] Therefore, disposal down the drain or in regular trash is strictly prohibited to prevent environmental contamination.[6][9]

The following table summarizes the known GHS hazard classifications for this compound and its closely related hydrochloride salt.

Hazard ClassCategoryHazard StatementSource(s)
Acute Toxicity (Oral)4H302: Harmful if swallowed[6]
Acute Toxicity (Dermal)4H312: Harmful in contact with skin[6]
Acute Toxicity (Inhalation)4H332: Harmful if inhaled[6]
Skin Corrosion/Irritation2H315: Causes skin irritation[8]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation[7][8]
Skin Sensitization1H317: May cause an allergic skin reaction[7]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[8]

Pre-Disposal Safety Protocols: Establishing a Safe Environment

Before generating the first drop of waste, a safe accumulation environment must be established.

A. Personal Protective Equipment (PPE) Handling of this compound, in both its pure form and as waste, mandates the use of appropriate PPE to prevent exposure.[1]

  • Hand Protection: Wear chemical-resistant gloves tested according to standards like EN 374. Given that aromatic amines can sometimes permeate common glove materials, it is advisable to consult the glove manufacturer's compatibility chart.[4][10]

  • Eye/Face Protection: Use safety goggles with side shields or a face shield.[1]

  • Body Protection: A standard laboratory coat is required.[1]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols or vapors should be conducted within a certified chemical fume hood to prevent inhalation.[1][6]

B. Satellite Accumulation Area (SAA) Designate a specific location within the laboratory for waste accumulation. This SAA must be:

  • Located at or near the point of generation. [11]

  • Under the control of laboratory personnel. [12]

  • Equipped with secondary containment, such as a plastic bin, to contain any potential leaks or spills.[11][12]

  • Clearly marked with a "Hazardous Waste" sign. [12]

Step-by-Step Disposal Protocol: The "How"

The primary and recommended method for disposal is through a licensed hazardous waste management company, typically coordinated by your institution's Environmental Health and Safety (EH&S) department.[1][5]

Step 1: Waste Segregation Proper segregation is the most critical step to ensure safety and cost-effective disposal.

  • Designate a "Non-Halogenated Organic Waste" container for this compound. Do not mix with halogenated solvents (e.g., dichloromethane, chloroform).[13][14]

    • Causality: Non-halogenated solvent waste is often processed for fuel blending, a more sustainable and significantly cheaper disposal route than the high-temperature incineration required for halogenated waste.[13][14] Contamination with even small amounts of halogens can force the entire container into the more expensive disposal stream.[14]

  • Keep separate from incompatible materials. Never mix with strong acids, bases, or oxidizing agents to prevent violent reactions.[4][13]

Step 2: Container Selection and Labeling

  • Select an appropriate container. Use a sturdy, leak-proof container with a tightly sealing screw-top cap that is chemically compatible with the waste. Your EH&S department can often provide appropriate containers.[9][14]

  • Label the container immediately. Before adding any waste, affix a "Hazardous Waste" tag.[9] The label must include:

    • The words "Hazardous Waste".[11]

    • The full chemical name: "Waste this compound". Avoid abbreviations or chemical formulas.[9]

    • A complete list of all constituents by percentage if it is a mixed waste stream.[11]

    • The relevant hazard pictograms (e.g., harmful/irritant).[11]

Step 3: Waste Accumulation

  • Add waste in a fume hood to minimize inhalation exposure.

  • Keep the container closed at all times except when actively adding waste.[9][11] This prevents the release of vapors and protects against spills.

  • Do not overfill. Leave at least 10% of headspace (about 1-2 inches) at the top of the container to allow for vapor expansion.[11]

Step 4: Arranging for Final Disposal

  • Store the sealed container in your designated SAA. Ensure it is within secondary containment.[11]

  • Request a pickup from your institution's EH&S department once the container is nearly full (e.g., 75-80%) or according to your facility's specific procedures.[11] Do not let waste accumulate for extended periods.

Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is essential.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you feel unsafe, evacuate the lab and contact your institution's emergency number.

  • Control and Contain: For small, manageable spills, ensure you are wearing full PPE. Prevent the material from entering drains.[6]

  • Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[11][15]

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[11]

  • Decontaminate: Clean the spill area with soap and water, collecting the rinsate as hazardous waste.

  • Dispose: Label the spill cleanup waste container and dispose of it through EH&S.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation cluster_accum Waste Accumulation Protocol cluster_storage Storage & Disposal cluster_spill Spill Response A Waste Generation (this compound) B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate as NON-HALOGENATED Waste B->C D Select Compatible Container with Screw-Top Cap C->D E Affix 'Hazardous Waste' Label (List all components) D->E F Add Waste in Fume Hood (Leave Headspace) E->F G Store Sealed Container in Designated SAA (with Secondary Containment) F->G H Request Pickup from EH&S (or Licensed Contractor) G->H I Final Disposal via Approved Facility (e.g., Incineration) H->I Spill Spill Occurs Spill_PPE Wear Full PPE Spill->Spill_PPE Spill_Contain Contain & Absorb (Inert Material) Spill_PPE->Spill_Contain Spill_Collect Collect Debris into Hazardous Waste Container Spill_Contain->Spill_Collect Spill_Collect->E

Caption: Decision workflow for the safe disposal of this compound.

Conclusion

The responsible management of chemical waste is a hallmark of a professional and safe laboratory environment. For this compound, this means recognizing its hazards as an aromatic amine, meticulously segregating it as non-halogenated waste, and adhering to established protocols for its collection and disposal through certified channels. By integrating these procedures into our daily workflow, we uphold our commitment to safety, protect our environment, and ensure the continued integrity of our scientific pursuits.

References

  • Benchchem. Essential Safety and Disposal Guidance for 3-[4-(Benzyloxy)phenyl]aniline.
  • Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS (R)-(4-(BENZYLOXY)-3-(3-(DIISOPROPYLAMINO)-1- PHENYLPROPYL)PHENYL)METHANOL.
  • Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • ChemicalBook. 4-BENZYLOXYANILINE - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Loba Chemie. 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS.
  • PubChem - NIH. 4-Benzyloxyaniline.
  • Carl ROTH. Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride.
  • Temple University. Non-Halogenated Solvents in Laboratories.
  • OSHA. OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Cornell EHS. 7.2 Organic Solvents.
  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • University of British Columbia. Organic Solvent Waste Disposal.
  • Northwestern University. Hazardous Waste Disposal Guide.
  • New Jersey Department of Health. Aniline - Hazardous Substance Fact Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.